O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Description
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Properties
IUPAC Name |
O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGVYBHREJFCJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500474 | |
| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-64-3 | |
| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
O-(2-Methyl-allyl)-hydroxylamine hydrochloride chemical properties
An In-Depth Technical Guide to O-(2-Methyl-allyl)-hydroxylamine Hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern chemical biology and drug development, the ability to selectively and stably link molecules is paramount. This compound has emerged as a critical reagent in this field, primarily valued for its role in forming stable oxime ether linkages. As a derivative of hydroxylamine, it provides a robust chemical handle for the conjugation of biomolecules, the creation of sophisticated drug delivery systems, and the functionalization of material surfaces. This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective implementation.
Physicochemical and Structural Properties
This compound is a white solid at room temperature.[1] Its structure features a hydroxylamine moiety O-alkylated with a 2-methylallyl (isobutenyl) group, supplied as a hydrochloride salt to improve stability and handling. The presence of the terminal double bond on the allyl group offers an additional site for orthogonal chemical modifications, further expanding its utility.
Core Chemical Structure
The molecular structure is fundamental to its reactivity, particularly the nucleophilic character of the terminal aminooxy group.
Caption: Figure 1: Chemical Structure
Key Physicochemical Data
The following table summarizes the essential properties of this compound.
| Property | Value | Source |
| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | [2] |
| Synonyms | O-(2-methylallyl)hydroxylamine HCl | [2] |
| CAS Number | 54149-64-3 | [1][2][3] |
| Molecular Formula | C₄H₁₀ClNO | [2] |
| Molecular Weight | 123.58 g/mol | [2][3] |
| Appearance | White Solid | [1] |
| Purity | Typically ≥96% | [1] |
Spectroscopic Profile (Predicted)
While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features, which are crucial for identity confirmation in a laboratory setting.
-
¹H NMR (D₂O):
-
~1.8 ppm (singlet, 3H): Protons of the methyl (CH₃) group on the double bond.
-
~4.3 ppm (singlet, 2H): Methylene protons adjacent to the oxygen atom (-O-CH₂-).
-
~5.0 ppm and ~5.1 ppm (singlets, 2H): Vinylic protons of the terminal methylene (=CH₂) group. The NH₃⁺ protons are typically exchanged with D₂O and may not be observed.
-
-
¹³C NMR (D₂O):
-
~19 ppm: Methyl carbon (-CH₃).
-
~78 ppm: Methylene carbon adjacent to oxygen (-O-CH₂-).
-
~115 ppm: Terminal vinylic carbon (=CH₂).
-
~140 ppm: Quaternary vinylic carbon (=C(CH₃)-).
-
-
IR Spectroscopy (Solid Phase):
-
Broadband ~2800-3200 cm⁻¹: N-H stretching from the ammonium salt.
-
~1650 cm⁻¹: C=C stretching of the alkene.
-
~1100 cm⁻¹: C-O stretching of the ether linkage.
-
Reactivity and Mechanistic Insights
The primary utility of this compound stems from the reactivity of its aminooxy group (-ONH₂) with carbonyl compounds (aldehydes and ketones).
The Oxime Ligation Reaction
This reaction, a cornerstone of "click chemistry," proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N oxime ether bond.[4][5] The reaction is typically most efficient under slightly acidic conditions (pH 4-6), which facilitates the dehydration step.[4]
The stability of the resulting oxime bond is a significant advantage over other carbonyl chemistries, such as hydrazone formation, which are more susceptible to hydrolysis.[4]
Caption: Figure 2: Oxime Ligation Pathway
Catalysis for Enhanced Kinetics
While oxime ligation is robust, its rate can be slow at neutral physiological pH. The discovery of aniline and its derivatives as effective catalysts has been a major advancement.[4] These catalysts accelerate the rate-limiting dehydration step, enabling efficient conjugation at lower reactant concentrations and under milder conditions, which is critical for preserving the function of sensitive biomolecules.[4]
Key Applications in Research and Development
The unique properties of this compound make it a versatile tool for scientists in multiple disciplines.
-
Bioconjugation and Chemical Probes: Its ability to react specifically with aldehydes and ketones, which can be introduced into biomolecules through genetic or chemical methods, allows for the precise labeling of proteins, peptides, and carbohydrates.[6][7] This enables the attachment of fluorophores, affinity tags, or cross-linking moieties for use in advanced biological assays.[6]
-
Drug Delivery and Development: The stability of the oxime linker is highly desirable for constructing antibody-drug conjugates (ADCs) and other targeted delivery systems. The linker ensures that the therapeutic payload remains attached to the targeting moiety until it reaches its site of action.
-
Materials Science: The aminooxy group can be used to functionalize surfaces that have been patterned with aldehydes or ketones, enabling the creation of bio-interfaces, sensor chips, and customized polymer materials.
Experimental Protocol: Oxime Ligation for Protein Labeling
This protocol provides a generalized workflow for conjugating this compound to a protein containing a genetically encoded p-acetylphenylalanine (pAcF) residue, which presents a ketone handle.
Materials:
-
Protein with pAcF residue (e.g., in 100 mM phosphate buffer, pH 7.4)
-
This compound
-
Aniline catalyst solution (e.g., 200 mM aniline in a compatible solvent)
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0
-
Purification system (e.g., dialysis cassette with appropriate MWCO, or size-exclusion chromatography column)
Methodology:
-
Reagent Preparation:
-
Dissolve the ketone-bearing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in the Reaction Buffer.
-
Prepare a 200 mM stock solution of aniline in a minimal amount of an organic co-solvent like DMSO, then dilute into the Reaction Buffer.
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a final concentration of 5-10 mM (a significant molar excess).
-
Add the aniline catalyst solution to a final concentration of 10-20 mM.
-
Gently mix the reaction and incubate at room temperature (20-25 °C) for 2-4 hours. For sensitive proteins, the reaction can be performed at 4 °C for 12-24 hours.
-
-
Purification:
-
Upon completion, remove the excess unreacted hydroxylamine reagent and aniline catalyst.
-
This is typically achieved by dialysis against a suitable buffer (e.g., PBS, pH 7.4) with multiple buffer changes, or by using a desalting/size-exclusion chromatography column.
-
-
Analysis and Characterization:
-
Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which may show a slight mass shift), and more definitively by mass spectrometry (ESI-MS or MALDI-TOF) to observe the mass increase corresponding to the addition of the 2-methylallyl-oxyamino group.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like hydroxylamine hydrochloride and other O-alkylhydroxylamines provide essential safety guidance.[8][9]
-
Hazards:
-
Precautions:
-
Storage:
-
Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11]
-
Conclusion
This compound is a highly valuable reagent for chemical synthesis, particularly in the fields of bioconjugation and drug development. Its ability to form stable oxime bonds with high specificity makes it an indispensable tool for researchers aiming to create complex, functional molecular constructs. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for leveraging its full potential in scientific innovation.
References
- 1. This compound | 54149-64-3 [sigmaaldrich.com]
- 2. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shepherd.edu [shepherd.edu]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to O-(2-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 54149-64-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Role of O-Alkylhydroxylamines in Modern Synthesis
O-alkylhydroxylamines represent a class of versatile reagents that have found significant application in medicinal chemistry and drug development. Their unique reactivity, particularly in the formation of oxime ethers, makes them invaluable building blocks for creating diverse molecular architectures. This guide focuses on a specific, yet representative member of this class: O-(2-Methyl-allyl)-hydroxylamine hydrochloride. While perhaps not a household name, its structural motifs are pertinent to contemporary drug design, offering a lipophilic side chain with a reactive hydroxylamine functionality. This document aims to provide a comprehensive technical overview, from synthesis and characterization to practical applications, empowering researchers to effectively utilize this and similar reagents in their synthetic endeavors.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a salt of the corresponding free base, O-(2-Methyl-allyl)-hydroxylamine. The hydrochloride form enhances its stability and ease of handling, making it the common commercial form.
| Property | Value | Source(s) |
| CAS Number | 54149-64-3 | [1] |
| Molecular Formula | C₄H₁₀ClNO | [1] |
| Molecular Weight | 123.58 g/mol | [1] |
| IUPAC Name | O-(2-methylprop-2-en-1-yl)hydroxylamine;hydrochloride | [1] |
| Synonyms | O-(2-methylallyl)hydroxylamine hydrochloride | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in polar solvents such as water, ethanol, and methanol. | [2] |
Section 2: Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Adapted)
Step 1: Synthesis of O-(2-Methyl-allyl)-N-hydroxyphthalimide
-
To a stirred solution of N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate or triethylamine (1.1 equivalents).
-
To this mixture, add 3-chloro-2-methyl-1-propene (1.05 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield O-(2-Methyl-allyl)-N-hydroxyphthalimide.
Step 2: Synthesis of O-(2-Methyl-allyl)-hydroxylamine (Free Base)
-
Suspend the O-(2-Methyl-allyl)-N-hydroxyphthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-3 hours. A precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with ethanol.
-
Carefully concentrate the filtrate under reduced pressure to obtain the crude O-(2-Methyl-allyl)-hydroxylamine free base as an oil. Caution: The free base may be unstable and should be used immediately in the next step.
Step 3: Formation of this compound
-
Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) with stirring.
-
A white precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Purification: Recrystallization
For obtaining high-purity material, recrystallization is recommended. While specific solvent systems for this compound are not documented, a common approach for similar hydrochloride salts is to use a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature or below. A mixture of ethanol and diethyl ether is often effective.
Protocol:
-
Dissolve the crude hydrochloride salt in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
To the clear filtrate, slowly add diethyl ether until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to complete crystallization.
-
Collect the crystals by filtration, wash with a cold ethanol/ether mixture, and dry under vacuum.
Section 3: Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While a comprehensive set of spectra for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
-
A singlet for the methyl protons (-CH₃) around 1.7 ppm.
-
A singlet for the methylene protons adjacent to the oxygen (-O-CH₂-) around 4.0 ppm.
-
Two singlets for the vinyl protons (=CH₂) around 4.9-5.0 ppm.
-
A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O, appearing downfield. The hydrochloride salt protons (-NH₃⁺) will also appear as a broad singlet, further downfield.
-
-
¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms.
-
A signal for the methyl carbon (-CH₃).
-
A signal for the methylene carbon adjacent to the oxygen (-O-CH₂-).
-
A signal for the vinyl methylene carbon (=CH₂).
-
A signal for the quaternary vinyl carbon (=C(CH₃)-).
-
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amine group (or ammonium in the salt).
-
C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and potentially a sharper band just above 3000 cm⁻¹ for the vinyl C-H bonds.
-
C=C stretching: A peak around 1650 cm⁻¹ for the carbon-carbon double bond.
-
C-O stretching: An absorption in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z = 87.0684 (calculated for C₄H₉NO). In the case of the hydrochloride salt, the free base is typically observed under standard ionization conditions.
Section 4: Key Applications in Drug Discovery and Development
O-alkylhydroxylamines are valuable reagents in medicinal chemistry, primarily due to their ability to form stable oxime ethers with aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry and lead optimization efforts.
Formation of Oxime Ethers
The reaction of this compound with a carbonyl compound proceeds via a condensation reaction, typically in the presence of a mild base to neutralize the hydrochloride and facilitate the reaction.[4]
Caption: General reaction scheme for the formation of oxime ethers.
This reaction is widely used to:
-
Introduce diversity: The 2-methyl-allyl group can be incorporated into a lead molecule, modifying its steric and electronic properties.
-
Improve pharmacokinetic properties: The formation of an oxime ether can alter a molecule's lipophilicity, solubility, and metabolic stability.
-
Act as a bioisosteric replacement: The oxime ether linkage can serve as a stable mimic of other functional groups, such as esters or amides, with different chemical properties.
Role as Enzyme Inhibitors
Recent research has highlighted the potential of O-alkylhydroxylamines as mechanism-based inhibitors of enzymes, particularly those with heme cofactors. For instance, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[4] The hydroxylamine moiety is believed to coordinate with the heme iron in the enzyme's active site, leading to inhibition. While O-(2-Methyl-allyl)-hydroxylamine has not been specifically reported in this context, its structural similarity suggests it could be a valuable tool for exploring structure-activity relationships in the development of novel enzyme inhibitors.
Use in the Synthesis of Bioactive Heterocycles
The allyl group in O-allylhydroxylamines can participate in various cyclization reactions, making them useful precursors for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.
Section 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Avoid contact with skin. In case of contact, wash with plenty of water. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.
Conclusion: A Valuable Tool for the Synthetic Chemist
This compound is a versatile and valuable reagent for researchers in drug discovery and development. Its ability to readily form oxime ethers provides a straightforward method for modifying lead compounds and exploring structure-activity relationships. Furthermore, the growing interest in O-alkylhydroxylamines as enzyme inhibitors opens up new avenues for its application. While specific, detailed experimental data for this particular compound is somewhat limited in the public domain, the well-established chemistry of its class allows for its confident application in the laboratory. By following the principles and protocols outlined in this guide, scientists can effectively leverage the synthetic potential of this compound to advance their research programs.
References
- 1. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight of O-(2-Methyl-allyl)-hydroxylamine hydrochloride
An In-Depth Technical Guide to O-(2-Methyl-allyl)-hydroxylamine hydrochloride: Properties, Synthesis, and Applications
Executive Summary
This compound is a substituted hydroxylamine derivative of significant interest to the chemical and pharmaceutical research communities. As a versatile synthetic building block, its utility lies in the strategic introduction of an aminooxy moiety, enabling the formation of oxime ethers and serving as a precursor for more complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed experimental protocol for its synthesis and characterization, an exploration of its applications in drug discovery, and essential safety and handling procedures. The central focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their work. The molecular weight of this compound is 123.58 g/mol .[1][2]
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is foundational to its application in research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | PubChem[1] |
| CAS Number | 54149-64-3 | PubChem[1], iChemical[2] |
| Molecular Formula | C4H10ClNO | PubChem[1] |
| Molecular Weight | 123.58 g/mol | PubChem[1], iChemical[2], Sigma-Aldrich |
| Physical Form | White Solid | Sigma-Aldrich |
| InChI Key | VRGVYBHREJFCJX-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Purification
The synthesis of O-alkylated hydroxylamines like this compound is typically achieved through the nucleophilic substitution of an appropriate alkyl halide by hydroxylamine or a protected equivalent. The hydrochloride salt form enhances the compound's stability and handling characteristics.
Synthesis Pathway
The described protocol is a common and effective method for preparing O-substituted hydroxylamines.[3][4] It involves the deprotonation of hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine in situ, which then reacts with the alkylating agent, 3-chloro-2-methyl-1-propene. The final product is isolated as its hydrochloride salt.
Experimental Protocol
Materials:
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
3-chloro-2-methyl-1-propene
-
Ethanol (absolute)
-
Diethyl ether
-
Hydrochloric acid (concentrated and dilute)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Free Hydroxylamine: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hydroxylamine hydrochloride in absolute ethanol.
-
Causality: The hydrochloride salt is stable but not sufficiently nucleophilic. A strong base is required to generate the free hydroxylamine, which is the active nucleophile for the subsequent alkylation step.
-
-
Deprotonation: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide or potassium hydroxide in ethanol. A precipitate of NaCl or KCl will form.
-
Causality: The reaction is performed at a low temperature to control the exothermicity of the acid-base neutralization.
-
-
Alkylation: To the stirred suspension, add 3-chloro-2-methyl-1-propene dropwise, maintaining the low temperature. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to drive the reaction to completion.
-
Workup and Extraction: After cooling, filter the reaction mixture to remove the inorganic salt precipitate. Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining inorganic salts or unreacted hydroxylamine.
-
Isolation of Hydrochloride Salt: Extract the ether solution with dilute aqueous hydrochloric acid. The protonated product will move into the aqueous phase.
-
Causality: Converting the product back to its hydrochloride salt makes it water-soluble and allows for its separation from non-basic organic impurities remaining in the ether layer.
-
-
Final Product Isolation: Evaporate the aqueous acid solution under reduced pressure. The resulting residue is this compound.
-
Purification: Recrystallize the crude solid product from a suitable solvent system, such as ethanol/ether, to yield the purified product. Dry the crystals under vacuum.
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization (Theoretical)
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific experimental spectra are dependent on the acquisition conditions, the expected characteristic signals can be predicted based on the molecular structure.
| Technique | Expected Characteristic Signals |
| ¹H NMR | Signals corresponding to the vinyl protons (=CH₂) of the allyl group, a singlet for the methyl (CH₃) group, a singlet for the methylene protons (-O-CH₂-), and a broad signal for the ammonium protons (-NH₃⁺). |
| ¹³C NMR | Resonances for the quaternary alkene carbon (=C(CH₃)-), the terminal alkene carbon (=CH₂), the methyl carbon (-CH₃), and the methylene carbon (-O-CH₂-). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (from the ammonium salt), C-H stretching (alkene and alkane), C=C stretching of the allyl group, and C-O stretching. |
Applications in Drug Discovery and Chemical Synthesis
O-substituted hydroxylamines are valuable intermediates in medicinal chemistry and process development due to the unique reactivity of the aminooxy group.
Role as a Versatile Building Block
The primary utility of this compound is as a synthetic intermediate.[5] The aminooxy functional group readily reacts with aldehydes and ketones to form stable O-alkyl oxime ethers.[6] This reaction is crucial for modifying lead compounds, introducing specific structural motifs, or for use in bioconjugation chemistry. The 2-methyl-allyl group itself can serve as a handle for further chemical transformations or as a structural element to probe binding interactions within a biological target.
Application in Enzyme Inhibition
There is a growing body of research demonstrating the potential of O-alkylhydroxylamines as rationally designed enzyme inhibitors.[7] For instance, O-substituted hydroxylamines have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism and a high-value target in cancer immunotherapy. The inhibitory mechanism is proposed to involve the coordination of the hydroxylamine nitrogen to the heme iron within the enzyme's active site, effectively mimicking a key catalytic intermediate.[7] This makes compounds like this compound attractive starting points for the development of novel therapeutics.[7][8]
Role in a Therapeutic Development Pathway
Caption: Logical pathway from a basic reagent to its application in drug development.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount to ensure laboratory safety. The following guidelines are based on safety data for hydroxylamine hydrochloride and its O-alkylated derivatives.
Hazard Identification
-
Respiratory Irritation: May cause respiratory irritation.[10]
-
Sensitization: May cause an allergic skin reaction.
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
-
In Case of Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing.[14]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][14]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[12]
-
Conditions to Avoid: Protect from moisture. Store away from incompatible materials such as strong oxidizing agents.[13]
References
- 1. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 7. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. durhamtech.edu [durhamtech.edu]
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- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. actylislab.com [actylislab.com]
O-(2-Methyl-allyl)-hydroxylamine hydrochloride structure and synthesis
An In-Depth Technical Guide to the Structure and Synthesis of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride
Introduction
This compound, also known as 3-(aminooxy)-2-methyl-1-propene hydrochloride, is a key reagent in organic synthesis and medicinal chemistry.[1][2] Its unique structure, combining a reactive hydroxylamine moiety with a methallyl group, makes it a valuable building block for creating complex molecules, particularly oximes and their derivatives. These derivatives are integral to the development of novel therapeutic agents and are widely used in drug discovery for applications such as bioconjugation and the formation of prodrugs. This guide provides a comprehensive overview of its structure, properties, and synthetic methodologies, tailored for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of O-(2-methylprop-2-en-1-yl)hydroxylamine.[3] The presence of the hydrochloride salt enhances its stability and handling properties, making it suitable for laboratory use.
Chemical Structure:
Key Properties:
| Property | Value | Source |
| CAS Number | 54149-64-3 | [1] |
| Molecular Formula | C4H10ClNO | [3] |
| Molecular Weight | 123.58 g/mol | [1][3] |
| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | [3] |
| Synonyms | 3-(aminooxy)-2-methyl-1-propene hydrochloride | [1][2] |
| Physical Form | White to off-white solid | [1] |
| Storage | Refrigerator | [1] |
| InChI Key | VRGVYBHREJFCJX-UHFFFAOYSA-N | [1][2] |
Synthesis Methodologies
The synthesis of O-alkyl hydroxylamines, including the title compound, typically involves the O-alkylation of a hydroxylamine equivalent, followed by deprotection to yield the free hydroxylamine, which is then isolated as a stable salt.[4] Below are two prevalent and effective synthetic strategies.
Method 1: Alkylation of N-Hydroxyphthalimide via Mitsunobu Reaction
This is a versatile and widely adopted method for preparing O-alkyl hydroxylamines from the corresponding alcohols.[4][5] The process involves two key steps: the Mitsunobu reaction to form an N-alkoxyphthalimide intermediate, followed by hydrazinolysis to release the desired product.
Rationale: The Mitsunobu reaction provides a mild and efficient way to achieve O-alkylation of N-hydroxyphthalimide with a primary or secondary alcohol (in this case, 2-methyl-2-propen-1-ol). N-hydroxyphthalimide serves as a stable and effective hydroxylamine surrogate, preventing undesired N-alkylation.[4][6] The subsequent deprotection with hydrazine is a standard procedure to cleave the phthalimide group.[5]
Experimental Protocol:
Step 1: Synthesis of N-(2-Methylallyloxy)phthalimide
-
To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-(2-methylallyloxy)phthalimide.
Step 2: Synthesis of this compound
-
Dissolve the N-(2-methylallyloxy)phthalimide (1.0 eq.) from the previous step in ethanol or dichloromethane (DCM).
-
Add hydrazine monohydrate (1.5-2.0 eq.) to the solution and stir at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Filter off the precipitate and wash it with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting oil in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.
-
Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to obtain this compound.[5]
Reaction Scheme:
Caption: Mitsunobu-based synthesis of the target compound.
Method 2: Alkylation of Ethyl N-Hydroxycarbamate
This classical approach involves the alkylation of a protected hydroxylamine, followed by hydrolysis and salt formation. Ethyl N-hydroxycarbamate is an inexpensive and readily available starting material.
Rationale: The N-hydroxycarbamate is first deprotonated with a base to form a more nucleophilic oxygen anion, which then displaces a halide from the alkylating agent (2-methylallyl chloride or bromide) in a standard Williamson ether synthesis. The carbamate protecting group is subsequently removed under basic hydrolysis, and the resulting free hydroxylamine is trapped as its hydrochloride salt.[7]
Experimental Protocol:
Step 1: Synthesis of Ethyl N-(2-Methylallyloxy)carbamate
-
Prepare a solution of potassium hydroxide (1.1 eq.) in absolute ethanol.
-
To this solution, add a solution of ethyl N-hydroxycarbamate (1.0 eq.) in absolute ethanol.
-
Cool the mixture externally to maintain a temperature of 25 °C and add 2-methylallyl chloride or bromide (1.05 eq.) dropwise.
-
After the addition is complete, heat the mixture under reflux for 2-3 hours.
-
Cool the reaction mixture and filter off the potassium halide salt that has precipitated.
-
Evaporate the ethanolic solution under reduced pressure to obtain the crude ethyl N-(2-methylallyloxy)carbamate.[7]
Step 2: Hydrolysis and Salt Formation
-
The crude intermediate from the previous step is subjected to hydrolysis using an aqueous solution of a strong base, such as potassium hydroxide.[7]
-
The mixture is heated to facilitate both hydrolysis and steam distillation of the liberated O-(2-methyl-allyl)-hydroxylamine.
-
The distillate is collected in a receiver containing dilute hydrochloric acid to immediately form the stable hydrochloride salt.[7]
-
The aqueous acidic solution is then evaporated to dryness under reduced pressure.
-
The resulting solid residue is recrystallized from a suitable solvent system (e.g., absolute ethanol/dry ether) to yield pure this compound.[7]
Comparative Summary of Synthetic Routes
| Parameter | Method 1: Mitsunobu Reaction | Method 2: Alkylation of N-Hydroxycarbamate |
| Starting Alcohol/Halide | 2-Methyl-2-propen-1-ol | 2-Methylallyl chloride or bromide |
| Hydroxylamine Source | N-Hydroxyphthalimide | Ethyl N-hydroxycarbamate |
| Key Reagents | PPh3, DEAD/DIAD, Hydrazine | KOH, HCl |
| Advantages | Mild reaction conditions, high yields, broad substrate scope.[4][5] | Uses inexpensive starting materials.[7] |
| Disadvantages | Stoichiometric amounts of phosphine oxide byproduct, cost of reagents. | Harsher conditions (reflux, strong base), potential for side reactions.[7] |
General Synthetic Workflow
The synthesis of O-alkyl hydroxylamine hydrochlorides generally follows a protection-alkylation-deprotection strategy. This workflow ensures high selectivity for O-alkylation and provides the final product as a stable, easy-to-handle salt.
Caption: General workflow for O-alkyl hydroxylamine synthesis.
Conclusion
This compound is a versatile synthetic building block with significant applications in medicinal chemistry and drug development. The synthetic routes outlined in this guide, particularly the Mitsunobu-based approach, offer reliable and efficient methods for its preparation. A thorough understanding of these synthetic strategies, including the rationale behind reagent selection and reaction conditions, is crucial for researchers aiming to incorporate this valuable moiety into novel molecular architectures.
References
- 1. O-(2-Methylallyl)hydroxylamine hydrochloride | 54149-64-3 [sigmaaldrich.com]
- 2. This compound | 54149-64-3 [sigmaaldrich.com]
- 3. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to the Solubility of O-(2-Methyl-allyl)-hydroxylamine hydrochloride in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Discovery and Development
O-(2-Methyl-allyl)-hydroxylamine hydrochloride (C4H10ClNO) is a chemical entity with potential applications in synthetic chemistry and pharmaceutical development.[1][2] Understanding its solubility profile in various organic solvents is a cornerstone for its effective use in reaction chemistry, purification, formulation, and ultimately, its journey towards becoming a viable drug candidate. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in designing crystallization processes for purification. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the feasibility of different dosage forms. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound.
Physicochemical Properties and Expected Solubility Behavior
This compound is the hydrochloride salt of an amine, making it a polar, ionic compound.[3] This fundamental characteristic governs its interaction with different types of solvents. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[4]
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bound to an electronegative atom (like oxygen) and can engage in hydrogen bonding. Given the ionic nature of this compound and its ability to act as a hydrogen bond donor, it is expected to exhibit the highest solubility in polar protic solvents.[3][5][6] The solvent molecules can effectively solvate both the cation and the chloride anion through ion-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane lack an O-H or N-H bond but have a significant dipole moment. While they can solvate the cation through dipole-dipole interactions, their ability to solvate the chloride anion is less effective compared to protic solvents. Consequently, the solubility of this compound in these solvents is anticipated to be moderate to low.
-
Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are incapable of forming strong interactions with ionic compounds.[3] The energy required to overcome the lattice energy of the salt is not compensated by solute-solvent interactions. Therefore, this compound is expected to be sparingly soluble or insoluble in nonpolar solvents.
The pH of the medium also plays a crucial role in the solubility of amine hydrochlorides. In aqueous solutions, the solubility can be influenced by the common ion effect, where the addition of a common ion (in this case, chloride) can decrease the solubility of the salt.[7][8]
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides a template for recording experimentally determined values. For a structurally similar compound, O-Allylhydroxylamine hydrochloride hydrate, a solubility in methanol has been reported as 25 mg/mL.[9] This provides a preliminary expectation for solubility in a polar protic solvent.
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Polar Protic | Water | 25 | ||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Polar Aprotic | Acetone | 25 | ||
| Acetonitrile | 25 | |||
| Dimethylformamide (DMF) | 25 | |||
| Dimethyl Sulfoxide (DMSO) | 25 | |||
| Nonpolar | Hexane | 25 | ||
| Toluene | 25 | |||
| Diethyl Ether | 25 |
Experimental Determination of Solubility: A Step-by-Step Protocol
The isothermal equilibrium method is a reliable and widely accepted technique for accurately determining the solubility of a compound in various solvents.[3]
Workflow for Isothermal Equilibrium Solubility Determination
Caption: Workflow for determining solubility via the isothermal equilibrium method.
Detailed Methodology
1. Materials:
- This compound (purity >99%)
- Analytical grade organic solvents
- Thermostatic shaker or incubator
- Analytical balance
- Centrifuge
- Calibrated volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Procedure:
- Preparation of Saturated Solutions: To a series of vials, add a known volume of each test solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains present.
- Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments may be necessary to determine the time required to reach equilibrium.[3]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter an aliquot of the supernatant using a syringe filter.[3]
- Sample Analysis: Accurately withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[3]
- Calculation and Reporting: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[10][11][12][13] General precautions include:
-
Working in a well-ventilated area or a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Avoiding inhalation of dust and contact with skin and eyes.[10]
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents is limited, a strong understanding of its chemical nature as an amine hydrochloride allows for reliable qualitative predictions. It is expected to be most soluble in polar protic solvents and least soluble in nonpolar solvents. For precise quantitative data, which is essential for process development and formulation, the isothermal equilibrium method detailed in this guide provides a robust and accurate approach. The generation and dissemination of such empirical data will be invaluable to the scientific community, aiding in the efficient and effective application of this compound in research and development.
References
- 1. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. scribd.com [scribd.com]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-烯丙基羟胺 盐酸盐 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. shepherd.edu [shepherd.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Stability and Storage of O-(2-Methyl-allyl)-hydroxylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a substituted hydroxylamine derivative of increasing interest in synthetic chemistry and drug discovery. As with many hydroxylamine compounds, its utility is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the inferred stability profile and recommended storage conditions for this compound, drawing upon data from closely related analogues and fundamental principles of chemical stability.
While specific stability studies on this compound are not extensively available in public literature, a robust understanding of its properties can be extrapolated from data on similar O-alkylated hydroxylamines and the parent compound, hydroxylamine hydrochloride. This document aims to equip researchers with the necessary knowledge to ensure the integrity of the compound throughout its lifecycle in the laboratory.
Chemical Profile and Inferred Stability
This compound possesses a molecular structure that suggests susceptibility to certain degradation pathways. The presence of the hydroxylamine moiety, the allyl group, and its formulation as a hydrochloride salt all contribute to its chemical reactivity and stability profile.
Key Structural Features and Their Influence on Stability:
-
Hydroxylamine Moiety (-ONH2): This functional group is inherently reactive and can be prone to oxidation and other transformations. Hydroxylamine and its derivatives are known to be sensitive to heat and can undergo exothermic decomposition.[1]
-
Allyl Group (-CH2-C(CH3)=CH2): The double bond in the allyl group can be susceptible to oxidation and polymerization, particularly in the presence of light, air (oxygen), and certain metal catalysts.
-
Hydrochloride Salt (-HCl): The salt form generally increases the stability of the hydroxylamine compared to its free base. However, it also imparts a corrosive nature to the compound and makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere.
Based on the behavior of analogous compounds like O-Allylhydroxylamine hydrochloride and hydroxylamine hydrochloride, this compound is likely sensitive to the following environmental factors:
-
Temperature: Elevated temperatures can accelerate decomposition. Hydroxylamine hydrochloride itself shows significant degradation above 60°C.[2] Exothermic decomposition is a known hazard for some hydroxylamine derivatives.[1]
-
Moisture: As a hygroscopic salt, the compound will readily absorb water from the air. The presence of moisture can facilitate degradation pathways, including hydrolysis.
-
Light: Exposure to light, particularly UV radiation, can promote the formation of free radicals and initiate degradation, especially involving the allyl group.
-
Air (Oxygen): The hydroxylamine group can be susceptible to oxidation by atmospheric oxygen.
-
Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can lead to vigorous and potentially hazardous reactions.[3][4]
Recommended Storage and Handling Protocols
To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for handling air- and moisture-sensitive, potentially thermally labile compounds, and information from the Safety Data Sheet (SDS) of the closely related O-Allylhydroxylamine hydrochloride.[5]
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, ideally refrigerated (2-8°C). | To minimize thermal degradation and preserve long-term stability. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |
| Light Exposure | Store in a light-resistant container in a dark location. | To protect against light-induced degradation. |
| Moisture | Keep in a tightly sealed container in a dry, desiccated environment. | To prevent hygroscopic absorption of moisture, which can lead to degradation. |
| Container | Use a corrosive-resistant container with a secure seal. Glass or compatible plastic containers are recommended. Avoid metal containers.[6] | To prevent corrosion and ensure the container remains tightly sealed. |
| Location | Store in a well-ventilated area designated for corrosive materials, away from incompatible substances.[3][7] | To ensure safety and prevent accidental contact with incompatible chemicals. |
Handling Procedures
Safe and effective handling of this compound requires a controlled environment and appropriate personal protective equipment (PPE).
Experimental Workflow for Handling:
Handling Workflow Diagram.
Step-by-Step Handling Protocol:
-
Preparation: Work in a well-ventilated chemical fume hood. Ensure all necessary equipment (spatulas, weighing paper, reaction vessels) is clean and dry.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Inert Atmosphere: For transfers and weighing, it is highly recommended to work under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture. A glove box is ideal for sensitive applications.
-
Dispensing: When removing the compound from its container, do so quickly and efficiently to minimize exposure time to the atmosphere.
-
Sealing: Immediately and tightly seal the container after use. For long-term storage, consider using paraffin film to further secure the seal.
-
Spill Management: In case of a spill, carefully clean the area, avoiding dust generation. Use an inert absorbent material for larger spills.[7]
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Stability-Indicating Analytical Methods
To ensure the quality of this compound, particularly when used in critical applications like drug development, it is important to have analytical methods capable of detecting its degradation. While specific methods for this compound are not established in the literature, techniques used for related hydroxylamines can be adapted.
Potential Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would likely be a suitable technique for assessing purity and quantifying degradation products. A pre-column derivatization step, similar to that used for hydroxylamine hydrochloride, could be employed to enhance detection and stability of the analyte.[9][10]
-
Spectrophotometry: Spectrophotometric methods have been developed for the determination of hydroxylamine and its derivatives. These methods often involve an oxidation reaction followed by a color-forming reaction that can be measured.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify potential degradation products by observing changes in the chemical shifts and the appearance of new signals over time.
-
Mass Spectrometry (MS): Coupled with a chromatographic separation technique (e.g., LC-MS), mass spectrometry can be a powerful tool for identifying the molecular weights of degradation products, aiding in the elucidation of degradation pathways.
Workflow for Stability Testing:
Stability Testing Workflow Diagram.
Conclusion
This compound is a valuable reagent with a stability profile that necessitates careful storage and handling. By understanding its inherent chemical properties and the factors that can influence its degradation, researchers can implement effective protocols to maintain its quality and ensure the reliability of their experimental results. The recommendations provided in this guide, though largely based on data from analogous compounds, offer a robust framework for the safe and effective use of this compound in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. resources.finalsite.net [resources.finalsite.net]
- 8. durhamtech.edu [durhamtech.edu]
- 9. biomedgrid.com [biomedgrid.com]
- 10. biomedgrid.com [biomedgrid.com]
- 11. scispace.com [scispace.com]
A Comprehensive Technical Guide to O-(2-Methyl-allyl)-hydroxylamine Hydrochloride: Synthesis, Applications, and Experimental Protocols
This guide provides an in-depth exploration of O-(2-Methyl-allyl)-hydroxylamine hydrochloride, a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and critical applications, with a focus on the underlying chemical principles and practical, field-proven experimental methodologies.
Chemical Identity and Synonyms
This compound is a substituted hydroxylamine that serves as a valuable building block in organic synthesis. To facilitate comprehensive literature and database searches, it is crucial to be familiar with its various synonyms and chemical identifiers.
The compound is systematically named O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride according to IUPAC nomenclature.[1] It is also commonly referred to as O-(2-methylallyl)hydroxylamine hydrochloride and methallyloxyamine hydrochloride .
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 54149-64-3 | PubChem[1] |
| Molecular Formula | C4H10ClNO | PubChem[1] |
| Molecular Weight | 123.58 g/mol | PubChem[1] |
| PubChem CID | 12498586 | PubChem[1] |
| MDL Number | MFCD09838139 | Aaron-chem[2] |
| InChI Key | VRGVYBHREJFCJX-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES | CC(=C)CON.Cl | PubChem[1] |
Synthesis of this compound
The rationale for this multi-step approach lies in controlling the reactivity of the hydroxylamine moiety. Direct alkylation of hydroxylamine can lead to a mixture of N- and O-alkylated products, as well as over-alkylation. By using a protected hydroxylamine, such as N-hydroxyphthalimide or ethyl N-hydroxycarbamate, the nitrogen is rendered less nucleophilic, favoring selective O-alkylation. The subsequent deprotection step then liberates the desired O-substituted hydroxylamine.
Adapted Synthesis Protocol
This protocol is adapted from the synthesis of O-allylhydroxylamine hydrochloride and is expected to provide a viable route to the target compound. The key modification is the use of 3-bromo-2-methyl-1-propene (methallyl bromide) as the alkylating agent.
Step 1: O-Alkylation of Ethyl N-hydroxycarbamate
-
To a solution of potassium hydroxide (1.55 moles) in absolute ethanol (330 ml), add a solution of ethyl N-hydroxycarbamate (1.52 moles) in absolute ethanol (330 ml).
-
With external cooling to maintain an internal temperature of 25°C, add 3-bromo-2-methyl-1-propene (1.62 moles).
-
After the addition is complete, heat the mixture under reflux for 2 hours.
-
Separate the precipitated potassium bromide by filtration and wash it with absolute ethanol.
-
Evaporate the alcoholic solution under reduced pressure.
-
Dissolve the residue in ether and extract repeatedly with 10% aqueous sodium hydroxide solution.
-
Acidify the aqueous extract with 10% aqueous sulfuric acid and extract the ethyl O-(2-methyl-allyl)-hydroxycarbamate with ether.
-
Evaporate the ether to isolate the intermediate product.
Step 2: Hydrolysis and Salt Formation
-
In a steam distillation apparatus, treat the ethyl O-(2-methyl-allyl)-hydroxycarbamate from the previous step with a solution of potassium hydroxide (equivalent moles) in water.
-
Steam-distill the product into a receiver containing dilute hydrochloric acid.
-
Evaporate the steam distillate under reduced pressure.
-
Take up the residue twice in absolute ethanol and dry by evaporation under reduced pressure to yield this compound.
Core Applications in Research and Development
This compound is primarily utilized for its aminooxy functional group, which exhibits high chemoselectivity towards aldehydes and ketones, forming stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of bioconjugation and medicinal chemistry. The 2-methylallyl group can also serve as a handle for further chemical modifications.
Oxime Ligation: A Chemoselective Tool
The reaction between an O-substituted hydroxylamine and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[5] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without cross-reacting with other functional groups.[6]
The rate of oxime formation is pH-dependent, with the optimal pH typically being slightly acidic (around 4.5-5.5).[7] At this pH, there is a favorable balance between the protonation of the carbonyl group, which increases its electrophilicity, and the availability of the non-protonated, nucleophilic aminooxy group. At neutral pH, the reaction is significantly slower but can be accelerated by the use of catalysts such as aniline and its derivatives.[5][7]
Applications in Drug Discovery
In medicinal chemistry, O-substituted hydroxylamines are valuable for synthesizing novel drug candidates and modifying existing ones. The formation of oxime ethers can be used to introduce specific functionalities, alter pharmacokinetic properties, or act as a linker to connect different molecular fragments.
A notable application of O-alkylhydroxylamines is in the development of enzyme inhibitors. For instance, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[8] The hydroxylamine moiety is proposed to coordinate with the heme iron in the enzyme's active site, mimicking a key intermediate in the catalytic cycle.[8] This provides a strong rationale for exploring derivatives like this compound in similar inhibitor design strategies.
Bioconjugation and Chemical Biology
The high chemoselectivity and stability of the oxime linkage make it an ideal tool for bioconjugation—the covalent linking of molecules to biomolecules such as proteins, carbohydrates, and nucleic acids. This enables the creation of sophisticated molecular probes, diagnostics, and therapeutics.
For example, hydroxylamine-functionalized linkers can be used to modify carbohydrate structures on bacterial cell walls, such as peptidoglycan fragments.[4] This allows for the attachment of fluorescent dyes, affinity tags, or other reporter molecules to study host-pathogen interactions and elucidate the role of these carbohydrates in the immune response.[4][9]
Experimental Protocols
The following protocols are provided as a guide for the application of this compound in a research setting. These are intended to be starting points and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Oximation of a Ketone
This protocol describes a general procedure for the reaction of this compound with a model ketone, 4-tert-butylcyclohexanone, to form the corresponding oxime ether.
Materials:
-
4-tert-butylcyclohexanone
-
This compound
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-tert-butylcyclohexanone (1.0 eq) in ethanol, add this compound (1.2 eq) and pyridine (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure oxime ether.
Self-Validation:
-
The product can be characterized by NMR spectroscopy (¹H and ¹³C) to confirm the formation of the oxime C=N bond and the presence of the 2-methylallyl group.
-
Mass spectrometry can be used to confirm the molecular weight of the product.
Protocol 2: Bioconjugation to a Carbohydrate (Adapted)
This protocol is adapted from the work of Grimes and coworkers on the modification of muramyl dipeptide (MDP) and provides a framework for conjugating O-(2-Methyl-allyl)-hydroxylamine to a carbohydrate containing a reducing end.[4]
Materials:
-
Carbohydrate with a reducing end (e.g., MDP)
-
This compound
-
1 M Sodium acetate buffer, pH 4.5
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer
Procedure:
-
Dissolve the carbohydrate (1 eq) and this compound (6-10 eq) in 1 M sodium acetate buffer (pH 4.5).
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by LC-MS, looking for the appearance of the desired product mass and the disappearance of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% formic acid.
-
Lyophilize the pure fractions to obtain the final conjugate.
Self-Validation:
-
The purified product should be analyzed by high-resolution mass spectrometry to confirm its exact mass.
-
NMR spectroscopy can be used to verify the structure of the conjugate, including the formation of the oxime linkage and the anomeric selectivity.
-
The biological activity of the conjugate can be assessed in a relevant assay to ensure that the modification has not abrogated its function. For example, if modifying an immunostimulatory carbohydrate, the conjugate's ability to stimulate the corresponding immune receptor can be tested.[4]
Conclusion
This compound is a valuable and versatile reagent for researchers in organic synthesis, medicinal chemistry, and chemical biology. Its ability to undergo highly chemoselective oxime ligation provides a robust method for the synthesis of complex molecules and bioconjugates. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors, from the design of novel therapeutics to the exploration of complex biological systems.
References
- 1. Buy O-Allylhydroxylamine hydrochloride | 38945-21-0 [smolecule.com]
- 2. 54149-64-3 | MFCD09838139 | O-(2-Methylallyl)Hydroxylamine Hydrochloride [aaronchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oximes using O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Introduction: The Versatility of Oximes in Modern Chemistry
Oximes, organic compounds characterized by the RR'C=NOH functional group, are cornerstones in synthetic chemistry due to their remarkable versatility. Formed through the condensation of an aldehyde or ketone with a hydroxylamine, these crystalline compounds are not merely derivatives for the purification and characterization of carbonyl compounds.[1] They serve as critical intermediates in a myriad of chemical transformations, including the synthesis of amides via the Beckmann rearrangement, as well as the preparation of nitriles, nitro compounds, and various azaheterocycles.[1] The diverse biological activities of oxime derivatives, spanning from antimicrobial and antioxidant to antitumor properties, further underscore their significance in medicinal chemistry and drug development.[2][3]
The substitution of the oxime's hydroxyl group to form oxime ethers introduces a valuable dimension of chemical stability and functionality. The choice of the O-substituent is pivotal as it can modulate the reactivity of the oxime and serve as a protecting group. This guide focuses on the application of O-(2-Methyl-allyl)-hydroxylamine hydrochloride, a versatile reagent for the synthesis of O-protected oximes, offering insights into its reaction mechanisms, detailed experimental protocols, and strategies for the subsequent cleavage of the 2-methyl-allyl group.
Mechanism of Oxime Ether Formation
The synthesis of an oxime ether from an aldehyde or ketone using an O-substituted hydroxylamine hydrochloride, such as this compound, proceeds through a well-established two-step mechanism. The initial step involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form the stable C=N double bond of the oxime ether.[4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic addition.
Experimental Workflow: A Visual Guide
The synthesis of O-(2-methyl-allyl) oxime ethers is a straightforward process that can be efficiently carried out in a laboratory setting. The general workflow is depicted below:
Caption: General workflow for the synthesis of O-(2-methyl-allyl) oxime ethers.
Detailed Experimental Protocols
Protocol 1: General Synthesis of O-(2-Methyl-allyl) Oxime Ethers
This protocol provides a general method for the synthesis of O-(2-methyl-allyl) oxime ethers from a variety of aldehydes and ketones.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.2 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 mmol) or Pyridine (2.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) or Ethanol (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF or ethanol (10 mL), add this compound (1.2 mmol) and anhydrous potassium carbonate (2.5 mmol) or pyridine (2.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours or at reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture if potassium carbonate was used. If pyridine was used, proceed to the next step.
-
Concentrate the filtrate or the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure O-(2-methyl-allyl) oxime ether.
The 2-Methyl-allyl Group as a Protective Strategy
The 2-methyl-allyl group serves as an effective protecting group for the oxime's hydroxyl functionality. Its stability under a range of conditions, including both mildly acidic and basic environments, allows for selective manipulations at other parts of the molecule.[5] The true utility of a protecting group, however, lies in the ease and selectivity of its removal.[6] The 2-methyl-allyl group can be cleaved under mild conditions, most commonly through palladium-catalyzed reactions.[5][7]
Protocol 2: Deprotection of O-(2-Methyl-allyl) Oxime Ethers via Palladium Catalysis
This protocol describes a mild and efficient method for the cleavage of the 2-methyl-allyl group to regenerate the free oxime.
Materials:
-
O-(2-Methyl-allyl) Oxime Ether (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol) or Pyrrolidine (2.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the O-(2-methyl-allyl) oxime ether (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
To the stirred solution, add sodium borohydride (1.5 mmol) in small portions or pyrrolidine (2.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected oxime.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of O-(2-methyl-allyl) oxime ethers from various carbonyl compounds, based on analogous one-pot syntheses of other oxime ethers.[8]
| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | K₂CO₃ | THF | 1 | ~80 |
| 2 | Acetophenone | K₂CO₃ | THF | 1.5 | ~75 |
| 3 | Cyclohexanone | Pyridine | Ethanol | 12 (RT) | ~85 |
| 4 | 4-Chlorobenzaldehyde | K₂CO₃ | THF | 1 | ~82 |
Troubleshooting and Key Considerations
-
Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time, temperature (reflux), or the amount of base. For sterically hindered ketones, longer reaction times and heating are often necessary.[9]
-
Side Products: The formation of nitrones can sometimes be observed as a minor side product. Purification by column chromatography is typically effective in removing these impurities.[8]
-
Deprotection Issues: The efficiency of the palladium-catalyzed deprotection can be sensitive to the quality of the catalyst and the solvent. Ensure that the Pd(PPh₃)₄ is of high purity and the THF is anhydrous.
Conclusion
This compound is a valuable reagent for the synthesis of protected oximes. The straightforward reaction protocols and the mild conditions for the removal of the 2-methyl-allyl protecting group make it a useful tool in multistep organic synthesis. The ability to introduce and then selectively remove this protecting group provides chemists with greater flexibility in the design and execution of complex synthetic strategies, particularly in the fields of drug discovery and materials science where the versatile chemistry of oximes is frequently leveraged.
References
- 1. biotage.com [biotage.com]
- 2. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. Protective Groups [organic-chemistry.org]
- 4. Synthesis of oxime ethers via a formal reductive O–H bond insertion of oximes to α-keto esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Allyl Ethers [organic-chemistry.org]
- 6. labinsights.nl [labinsights.nl]
- 7. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: O-(2-Methyl-allyl)-hydroxylamine hydrochloride in Bioconjugation Techniques
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Tool for Reversible Bioconjugation
In the landscape of modern bioconjugation, the ability to create stable yet selectively cleavable linkages is paramount for the development of sophisticated therapeutics and research tools. O-(2-Methyl-allyl)-hydroxylamine hydrochloride emerges as a key reagent in this domain, offering a robust platform for the conjugation of molecules to biomolecules through a stable oxime bond, with the added advantage of a chemically cleavable linker. This guide provides an in-depth exploration of the applications and protocols for utilizing this compound, with a focus on its role in creating reversible bioconjugates, particularly in the context of antibody-drug conjugates (ADCs).
The core of this technology lies in the formation of an oxime bond between the alkoxyamine functionality of O-(2-Methyl-allyl)-hydroxylamine and a carbonyl group (aldehyde or ketone) introduced onto a biomolecule.[1] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.[2] The resulting oxime linkage is significantly more stable to hydrolysis than corresponding imine bonds, ensuring the integrity of the conjugate in biological environments.[3]
What sets O-(2-Methyl-allyl)-hydroxylamine apart is the 2-methyl-allyl group, which can be selectively cleaved under mild conditions using transition metal catalysts, such as palladium or ruthenium complexes.[4][5] This feature allows for the controlled release of a conjugated payload, a critical attribute for the design of cleavable linkers in ADCs and other drug delivery systems.
Core Principles: Oxime Ligation and Linker Cleavage
The Oxime Ligation Reaction
The formation of an oxime bond is a condensation reaction between an alkoxyamine and a carbonyl group. The reaction is highly efficient and bioorthogonal, meaning it does not interfere with native functional groups found in biomolecules.[1]
Key Characteristics of Oxime Ligation:
-
Chemoselectivity: The reaction is specific to the alkoxyamine and carbonyl functionalities, minimizing off-target modifications.
-
Stability: The resulting oxime bond is stable under typical physiological conditions (pH 7.4).[6]
-
Favorable Kinetics: The reaction rate can be significantly enhanced by the use of catalysts, such as aniline and its derivatives, particularly at neutral pH.[1][7]
The 2-Methyl-allyl Group as a Cleavable Linker
The 2-methyl-allyl group serves as a "traceless" linker that can be removed to release the conjugated molecule. This cleavage is typically achieved through transition metal catalysis.
Mechanism of Cleavage:
Palladium(0) complexes are commonly used to catalyze the cleavage of allyl ethers. The mechanism involves the formation of a π-allyl palladium complex, which is then susceptible to nucleophilic attack, leading to the release of the deprotected molecule.[4] Ruthenium-based catalysts can also be employed for this transformation.[8]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 123.58 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in water and polar organic solvents | --- |
| Reactive Group | Alkoxyamine (-ONH₂) | --- |
| Cleavable Moiety | 2-Methyl-allyl | --- |
Experimental Protocols
Protocol 1: Introduction of a Carbonyl Handle into a Protein
To utilize this compound, a carbonyl group (aldehyde or ketone) must first be introduced into the target biomolecule. This can be achieved through various methods, including the oxidation of N-terminal serine or threonine residues or the incorporation of unnatural amino acids bearing a carbonyl group.[9]
Materials:
-
Protein of interest (with an N-terminal serine or threonine)
-
Sodium periodate (NaIO₄)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
Procedure:
-
Protein Preparation: Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
Oxidation: Add a 10-fold molar excess of freshly prepared sodium periodate to the protein solution.
-
Incubation: Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Quenching: Quench the reaction by adding a 20-fold molar excess of glycerol and incubate for an additional 10 minutes.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting SEC column equilibrated with PBS.
-
Characterization: Confirm the introduction of the aldehyde group using methods such as mass spectrometry.
Protocol 2: Oxime Ligation with this compound
This protocol describes the conjugation of the aldehyde-functionalized protein with this compound.
Materials:
-
Aldehyde-functionalized protein (from Protocol 1)
-
This compound
-
Aniline (as catalyst)
-
Reaction Buffer: 100 mM sodium phosphate, pH 7.0
-
SEC column for purification
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM in water). Prepare a stock solution of aniline (e.g., 1 M in DMSO).
-
Reaction Setup: In a reaction vessel, combine the aldehyde-functionalized protein (final concentration 1-5 mg/mL) with a 20 to 50-fold molar excess of this compound.
-
Catalyst Addition: Add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.[10]
-
Purification: Purify the resulting bioconjugate using an appropriate SEC column to remove unreacted reagents and the catalyst.
-
Characterization: Characterize the purified conjugate by mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm the successful conjugation.[11][12]
Protocol 3: Palladium-Mediated Cleavage of the 2-Methyl-allyl Linker
This protocol outlines the procedure for the cleavage of the 2-methyl-allyl group from the bioconjugate.
Materials:
-
O-(2-Methyl-allyl)-oxime-linked bioconjugate
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄)
-
Scavenger (e.g., morpholine or other suitable nucleophile)
-
Reaction Buffer: PBS or other suitable aqueous buffer, pH 7.4
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Reaction Setup: Dissolve the bioconjugate in the reaction buffer.
-
Catalyst and Scavenger Addition: Add the palladium catalyst (typically 5-10 mol% relative to the conjugate) and a large excess of the scavenger (e.g., 100-fold molar excess) to the reaction mixture. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Incubation: Incubate the reaction at room temperature or slightly elevated temperature (e.g., 37°C) for 1-4 hours. Monitor the cleavage by HPLC or mass spectrometry.
-
Purification: Remove the catalyst, scavenger, and cleaved linker by SEC or dialysis.
-
Analysis: Analyze the final product to confirm the complete removal of the 2-methyl-allyl group and the release of the payload.
Visualization of Workflows and Mechanisms
Diagram 1: Oxime Ligation Workflow
Caption: Workflow for creating an O-(2-Methyl-allyl)-oxime linked bioconjugate.
Diagram 2: Palladium-Mediated Cleavage Mechanism
Caption: Simplified mechanism for the palladium-catalyzed cleavage of the 2-methyl-allyl linker.
Conclusion and Future Perspectives
This compound represents a significant advancement in the field of bioconjugation, providing a reliable method for creating stable bioconjugates that can be cleaved on demand. The protocols outlined in this guide offer a starting point for researchers to explore the potential of this versatile reagent in their own applications, from fundamental biological studies to the development of next-generation targeted therapeutics. The ability to precisely control the release of a payload opens up new avenues for designing smarter and more effective bioconjugates with improved therapeutic indices. Future work will likely focus on optimizing the cleavage conditions for in vivo applications and exploring the use of other transition metal catalysts to expand the scope of this powerful bioconjugation tool.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 5. Metal-Catalysed Ether Cleavages - Wordpress [reagents.acsgcipr.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. benchchem.com [benchchem.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Application Notes & Protocols: Peptide Modification Utilizing O-(2-Methyl-allyl)-hydroxylamine Hydrochloride
Document ID: AN-PEPMOD-260102
Abstract
This document provides a comprehensive guide for the chemoselective modification of peptides using O-(2-Methyl-allyl)-hydroxylamine hydrochloride. The core of this methodology is the bioorthogonal oxime ligation, a robust reaction that forms a stable oxime bond between the hydroxylamine moiety and a carbonyl group (an aldehyde or ketone) strategically introduced into a peptide sequence. We detail the underlying chemical principles, provide step-by-step protocols for peptide preparation and conjugation, and offer guidance on the characterization and purification of the final modified peptide. This guide is intended for researchers, scientists, and drug development professionals seeking to introduce novel functionalities, such as the versatile methallyl group, into peptide structures for applications in chemical biology, drug discovery, and materials science.
Introduction and Scientific Principle
Peptide modification is a cornerstone of modern drug development and chemical biology, enabling the enhancement of therapeutic properties, the attachment of imaging agents, or the conjugation to drug delivery systems.[1] Among the array of chemical tools available, oxime ligation stands out for its exceptional chemoselectivity and biocompatibility.[2][3] This reaction proceeds under mild, aqueous conditions and forms a highly stable C=N bond, making it an ideal "click" reaction for complex biomolecules.[4][5]
The fundamental principle involves the reaction between a nucleophilic alkoxyamine (in this case, O-(2-Methyl-allyl)-hydroxylamine) and an electrophilic carbonyl group (aldehyde or ketone) on the peptide. The reaction is most efficient at a slightly acidic pH (typically 4.5-5.0), which facilitates the dehydration of the hemiaminal intermediate to form the final oxime product. Aniline is often used as a catalyst to accelerate this dehydration step.[3][5]
The use of this compound allows for the introduction of a methallyl group. This functional handle is valuable for subsequent downstream manipulations, such as cross-linking, polymerization, or further functionalization via thiol-ene chemistry.
Reaction Mechanism
The mechanism involves two key steps:
-
Nucleophilic Attack: The nitrogen atom of the hydroxylamine attacks the carbonyl carbon of the peptide.
-
Dehydration: The resulting hemiaminal intermediate eliminates a molecule of water, a step catalyzed by acid and often an aniline co-catalyst, to form the stable oxime bond.
Below is a diagram illustrating the general mechanism of oxime ligation.
Caption: General mechanism of oxime bond formation.
Essential Materials and Reagents
-
Peptide: Custom synthesized peptide containing a carbonyl group (aldehyde or ketone).
-
Hydroxylamine Reagent: this compound (C₄H₁₀ClNO).
-
Catalyst: Aniline (ACS grade or higher).
-
Buffers:
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.7.
-
RP-HPLC Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in ultrapure water.
-
RP-HPLC Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
-
-
Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (for poorly soluble peptides).
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.
-
Analysis: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
Experimental Protocols
This section is divided into two core workflows: the preparation of a carbonyl-containing peptide and the subsequent conjugation reaction.
Protocol 1: Preparation of a Carbonyl-Containing Peptide
A carbonyl group is not a natural component of canonical amino acids and must be intentionally incorporated. There are several established methods:
Method A: N-terminal Serine Oxidation This is a common method for introducing a terminal aldehyde.
-
Synthesize the peptide with an N-terminal serine residue using standard solid-phase peptide synthesis (SPPS).
-
Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane).[6]
-
Purify the crude peptide via RP-HPLC.
-
Dissolve the purified peptide (1 equivalent) in the Reaction Buffer to a concentration of 1-2 mg/mL.
-
Cool the solution to 0°C in an ice bath.
-
Add a freshly prepared aqueous solution of sodium periodate (NaIO₄, 3-5 equivalents) dropwise.
-
Stir the reaction at 0°C for 15-30 minutes, monitoring by LC-MS. The periodate cleaves the diol of the serine residue, leaving a glyoxylyl aldehyde group at the N-terminus.
-
Quench the reaction by adding ethylene glycol (10 equivalents).
-
The resulting aldehyde-peptide solution can be used directly in the conjugation reaction or purified by RP-HPLC if desired.
Method B: Incorporation of a Ketone-Containing Amino Acid Incorporate a non-canonical amino acid, such as p-acetyl-L-phenylalanine, during SPPS to introduce a ketone functionality. This allows for modification at a specific internal site within the peptide sequence.
Protocol 2: Oxime Ligation with O-(2-Methyl-allyl)-hydroxylamine HCl
This protocol details the core conjugation step.
-
Peptide Preparation: Dissolve the carbonyl-containing peptide (prepared in Protocol 3.1) in the Reaction Buffer (0.1 M Sodium Acetate, pH 4.7) to a final concentration of 1-5 mM. If solubility is an issue, a minimal amount of DMF or DMSO (≤10% v/v) can be added.
-
Reagent Preparation: Prepare a 1 M stock solution of this compound in the Reaction Buffer. Prepare a 1 M stock solution of aniline in DMF.
-
Initiate Reaction: To the peptide solution, add this compound from the stock solution to a final concentration of 50-100 mM (a 10- to 50-fold molar excess over the peptide).
-
Add Catalyst: Add aniline from the stock solution to a final concentration of 20-50 mM.
-
Incubation: Allow the reaction to proceed at room temperature (20-25°C) for 2-4 hours. For slower reacting ketones, the reaction time may need to be extended to 16 hours.[7]
-
Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry. A successful reaction will show the consumption of the starting peptide peak and the appearance of a new, more hydrophobic (later eluting) product peak with the expected mass increase.
-
Purification: Upon completion, acidify the reaction mixture with TFA (to ~pH 2) and purify the conjugate using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.[1]
-
Final Product: Collect and pool the fractions containing the pure product. Lyophilize to obtain the final modified peptide as a white, fluffy powder.
Caption: Workflow for peptide modification via oxime ligation.
Data Presentation and Characterization
Successful conjugation is confirmed by a shift in both retention time and molecular weight.
Mass Spectrometry Analysis
The key validation is the mass increase corresponding to the addition of the O-(2-Methyl-allyl)-hydroxylamine moiety and the loss of water.
-
Mass of O-(2-Methyl-allyl)-hydroxylamine: 87.12 g/mol
-
Mass of Water (lost): 18.02 g/mol
-
Net Mass Shift: +69.10 Da
| Compound | Description | Theoretical Mass (Da) | Observed Mass (Da) | Mass Shift (Da) |
| Starting Peptide | Peptide with terminal aldehyde | [M+H]+ | [M+H]+ | N/A |
| Modified Peptide | Peptide-oxime conjugate | [M+H]+ + 69.10 | [M+H]+ + 69.10 | +69.10 |
Table 1: Representative mass spectrometry data for a typical conjugation experiment.
RP-HPLC Analysis
The addition of the hydrophobic methallyl group will typically result in a longer retention time on a C18 column compared to the starting peptide.
| Parameter | Typical Value |
| Column | C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
Table 2: Typical RP-HPLC parameters for analysis and purification.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | 1. Incorrect pH of reaction buffer.2. Incomplete oxidation of peptide.3. Insufficient excess of hydroxylamine reagent. | 1. Verify buffer pH is between 4.5-5.0.2. Confirm complete conversion to aldehyde/ketone by MS before starting ligation.3. Increase molar excess of hydroxylamine to 50-100 fold. |
| Multiple Product Peaks | 1. Disulfide bond scrambling (if Cys present).2. Side reactions due to unstable peptide. | 1. Perform reaction under nitrogen; consider using a milder catalyst.2. Ensure starting peptide is pure. Check for degradation products. |
| No Reaction | 1. Degradation of hydroxylamine reagent.2. Inactive peptide carbonyl group. | 1. Use fresh or properly stored O-(2-Methyl-allyl)-hydroxylamine HCl.2. Re-verify the presence of the carbonyl group via MS or a diagnostic reaction. |
Safety and Handling
This compound and related hydroxylamine salts require careful handling.
-
Hazard Class: May cause skin and serious eye irritation.[8][9] Handle with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Work in a well-ventilated fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[8][10]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from moisture and air.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Always consult the Safety Data Sheet (SDS) for this compound before use.[8][9][10]
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal Peptide Macrocyclization Using Oxime Ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 4. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Oxime ligation in acetic acid: efficient synthesis of aminooxy‐peptide conjugates | Semantic Scholar [semanticscholar.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. shepherd.edu [shepherd.edu]
Applications of O-(2-Methyl-allyl)-hydroxylamine hydrochloride in Drug Discovery: A Technical Guide
Introduction: A Versatile Reagent for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the demand for robust and versatile chemical tools for molecular assembly is paramount. O-(2-Methyl-allyl)-hydroxylamine hydrochloride (CAS 54149-64-3) has emerged as a significant building block, primarily enabling the formation of stable oxime ethers.[1] This technical guide provides an in-depth exploration of the applications of this reagent, focusing on its utility in constructing complex molecular architectures, from small molecule drug candidates to sophisticated bioconjugates. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the practical advantages of incorporating the O-(2-methyl-allyl) moiety into pharmaceutical compounds.
The core reactivity of this compound lies in the nucleophilic character of the hydroxylamine group, which readily condenses with aldehydes and ketones to form a stable C=N-O linkage, known as an oxime ether.[2] This ligation chemistry is characterized by its high chemoselectivity and efficiency, proceeding under mild conditions, which is a critical consideration when working with complex and sensitive biomolecules.[2] The resulting oxime linkage is notably stable across a broad pH range, a feature that enhances its appeal for in vivo applications where hydrolytic stability is crucial.[2]
The 2-methyl-allyl group, a key feature of this reagent, offers distinct advantages. The presence of the methyl group can influence the conformational properties of the resulting molecule and may contribute to improved metabolic stability by sterically hindering enzymatic degradation pathways. Furthermore, the terminal alkene functionality of the allyl group presents a valuable handle for further chemical modifications through a variety of well-established reactions, such as thiol-ene chemistry, metathesis, or palladium-catalyzed cross-coupling reactions. This dual functionality makes this compound a particularly powerful tool for the construction of bifunctional linkers in antibody-drug conjugates (ADCs) and other targeted drug delivery systems.
Core Application: Oxime Ligation for Bioconjugation and Drug Synthesis
The formation of an oxime bond between a hydroxylamine and a carbonyl compound is a cornerstone of bioconjugation chemistry. This reaction is highly specific and proceeds with excellent yields under aqueous conditions, making it ideal for modifying sensitive biological macromolecules such as proteins, peptides, and nucleic acids.
Reaction Mechanism: The Chemistry of Oxime Formation
The reaction is initiated by the nucleophilic attack of the nitrogen atom of O-(2-Methyl-allyl)-hydroxylamine on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield the stable oxime ether. The reaction rate is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-6) which facilitates protonation of the carbonyl oxygen, thereby increasing its electrophilicity.[3]
Figure 1: General reaction mechanism of oxime formation.
Experimental Protocols
Protocol 1: General Synthesis of an O-(2-Methyl-allyl) Oxime Ether from a Carbonyl Compound
This protocol describes a general method for the synthesis of an oxime ether from an aldehyde or ketone using this compound.
Materials:
-
Aldehyde or Ketone
-
This compound (CAS 54149-64-3)
-
Sodium acetate or Pyridine (as a base)
-
Ethanol or a similar suitable solvent
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) in ethanol.
-
Addition of Reagents: Add this compound (1.1 eq) to the solution, followed by the addition of a base such as sodium acetate (1.5 eq) or pyridine (2.0 eq).[4]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) while monitoring the progress by TLC.[4] Reaction times can vary from a few hours to overnight depending on the reactivity of the carbonyl compound.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure O-(2-methyl-allyl) oxime ether.
-
Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
| Carbonyl Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Pyridine | Ethanol | Reflux | 4 | >90 |
| Acetophenone | Sodium Acetate | Ethanol | Reflux | 8 | ~85 |
| Cyclohexanone | Sodium Acetate | Ethanol | Reflux | 6 | >90 |
Note: The above data are representative and actual results may vary depending on the specific substrate and reaction conditions.
Protocol 2: Bioconjugation of a Carbonyl-Modified Protein with this compound
This protocol outlines the procedure for conjugating a protein containing an accessible aldehyde or ketone group with this compound.
Materials:
-
Carbonyl-modified protein (e.g., an antibody with an engineered p-acetylphenylalanine residue)
-
This compound
-
Aniline (as a catalyst)
-
Phosphate-buffered saline (PBS), pH 6.0
-
Size-exclusion chromatography (SEC) column for purification
-
UV-Vis spectrophotometer for protein quantification
Procedure:
-
Protein Preparation: Prepare a solution of the carbonyl-modified protein in PBS at a concentration of 1-10 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound in PBS.
-
Catalyst Preparation: Prepare a stock solution of aniline in an organic co-solvent such as DMSO.
-
Conjugation Reaction: To the protein solution, add the this compound solution to a final concentration of 1-5 mM. Add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubation: Gently agitate the reaction mixture at room temperature for 2-12 hours. The optimal reaction time should be determined empirically.
-
Purification: Purify the resulting protein conjugate from excess reagents using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS.
-
Characterization: Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.
Figure 2: Workflow for protein bioconjugation.
Applications in Drug Discovery: Insights from Patent Literature
While academic literature on the specific applications of this compound is emerging, the patent landscape reveals its utility in the synthesis of novel therapeutic agents. A search of patent databases for the InChIKey VRGVYBHREJFCJX-UHFFFAOYSA-N points to its use in the preparation of heterocyclic compounds with potential biological activity. These patents often describe multi-step syntheses where the formation of an oxime ether using this reagent is a key step in building the final molecular scaffold.
For instance, in the synthesis of certain classes of kinase inhibitors or other targeted therapies, the introduction of the O-(2-methyl-allyl) oxime moiety can serve multiple purposes. It can act as a stable linker to connect different pharmacophoric elements, or the allyl group can be a precursor for subsequent chemical transformations to elaborate the molecule and fine-tune its pharmacological properties.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, please refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile reagent for drug discovery and development. Its ability to form stable oxime ethers under mild conditions makes it an excellent choice for the synthesis of small molecule drug candidates and for the bioconjugation of complex biomolecules. The presence of the 2-methyl-allyl group provides opportunities for further chemical diversification, enhancing its utility in the creation of novel therapeutics. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important chemical tool.
References
Application Notes and Protocols for O-(2-Methyl-allyl)-hydroxylamine Hydrochloride as a Versatile Linker in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Tool for Modern Bioconjugation
In the intricate field of chemical biology, the ability to selectively and stably connect molecules—be it proteins, peptides, nucleic acids, or small molecule probes—is paramount. O-(2-Methyl-allyl)-hydroxylamine hydrochloride emerges as a powerful and versatile bifunctional linker, uniquely equipped to address the sophisticated demands of modern bioconjugation. This molecule features two distinct reactive handles: a hydroxylamine group and a 2-methyl-allyl (methallyl) group.
The hydroxylamine moiety provides a gateway for highly selective "click" chemistry through oxime ligation , reacting efficiently with aldehydes and ketones to form stable oxime bonds.[1][2] This bioorthogonal reaction is prized for its reliability under mild, aqueous conditions, making it ideal for modifying sensitive biological macromolecules.[1][3] Simultaneously, the methallyl group offers a second, orthogonal site for conjugation. Its terminal alkene can participate in powerful reactions such as the thiol-ene reaction , enabling the attachment of cysteine-containing peptides or other thiol-modified molecules.[4][5]
This guide provides a senior scientist’s perspective on harnessing the dual functionality of this compound. We will delve into its chemical properties, explain the mechanistic basis for its reactivity, and provide detailed, field-tested protocols for its application in creating complex bioconjugates.
Chemical Properties, Handling, and Storage
A thorough understanding of the reagent's characteristics is the foundation of any successful experiment.
Chemical Structure and Properties
-
Molecular Formula: C₄H₁₀ClNO[6]
-
Molecular Weight: 123.58 g/mol [6]
-
Structure:

The structure features a primary hydroxylamine (-ONH₂) connected to a 2-methyl-allyl group, supplied as a hydrochloride salt for improved stability and solubility.
| Property | Value / Description | Source |
| CAS Number | 54149-64-3 | [6][7] |
| Appearance | White to off-white crystalline solid. | [8] |
| Solubility | Soluble in water and lower alcohols like methanol and ethanol. | [8][9] |
| Stability | The hydrochloride salt form enhances stability.[10] Hydroxylamine derivatives can be unstable, especially as free bases or at elevated temperatures.[11][12][13] |
Safety, Handling, and Storage
Hydroxylamine derivatives warrant careful handling due to their potential reactivity and toxicity.[10][11]
-
Safety Precautions:
-
Causes skin and serious eye irritation. May cause respiratory irritation.[14]
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and sources of heat.[13]
-
Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow decomposition.
-
The Chemistry of a Dual-Action Linker
The utility of this compound stems from the distinct and controllable reactivity of its two functional groups.
Mechanism 1: Oxime Ligation
The primary application of the hydroxylamine group is its reaction with a carbonyl (aldehyde or ketone) to form a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry.[1][15]
-
Causality of Reaction Conditions: The reaction rate is highly pH-dependent.[2] A slightly acidic environment (pH 4-5) is optimal because it protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydroxylamine.[2] However, at very low pH, the hydroxylamine itself becomes fully protonated (-ONH₃⁺), losing its nucleophilicity. At neutral pH, the reaction is often slow but can be significantly accelerated by catalysts like aniline or its derivatives.[1][2]
Caption: Mechanism of Oxime Ligation.
Mechanism 2: Thiol-Ene Radical Addition
The 2-methyl-allyl group provides a second, orthogonal handle for conjugation via the thiol-ene reaction. This reaction proceeds via a free-radical mechanism, typically initiated by light (photoinitiator) or heat.[5][16]
-
Causality of Reaction Conditions: The process involves the generation of a thiyl radical (RS•) from a thiol (RSH).[5] This radical adds across the alkene double bond in an anti-Markovnikov fashion, creating a carbon-centered radical.[5][16] This intermediate then abstracts a hydrogen from another thiol molecule, propagating the radical chain and forming the final thioether product.[5] The use of a photoinitiator allows the reaction to proceed rapidly at room temperature under mild conditions, which is crucial for biological applications.[17]
Caption: Mechanism of Radical-Mediated Thiol-Ene Reaction.
PART 4: Application Note: Stepwise Dual Labeling of a Protein
This protocol describes a two-step process to first attach the linker to a protein via an engineered carbonyl group and then conjugate a thiol-containing fluorescent dye to the linker's alkene handle.
Objective: To create a site-specifically labeled fluorescent protein using this compound as a bridge.
Materials:
-
Protein of interest with a genetically encoded p-acetylphenylalanine (pAcF) residue (provides the ketone handle).
-
This compound (Linker).
-
Thiol-modified fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide, reduced to thiol form).
-
Aniline catalyst solution (e.g., 200 mM in DMSO).
-
Photoinitiator (e.g., LAP or DMPA).
-
Reaction Buffers:
-
Ligation Buffer: 100 mM Sodium Acetate, pH 4.6.
-
Thiol-Ene Buffer: 100 mM Phosphate Buffer, pH 7.2.
-
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 or Superdex 75).
-
Analytical Tools: SDS-PAGE, Mass Spectrometry (ESI-MS), UV-Vis Spectrophotometer.
Protocol Step 1: Oxime Ligation of Linker to Protein
-
Rationale: This first step attaches the bifunctional linker to the protein. We use an acidic buffer to drive the reaction without a catalyst. For pH-sensitive proteins, a neutral buffer with an aniline catalyst is a viable alternative.[2]
-
Protein Preparation: Dissolve the ketone-bearing protein in Ligation Buffer to a final concentration of 100 µM (e.g., 2-5 mg/mL depending on MW).
-
Linker Preparation: Prepare a 100 mM stock solution of this compound in ultrapure water.
-
Reaction Setup: Add the linker stock solution to the protein solution to achieve a 50-fold molar excess (final linker concentration of 5 mM).
-
Expert Insight: A significant molar excess of the small molecule linker is used to drive the reaction equilibrium towards the product, maximizing conjugation efficiency.
-
-
Incubation: Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.
-
Purification: Remove excess, unreacted linker by passing the reaction mixture through a desalting SEC column (e.g., PD-10), eluting with Thiol-Ene Buffer (pH 7.2).
-
Validation (Checkpoint):
-
Confirm the mass shift corresponding to the addition of the linker via ESI-MS. Expected mass increase: ~87.14 Da (mass of the free base).
-
Analyze by SDS-PAGE. While the mass shift may not be visible, this step confirms protein integrity.
-
Protocol Step 2: Thiol-Ene Conjugation of Fluorescent Dye
-
Rationale: With the linker attached, the exposed methallyl group is now ready for conjugation. This step is performed under UV light with a photoinitiator. The system should be degassed to minimize oxygen inhibition of the radical reaction.[4]
-
Reagent Preparation:
-
Adjust the concentration of the linker-modified protein (from Step 1.5) to 50 µM in Thiol-Ene Buffer.
-
Prepare a 10 mM stock solution of the thiol-modified fluorescent dye in DMSO.
-
Prepare a 100 mM stock solution of a photoinitiator (e.g., LAP) in ultrapure water.
-
-
Reaction Setup:
-
In a UV-transparent microcentrifuge tube, add the thiol-dye stock to the protein solution to achieve a 10-fold molar excess (final concentration 500 µM).
-
Add the photoinitiator stock to a final concentration of 5 mM.
-
Gently bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.
-
-
Photo-initiation: Expose the reaction mixture to a 365 nm UV lamp for 15-30 minutes on ice.
-
Expert Insight: Performing the reaction on ice helps maintain protein stability during UV exposure.
-
-
Purification: Remove excess dye and initiator by running the sample through an SEC column, eluting with your final storage buffer (e.g., PBS, pH 7.4).
-
Final Characterization:
-
Mass Spectrometry: Confirm the second mass shift corresponding to the addition of the fluorescent dye.
-
UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (e.g., at 280 nm) and the dye at its specific maximum absorbance.[18]
-
SDS-PAGE with Fluorescence Imaging: Visualize the fluorescently labeled protein band to confirm successful conjugation.
-
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Oxime Ligation Efficiency | Suboptimal pH; Inactive protein carbonyl; Linker degradation. | Verify buffer pH is 4.5-5.0. Alternatively, switch to pH 7.4 with 10-20 mM aniline catalyst.[1] Ensure protein was correctly expressed/stored. Use freshly prepared linker solution. |
| Low Thiol-Ene Efficiency | Oxygen inhibition; Insufficient photoinitiator or UV exposure; Thiol oxidation. | Thoroughly degas the reaction mixture. Increase initiator concentration or exposure time. Use a fresh solution of the thiol-dye, prepared immediately before use. |
| Protein Aggregation | Protein instability during UV exposure or due to modification. | Reduce UV exposure time or intensity. Perform reaction at 4°C. Screen different buffers for stability. Analyze aggregation state via Size-Exclusion Chromatography (SEC).[19] |
Conclusion and Future Perspectives
This compound is more than just a linker; it is an enabling tool for constructing complex, multifunctional biomolecular architectures. Its dual reactivity allows for a modular and stepwise approach to bioconjugation, separating the chemical challenges of each modification step. This strategy is invaluable in applications ranging from the development of antibody-drug conjugates (ADCs) and targeted imaging agents to the assembly of protein-polymer hybrids and the functionalization of biomaterials.[20] As the demand for precisely engineered biological tools continues to grow, the logical and orthogonal chemistry offered by linkers like this will become increasingly central to innovation in medicine and biotechnology.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Thiol-Ene Chemistry for Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. O-烯丙基羟胺 盐酸盐 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 11. Lessons [ncsp.tamu.edu]
- 12. Hydroxylamine | NH2OH | CID 787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 14. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 17. Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pharmafocusamerica.com [pharmafocusamerica.com]
- 20. adcreview.com [adcreview.com]
Site-Specific Protein Modification with O-(2-Methyl-allyl)-hydroxylamine hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Dual-Functionality in Protein Bioconjugation
Site-specific protein modification is a cornerstone of modern chemical biology and drug development, enabling the precise attachment of functional moieties to proteins to study their function, create novel therapeutics, and develop advanced diagnostic tools.[1][2] Among the arsenal of bioorthogonal reactions, oxime ligation stands out for its high chemoselectivity, proceeding under mild physiological conditions to form a stable oxime bond between an aminooxy group and an aldehyde or ketone.[2][3][4][5] This application note details the use of O-(2-Methyl-allyl)-hydroxylamine hydrochloride, a versatile reagent that not only participates in oxime ligation but also introduces a latent functional handle—the 2-methyl-allyl group—for subsequent orthogonal modifications.
The unique value of this compound lies in its bifunctional potential. The primary hydroxylamine moiety allows for the initial, site-specific conjugation to a protein engineered to contain a carbonyl group. The secondary 2-methyl-allyl group, a terminal alkene, can then be selectively targeted using chemistries such as thiol-ene "click" reactions, providing a pathway to dual-labeled or more complex protein constructs.[3][6][7] This dual-functionality opens up exciting possibilities for creating antibody-drug conjugates (ADCs) with multiple payloads, advanced imaging probes, and intricately functionalized biomaterials.
Principle of the Method: A Two-Stage Approach to Protein Functionalization
The modification strategy using this compound is a two-stage process, graphically represented below. The first stage is the well-established oxime ligation. The second, optional stage leverages the reactivity of the incorporated 2-methyl-allyl group.
Stage 1: Site-Specific Oxime Ligation
The core of this methodology is the reaction between the aminooxy group of O-(2-Methyl-allyl)-hydroxylamine and a carbonyl group (aldehyde or ketone) that has been site-specifically introduced into the target protein. This reaction is highly selective and forms a stable oxime linkage.
Reaction Workflow: Oxime Ligation
Caption: Workflow for the initial oxime ligation step.
Stage 2: Orthogonal Modification via Thiol-Ene Click Chemistry
The 2-methyl-allyl group introduced onto the protein surface via the oxime ligation serves as a handle for a secondary, orthogonal modification. The alkene functionality is amenable to radical-mediated thiol-ene "click" chemistry, allowing for the efficient and specific attachment of a thiol-containing molecule.[3][6][7]
Reaction Workflow: Thiol-Ene Modification
Caption: Workflow for the secondary thiol-ene modification step.
Experimental Protocols
Part 1: Site-Specific Introduction of a Carbonyl Handle into the Target Protein
The prerequisite for this modification strategy is the presence of a unique aldehyde or ketone on the protein of interest. Several methods can be employed to achieve this.[3][8]
Method A: N-terminal Serine/Threonine Oxidation
This method generates an N-terminal glyoxylyl group.
-
Protein Preparation: Dialyze the purified protein against a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5).
-
Oxidation Reaction:
-
To the protein solution (typically 1-5 mg/mL), add a freshly prepared aqueous solution of sodium periodate (NaIO₄) to a final concentration of 2-10 mM.
-
Incubate the reaction on ice for 15-30 minutes in the dark.
-
-
Quenching and Purification:
-
Quench the reaction by adding glycerol to a final concentration of 20 mM.
-
Immediately purify the protein using size-exclusion chromatography (SEC) or dialysis to remove excess reagents.
-
Method B: Genetic Incorporation of an Unnatural Amino Acid
This method allows for the introduction of a carbonyl group at virtually any position in the protein sequence.
-
Expression System: Utilize an engineered E. coli strain with an orthogonal aminoacyl-tRNA synthetase/tRNA pair for the incorporation of an unnatural amino acid containing a ketone or aldehyde moiety (e.g., p-acetyl-L-phenylalanine).
-
Protein Expression and Purification: Follow established protocols for protein expression in the presence of the unnatural amino acid and subsequent purification of the target protein.
Part 2: Oxime Ligation with this compound
This protocol outlines the general procedure for the oxime ligation reaction. Optimal conditions may vary depending on the specific protein and the location of the carbonyl group.
Materials:
-
Carbonyl-containing protein (from Part 1)
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0-7.0
-
(Optional) Aniline or aniline derivative as a catalyst (prepare a fresh stock solution in the reaction buffer)
-
Purification system (SEC, dialysis, or affinity chromatography)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the reaction buffer.
-
If using a catalyst, prepare a stock solution of aniline (e.g., 200 mM) in the reaction buffer.
-
-
Ligation Reaction:
-
To the carbonyl-containing protein solution (e.g., 10-50 µM) in the reaction buffer, add this compound to a final concentration of 2-10 mM.
-
If using a catalyst, add aniline to a final concentration of 10-50 mM.
-
Incubate the reaction at room temperature or 37°C for 2-16 hours. Monitor the reaction progress by LC-MS or SDS-PAGE.
-
-
Purification:
-
Remove excess reagents and byproducts by purifying the modified protein using SEC, extensive dialysis, or another suitable chromatographic method.
-
Table 1: Recommended Reaction Parameters for Oxime Ligation
| Parameter | Recommended Range | Notes |
| Protein Concentration | 10 - 100 µM | Higher concentrations can increase reaction rates. |
| Reagent Concentration | 1 - 20 mM | A 100- to 1000-fold molar excess over the protein is typical. |
| pH | 4.5 - 7.0 | A slightly acidic pH is often optimal for uncatalyzed reactions. With a catalyst, neutral pH is effective.[1] |
| Catalyst (Aniline) | 10 - 100 mM | Significantly accelerates the reaction at neutral pH.[7][9] |
| Temperature | 25 - 37 °C | Higher temperatures can increase the reaction rate but may affect protein stability. |
| Reaction Time | 2 - 24 hours | Monitor progress to determine the optimal time. |
Part 3: Characterization of the Modified Protein
It is crucial to confirm the successful modification and assess the homogeneity of the product.
-
Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to determine the molecular weight of the modified protein. The expected mass increase corresponds to the mass of the O-(2-Methyl-allyl)-hydroxylamine minus the mass of a water molecule.
-
SDS-PAGE: While the mass change may not always be resolvable, a clean band shift or the absence of smearing can indicate a successful and homogenous reaction.
-
Peptide Mapping: For site-specific verification, digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the modified peptide and confirm the location of the modification.[6]
Safety and Handling
This compound and related hydroxylamine compounds should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[1][10]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[1][10]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][10]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Troubleshooting
Table 2: Troubleshooting Common Issues in Protein Modification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Modification Efficiency | - Suboptimal pH- Low reagent concentration- Steric hindrance at the modification site- Inefficient carbonyl incorporation | - Optimize the reaction pH (typically 4.5-6.5 for uncatalyzed reactions).- Increase the molar excess of the hydroxylamine reagent.- Add a catalyst like aniline, especially at neutral pH.- Increase reaction time and/or temperature.- Confirm the presence of the carbonyl handle on the starting protein. |
| Protein Precipitation | - Protein instability at the reaction pH or temperature- High concentration of organic co-solvent (if used) | - Perform the reaction at a lower temperature or for a shorter duration.- Screen different buffer conditions for optimal protein stability.- Minimize the use of organic co-solvents. |
| Non-specific Modification | - Presence of endogenous carbonyls (e.g., from oxidative stress)- Reaction with other functional groups (unlikely for oxime ligation) | - Use freshly purified protein.- Consider blocking any endogenous carbonyls with a non-functionalized hydroxylamine prior to introducing the site-specific handle. |
Conclusion
This compound is a powerful tool for the site-specific modification of proteins, offering a reliable method for introducing a stable oxime linkage. The unique presence of the 2-methyl-allyl group provides an additional layer of functionality, enabling subsequent orthogonal modifications through chemistries like the thiol-ene reaction. This dual-functionality expands the possibilities for creating complex and highly functional protein conjugates for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. fishersci.com [fishersci.com]
- 2. researchgate.net [researchgate.net]
- 3. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. zh.veg-sci.com [zh.veg-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Note & Protocol: Synthesis and Mechanistic Insights of O-(2-Methyl-allyl) Oxime Ethers via Aldehyde Condensation
Introduction: The Versatility of Oxime Ligation
The formation of an oxime bond through the condensation of a hydroxylamine derivative with an aldehyde or ketone is a cornerstone reaction in modern chemical synthesis and bioconjugation.[1][2][3] Known as oxime ligation, this reaction is prized for its high chemoselectivity, proceeding under mild, often aqueous conditions, and forming a robust covalent linkage that is significantly more stable to hydrolysis than corresponding imine or hydrazone bonds.[4][5]
This guide provides a detailed examination of the reaction between aldehydes and O-(2-Methyl-allyl)-hydroxylamine hydrochloride. This specific reagent is of particular interest as it installs an O-allyl ether functionality onto the oxime. The resulting product is not merely a stable conjugate but also a versatile intermediate, where the 2-methyl-allyl group serves as a handle for subsequent orthogonal chemical transformations, such as thiol-ene reactions, metathesis, or palladium-catalyzed couplings. We will delve into the core reaction mechanism, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
The Core Reaction Mechanism: A Tale of Two Steps
The synthesis of an oxime from an aldehyde and a hydroxylamine is a classic condensation reaction that occurs via a two-stage mechanism: nucleophilic addition to the carbonyl, followed by a rate-limiting dehydration.[6][7] The entire process is reversible and typically catalyzed by a weak acid.[6]
Stage 1: Nucleophilic Addition The reaction initiates with the activation of the aldehyde's carbonyl group. In a weakly acidic environment (typically pH 4-6), the carbonyl oxygen is reversibly protonated. This protonation dramatically increases the electrophilicity of the carbonyl carbon, priming it for attack. The free O-(2-Methyl-allyl)-hydroxylamine, which possesses a highly nucleophilic nitrogen atom due to the alpha effect, then attacks the activated carbonyl carbon.[1] This step results in the formation of a transient, tetrahedral carbinolamine intermediate (also referred to as a hemiaminal).[1]
Stage 2: Dehydration to the Oxime The carbinolamine intermediate is generally unstable and readily undergoes dehydration to form the final, stable C=N double bond of the oxime ether.[6] This elimination of a water molecule is the rate-determining step of the overall reaction within the optimal pH range.[1] The hydroxyl group of the intermediate is protonated by an acid catalyst, converting it into a good leaving group (H₂O). Subsequent departure of water and deprotonation of the nitrogen atom yields the final O-(2-Methyl-allyl) oxime product.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Surface Functionalization Using O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Introduction: The Power of Chemoselective Oxime Ligation in Surface Science
In the pursuit of advanced biomaterials, biosensors, and drug delivery systems, the ability to precisely control the chemical composition of a material's surface is paramount. Surface functionalization allows for the immobilization of biomolecules, the tuning of surface energy, and the introduction of specific functionalities. Among the arsenal of chemical reactions available for surface modification, oxime ligation stands out for its exceptional chemoselectivity, stability, and biocompatibility.[1][2] This reaction, proceeding between a hydroxylamine derivative and an aldehyde or ketone, forms a stable oxime bond, typically under mild, aqueous conditions, making it ideal for working with sensitive biological molecules.[3][4]
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a bifunctional reagent that offers a powerful platform for a two-stage surface modification strategy. The hydroxylamine moiety provides a robust anchor to an aldehyde- or ketone-functionalized surface through oxime ligation. The 2-methyl-allyl group then presents a readily accessible alkene for subsequent "click" chemistry reactions, such as thiol-ene coupling, allowing for the attachment of a wide range of molecules. This guide provides an in-depth exploration of the use of this compound in surface functionalization, complete with detailed protocols for researchers, scientists, and drug development professionals.
Chemical Properties and Advantages
This compound (C4H10ClNO) is a salt of the corresponding hydroxylamine derivative.[5] The hydrochloride form enhances its stability and solubility in aqueous media, which is often advantageous for bioconjugation reactions.
| Property | Value | Reference |
| Molecular Weight | 123.58 g/mol | --INVALID-LINK--[5] |
| Molecular Formula | C4H10ClNO | --INVALID-LINK--[5] |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water and polar organic solvents | Inferred from structure and hydrochloride salt form |
Key Advantages:
-
Chemoselective Ligation: The hydroxylamine group reacts specifically with aldehydes and ketones, even in the presence of other functional groups commonly found in biological systems.[3]
-
Stable Oxime Bond: The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, particularly at physiological pH, ensuring the long-term integrity of the functionalized surface.[6][7]
-
Bifunctionality: The 2-methyl-allyl group serves as a versatile handle for post-functionalization modifications, enabling the creation of multifunctional surfaces.
-
Mild Reaction Conditions: Oxime ligation can be performed under gentle conditions (e.g., physiological pH, room temperature), preserving the activity of immobilized biomolecules.[3][4]
Reaction Mechanism and Kinetics
The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism. First, the nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral hemiaminal intermediate. This is followed by an acid-catalyzed dehydration to yield the stable oxime.[8]
Caption: Mechanism of oxime bond formation.
The reaction rate is pH-dependent, with optimal rates typically observed in the pH range of 4 to 6.[3] At neutral pH, the reaction can be slow, but the use of catalysts such as aniline can significantly accelerate the reaction.[4][9]
Experimental Protocols
The following protocols provide a general framework for the surface functionalization of a silicon dioxide (silica) substrate. These can be adapted for other material types with appropriate modifications to the surface activation step.
Protocol 1: Preparation of an Aldehyde-Functionalized Silica Surface
This protocol describes the introduction of aldehyde groups onto a silica surface using (3-aminopropyl)triethoxysilane (APTES) and glutaraldehyde.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Anhydrous toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Glutaraldehyde solution (25% in water)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Surface Cleaning and Hydroxylation:
-
Immerse the silica substrates in Piranha solution for 30-60 minutes at room temperature to clean and hydroxylate the surface.
-
Rinse the substrates thoroughly with deionized (DI) water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrates in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the substrates with toluene, followed by ethanol, and finally DI water.
-
Cure the APTES layer by baking the substrates in an oven at 110°C for 1 hour.
-
-
Aldehyde Functionalization:
-
Prepare a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4).
-
Immerse the APTES-functionalized substrates in the glutaraldehyde solution for 2 hours at room temperature.
-
Rinse the substrates thoroughly with PBS and DI water.
-
Dry the substrates under a stream of nitrogen. The surface is now ready for oxime ligation.
-
Caption: Workflow for preparing an aldehyde-functionalized surface.
Protocol 2: Oxime Ligation with this compound
This protocol details the reaction of the aldehyde-functionalized surface with this compound.
Materials:
-
Aldehyde-functionalized silica substrates (from Protocol 1)
-
This compound
-
Aniline (optional, as catalyst)
-
Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.0)
-
Deionized (DI) water
Procedure:
-
Prepare the Reaction Solution:
-
Dissolve this compound in the reaction buffer to a final concentration of 10-50 mM.
-
(Optional) For reactions at neutral pH or to accelerate the reaction, add aniline to the reaction solution to a final concentration of 20-100 mM.
-
-
Oxime Ligation Reaction:
-
Immerse the aldehyde-functionalized substrates in the reaction solution.
-
Incubate for 4-12 hours at room temperature with gentle agitation. The reaction time may need to be optimized depending on the desired surface density and the use of a catalyst.
-
-
Washing:
-
Remove the substrates from the reaction solution.
-
Rinse thoroughly with the reaction buffer, followed by DI water to remove any unreacted reagents.
-
Dry the substrates under a stream of nitrogen.
-
Protocol 3: Post-Functionalization via Thiol-Ene "Click" Chemistry
This protocol outlines the attachment of a thiol-containing molecule (e.g., a fluorescent dye or peptide) to the 2-methyl-allyl functionalized surface.
Materials:
-
O-(2-Methyl-allyl)-functionalized substrates (from Protocol 2)
-
Thiol-containing molecule of interest (e.g., cysteine-terminated peptide, thiol-modified fluorophore)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., methanol or a mixture of methanol and water)
-
UV lamp (365 nm)
Procedure:
-
Prepare the Thiol Solution:
-
Dissolve the thiol-containing molecule and the photoinitiator (e.g., 1-5 mg/mL) in the chosen solvent. The concentration of the thiol will depend on the specific molecule and desired surface coverage.
-
-
Thiol-Ene Reaction:
-
Cover the O-(2-Methyl-allyl)-functionalized surface with the thiol solution.
-
Expose the substrate to UV light (365 nm) for 5-30 minutes. The irradiation time will need to be optimized.
-
-
Washing:
-
Rinse the substrate thoroughly with the solvent used for the reaction to remove unreacted thiol and photoinitiator.
-
Dry the substrate under a stream of nitrogen.
-
Surface Characterization
Confirming the success of each functionalization step is crucial. Several surface-sensitive techniques can be employed:
-
X-ray Photoelectron Spectroscopy (XPS): Can be used to determine the elemental composition of the surface. Successful APTES functionalization will show an increase in the N1s signal. Subsequent steps will alter the C1s and O1s signals.
-
Contact Angle Goniometry: Measures the surface hydrophobicity/hydrophilicity. A successful cleaning and hydroxylation step will result in a highly hydrophilic surface (low contact angle). Subsequent functionalization steps will typically increase the contact angle.
-
Atomic Force Microscopy (AFM): Provides topographical information about the surface, which can reveal changes in surface roughness and the formation of molecular layers.
-
Fluorescence Microscopy: If a fluorescently tagged molecule is used in the final step, fluorescence microscopy can be used to visualize the successful immobilization and spatial distribution of the molecule on the surface.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low surface functionalization efficiency | Incomplete surface cleaning/hydroxylation | Ensure thorough cleaning with Piranha solution. |
| Inactive reagents | Use fresh APTES and glutaraldehyde solutions. | |
| Suboptimal reaction conditions for oxime ligation | Optimize pH (typically 4-6), reaction time, and consider using an aniline catalyst. | |
| High background or non-specific binding | Insufficient washing | Increase the duration and volume of washing steps. |
| Aggregation of reagents | Ensure all reagents are fully dissolved before use. | |
| Inconsistent results | Variations in substrate quality | Use substrates from the same batch. |
| Environmental contamination | Perform reactions in a clean environment. |
Conclusion
This compound is a valuable reagent for creating well-defined, functional surfaces. The robust and chemoselective nature of oxime ligation, combined with the versatility of the allyl group for secondary modifications, provides a powerful platform for a wide range of applications in materials science, biotechnology, and drug development. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this chemistry in their own work.
References
- 1. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 2. Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Hydrolytic stability of hydrazones and oximes. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: O-(2-Methyl-allyl)-hydroxylamine hydrochloride for Advanced Carbohydrate Labeling
Authored by: Your Senior Application Scientist
Introduction: The Imperative of Glycan Labeling
In the intricate landscape of cellular communication and biological function, carbohydrates are paramount. As key components of glycoproteins, glycolipids, and polysaccharides, they mediate processes ranging from immune recognition to pathogen invasion. To decipher this "sugar code," researchers must be able to detect, quantify, and functionalize these molecules.[1] Derivatization, or labeling, of carbohydrates is a foundational strategy in glycobiology, transforming often analytically challenging molecules into forms amenable to sensitive detection and functional analysis.[2][3] This is particularly crucial for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), where labeling can dramatically enhance detection sensitivity and ionization efficiency.[4][5][6]
Among the most robust methods for glycan conjugation is oxime ligation. This chemoselective reaction provides a stable covalent linkage between a hydroxylamine-containing probe and the reducing end of a carbohydrate.[7][8] This application note provides a detailed guide to the use of O-(2-Methyl-allyl)-hydroxylamine hydrochloride , a versatile reagent designed not only for simple detection but also as a functional linchpin for subsequent chemical modifications, enabling a broad scope of applications in fundamental research and drug development.
Section 1: The Chemistry of Oxime Ligation
The power of O-(2-Methyl-allyl)-hydroxylamine lies in its aminooxy group (-ONH₂), which exhibits high nucleophilicity and specificity towards carbonyls.[9] Reducing carbohydrates in solution exist in equilibrium between their stable cyclic (hemiacetal) form and a transient open-chain form, which possesses a reactive aldehyde group. The aminooxy group of the reagent selectively attacks this aldehyde, initiating a condensation reaction.
The reaction proceeds through a carbinolamine intermediate, followed by dehydration to form a stable oxime (C=N-O) bond. This ligation is highly efficient and specific, avoiding cross-reactivity with other functional groups like hydroxyls or amides that are abundant in biological systems.[7] The reaction is typically catalyzed under slightly acidic conditions (pH 4-5), which promotes the dehydration step.[8] However, the use of nucleophilic catalysts, such as substituted anilines, can accelerate the reaction rate significantly, even at neutral pH.[10]
The resulting labeled carbohydrate exists as a mixture of isomers, including the open-chain (E/Z) oximes and the closed-ring (α/β) anomers, which may be observable in subsequent chromatographic analysis.[11]
Caption: Mechanism of oxime ligation between a reducing sugar and the labeling reagent.
The key feature of this specific reagent is the 2-methyl-allyl moiety. This terminal alkene is a highly versatile chemical handle, inert during the initial oxime ligation but readily available for powerful secondary "click chemistry" reactions, such as thiol-ene additions, enabling covalent immobilization onto surfaces or conjugation to other molecules.
Section 2: Protocol 1 - Carbohydrate Derivatization for HPLC and MS Analysis
This protocol details the derivatization of monosaccharides or oligosaccharides for enhanced analytical characterization. The covalent tag improves hydrophobicity for reversed-phase HPLC separation and significantly boosts signal intensity in mass spectrometry.[6][12]
Experimental Objective
To quantitatively label purified or released glycans with O-(2-Methyl-allyl)-hydroxylamine for subsequent analysis by RP-HPLC-UV/FLD or LC-MS.
Materials and Equipment
-
Reagents:
-
This compound (PubChem CID: 12498586)[13]
-
Carbohydrate sample (1-100 µg)
-
Ammonium Acetate or Sodium Acetate buffer (1 M, pH 4.5)
-
Aniline (optional catalyst, ACS grade)
-
Methanol and Acetonitrile (HPLC grade)
-
Ultrapure water
-
-
Equipment:
-
Heating block or oven (65°C)
-
Microcentrifuge tubes (1.5 mL)
-
Vacuum concentrator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column (e.g., 2.1 x 150 mm, 1.8 µm)
-
Mass Spectrometer (ESI or MALDI)
-
Step-by-Step Methodology
-
Sample Preparation:
-
Reagent Preparation:
-
Prepare a 100 mM solution of this compound in ultrapure water.
-
Prepare the labeling solution: Mix 20 µL of the 100 mM reagent solution with 20 µL of 1 M ammonium acetate buffer (pH 4.5).
-
Expert Tip: For reactions at neutral pH or with challenging substrates, aniline can be used as a catalyst. Add aniline to the labeling solution to a final concentration of 50-100 mM.[10]
-
-
The Labeling Reaction:
-
Add 10 µL of the freshly prepared labeling solution to the 10 µL carbohydrate sample.
-
Ensure the mixture is homogenous by gentle vortexing.
-
Incubate the reaction at 65°C for 2-4 hours .
-
Causality Check: The elevated temperature and acidic pH accelerate the dehydration step of the oxime formation, driving the reaction to completion.
-
-
Purification of Labeled Glycans:
-
After incubation, cool the sample to room temperature.
-
To remove excess reagent and salts, which can interfere with MS analysis, perform a solid-phase extraction (SPE) cleanup.
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile, followed by 1 mL of ultrapure water.
-
Load the reaction mixture onto the cartridge.
-
Wash with 1 mL of ultrapure water to remove salts and excess hydrophilic reagent.
-
Elute the labeled, more hydrophobic glycans with 500 µL of 50% acetonitrile in water.
-
Dry the eluted sample in a vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried sample in 50-100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Inject onto an RP-HPLC system. The methyl-allyl tag provides a modest chromophore for UV detection (~210 nm) but is primarily intended for MS detection.
-
Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) for sensitive detection and mass confirmation.[16][17] The labeled glycan will have a mass increase corresponding to the addition of the C₄H₇NO moiety (85.05 Da).
-
Caption: Experimental workflow for labeling carbohydrates for LC-MS analysis.
Section 3: Protocol 2 - Surface Immobilization for Interaction Studies
This protocol leverages the dual functionality of the reagent. First, the carbohydrate is labeled via oxime ligation. Second, the appended methyl-allyl group is used to covalently attach the glycan to a functionalized surface via a thiol-ene "click" reaction, ideal for creating glycan microarrays.
Experimental Objective
To immobilize a specific carbohydrate onto a thiol-functionalized surface (e.g., glass slide, gold nanoparticle) for subsequent protein-binding assays.
Materials and Equipment
-
Labeled carbohydrate (from Protocol 1, before drying)
-
Thiol-functionalized substrate (e.g., thiol-silanized glass slide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile)
-
UV lamp (365 nm)
-
Blocking buffer (e.g., BSA in PBS)
-
Fluorescently-tagged lectin or antibody for detection
-
Microarray scanner
Step-by-Step Methodology
-
Prepare Labeled Glycan:
-
Perform the labeling reaction as described in Protocol 1, steps 1-3.
-
Perform the SPE cleanup (Protocol 1, step 4) but elute with anhydrous acetonitrile and use immediately.
-
-
Prepare Immobilization Solution:
-
Dissolve the eluted, labeled glycan and a photoinitiator (e.g., 1% w/v DMPA) in the acetonitrile solution. The final glycan concentration should typically be in the 10-100 µM range.
-
-
Thiol-Ene Immobilization Reaction:
-
Spot the immobilization solution onto the thiol-functionalized surface in a humidity-controlled chamber.
-
Expose the surface to UV light (365 nm) for 5-15 minutes to initiate the thiol-ene reaction.
-
Causality Check: The UV light excites the photoinitiator, which generates free radicals. These radicals propagate a reaction between the surface thiol groups and the terminal double bond of the methyl-allyl tag, forming a stable thioether bond.
-
-
Washing and Blocking:
-
Thoroughly wash the surface with acetonitrile, then water, and finally a buffer like PBS to remove any non-covalently bound material.
-
Incubate the surface with a blocking buffer for 1 hour at room temperature to prevent non-specific protein binding in subsequent steps.
-
-
Interaction Assay:
-
Incubate the blocked surface with a solution containing a fluorescently-labeled protein (e.g., a lectin known to bind the immobilized carbohydrate) for 1 hour.
-
Wash away the unbound protein with buffer (e.g., PBS with 0.05% Tween-20).
-
Dry the slide and analyze using a microarray scanner to detect fluorescence, indicating a specific protein-carbohydrate interaction.
-
Section 4: Data Summary and Troubleshooting
Table 1: Key Reaction Parameters
| Parameter | Protocol 1 (LC-MS) | Protocol 2 (Immobilization) | Rationale |
| Reagent Molar Excess | 50-100 fold | 50-100 fold | Drives the equilibrium towards the product for high labeling efficiency. |
| pH | 4.5 - 5.5 | 4.5 - 5.5 | Optimal for the acid-catalyzed dehydration step in oxime formation.[8] |
| Temperature | 60 - 80 °C | 60 - 80 °C | Increases reaction rate. |
| Time | 1 - 4 hours | 1 - 4 hours | Sufficient for completion; may be optimized for specific glycans. |
| Post-Reaction Cleanup | Critical (SPE) | Critical (SPE) | Removes interfering reagents that suppress MS signal or cause side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Incorrect pH of reaction buffer.2. Reagent degradation.3. Insufficient reaction time/temp. | 1. Verify buffer pH is between 4.5-5.5.2. Use freshly prepared reagent solution.3. Increase incubation time to 4 hours or temperature to 75°C. Consider adding aniline catalyst.[10] |
| Multiple Peaks in HPLC | 1. Formation of oxime isomers (E/Z) and anomers (α/β).2. Incomplete reaction. | 1. This is expected and confirms successful labeling. Isomers often co-elute or resolve closely.[11]2. See "Low Labeling Efficiency" solutions. |
| Poor MS Signal | 1. Inefficient cleanup; ion suppression from salts or excess reagent.2. Low sample concentration. | 1. Ensure thorough SPE cleanup. Use volatile buffers like ammonium acetate.2. Concentrate the sample post-cleanup. |
| Low Surface Binding | 1. Inefficient thiol-ene reaction.2. Steric hindrance.3. Inactive surface. | 1. Ensure solvent is deoxygenated. Check UV lamp intensity and exposure time.2. Consider a longer-chain labeling reagent if available.3. Verify the activity of the thiol surface before use. |
Conclusion
This compound is a powerful and enabling tool for modern glycobiology. Its ability to efficiently and selectively label reducing carbohydrates via a stable oxime linkage addresses the fundamental need for sensitive glycan analysis. More importantly, the strategic inclusion of the methyl-allyl group provides a gateway to a host of secondary conjugation chemistries, transforming a simple analytical tag into a versatile molecular scaffold. From high-sensitivity LC-MS profiling to the construction of functional glycoarrays, this reagent empowers researchers to explore the complex world of carbohydrates with greater precision and creativity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Pre- and Post-Column Derivatization on Monosaccharide Composition Analysis, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Mass spectrometric analysis of carbohydrates labeled with a biotinylated tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 6. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid glycoconjugation with glycosyl amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-O linkage in carbohydrates and glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of Carbohydrates by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 17. Analysis of carbohydrates by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride in Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of O-(2-Methyl-allyl)-hydroxylamine hydrochloride. This versatile reagent serves as a critical building block for the synthesis of O-alkenyl oxime ethers and as a precursor for more complex nitrogen-containing heterocycles. These application notes delve into the reagent's core properties, safety protocols, and detailed experimental setups, emphasizing the causality behind procedural choices to ensure reproducible and high-yielding outcomes.
Reagent Profile and Essential Handling
This compound is a stable, solid form of the reactive O-(2-Methyl-allyl)-hydroxylamine. The hydrochloride salt enhances shelf-life and simplifies handling compared to the free base.[1][2] Its primary utility lies in the nucleophilic nature of the aminooxy (-ONH₂) group, which readily reacts with carbonyl compounds.
Physicochemical Properties
The fundamental properties of the reagent are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 54149-64-3 | [3][4][5] |
| Molecular Formula | C₄H₁₀ClNO | [3][4][5] |
| Molecular Weight | 123.58 g/mol | [5] |
| Appearance | White solid | [3] |
| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | [5] |
| Synonyms | O-(2-methylallyl)hydroxylamine hydrochloride | [5] |
Safety and Hazard Information
Proper handling is paramount due to the reagent's irritant nature. Adherence to safety guidelines is mandatory.
| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Measures |
| Skin & Eye Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation.H319: Causes serious eye irritation. | P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. | P261: Avoid breathing dust.P271: Use only outdoors or in a well-ventilated area. |
Data compiled from supplier safety data sheets.[6][7]
Storage and Handling Protocol
-
Receiving and Storage: Upon receipt, store the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6] The compound is hygroscopic; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[6][8]
-
Dispensing: Always handle the solid in a fume hood to avoid inhalation of dust.[8] Use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9]
-
Disposal: Dispose of unused reagent and reaction waste in accordance with local, state, and federal regulations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is centered on the reaction of its free base form with electrophiles, most commonly the carbonyl carbon of aldehydes and ketones.[10][11]
Liberation of the Free Base: The hydrochloride salt is unreactive as a nucleophile. To activate it, the free hydroxylamine must be generated in situ. This is achieved by adding a suitable base to neutralize the hydrochloride.
-
Choice of Base: The selection of the base is critical. A mild, non-nucleophilic base is preferred to avoid side reactions with the carbonyl substrate.
-
Inorganic Bases: Sodium bicarbonate (NaHCO₃), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc) are excellent choices, particularly in protic solvents like ethanol.
-
Organic Bases: In aprotic solvents, tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. Pyridine can also serve as both a base and a solvent.
-
The general workflow for a typical reaction is outlined below.
Caption: Experimental workflow for oxime ether synthesis.
Mechanism of Oxime Ether Formation: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophilic nitrogen of the free hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate. This is followed by the elimination of a water molecule, typically under mildly acidic conditions (the reactant ammonium salt can serve as a proton source), to yield the stable C=N bond of the oxime ether.
Caption: Mechanism of oxime ether formation.
Protocol: Synthesis of O-(2-Methyl-allyl) Oxime Ethers
This protocol provides a general procedure for the synthesis of oxime ethers from various aldehyde and ketone substrates.
Introduction
Oxime ethers are valuable functional groups in organic chemistry. They serve as protecting groups for carbonyls, are key intermediates in transformations like the Beckmann rearrangement, and are present in numerous biologically active compounds.[11] This protocol details their synthesis using this compound.
Materials and Equipment
-
This compound (CAS 54149-64-3)
-
Aldehyde or ketone substrate (e.g., Acetophenone)
-
Base (e.g., Sodium Bicarbonate, NaHCO₃)
-
Solvent (e.g., Ethanol, EtOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plate and chamber
-
Rotary evaporator
Step-by-Step Experimental Protocol
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add the ketone/aldehyde substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in a suitable solvent (e.g., 20-30 mL of ethanol).
-
Reagent Addition: Add this compound (1.1 - 1.2 eq.) to the solution. A slight excess ensures the complete consumption of the limiting carbonyl substrate.
-
Base Addition: Add the base (e.g., NaHCO₃, 1.5 - 2.0 eq.) portion-wise. The excess base ensures full neutralization of the hydrochloride and drives the reaction forward. Effervescence (CO₂ release) may be observed.
-
Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C. The reaction progress should be monitored by TLC or LC-MS until the starting carbonyl is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add deionized water (30 mL) to the residue and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Example Reaction: Synthesis of Acetophenone O-(2-methyl-allyl)oxime
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Acetophenone | 120.15 | 1.20 g | 10.0 | 1.0 |
| O-(2-Methyl-allyl)-hydroxylamine HCl | 123.58 | 1.36 g | 11.0 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 15.0 | 1.5 |
| Ethanol | - | 30 mL | - | - |
Following the general protocol, this reaction typically yields the desired oxime ether product in >90% yield after purification.
Potential Applications in Drug Development
The strategic placement of the 2-methyl-allyl group opens avenues for subsequent intramolecular reactions, making this reagent particularly valuable in constructing complex molecular scaffolds found in pharmaceuticals.
Role in Bioactive Compound Synthesis
O-alkylhydroxylamines are recognized as important pharmacophores and synthetic intermediates. They have been used to develop inhibitors for enzymes such as Indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[12] The ability to form stable oxime ethers allows for the modification of lead compounds, potentially improving their pharmacokinetic profiles.
Conceptual Workflow: Tandem Oximation-Cyclization
The alkene functionality within the 2-methyl-allyl group can participate in cyclization reactions. For instance, an oxime ether formed from a substrate containing a suitably positioned leaving group or reactive site could undergo a subsequent intramolecular Heck reaction or radical cyclization to form a nitrogen-containing heterocycle. This approach provides a rapid entry into complex ring systems from simple starting materials.
Caption: Conceptual workflow for tandem synthesis.
Data Interpretation
Confirmation of the oxime ether product is typically achieved through standard spectroscopic methods:
-
¹H NMR: Look for the disappearance of the aldehyde proton signal (9-10 ppm) or a shift in the signals for protons alpha to the ketone. New signals corresponding to the 2-methyl-allyl group will appear (~1.7 ppm for CH₃, ~4.5 ppm for -OCH₂-, and ~4.9-5.0 ppm for =CH₂).
-
¹³C NMR: The carbonyl carbon signal (190-210 ppm) will be replaced by the imine carbon (C=N) signal, typically around 150-160 ppm.
-
IR Spectroscopy: The characteristic C=O stretch (1680-1750 cm⁻¹) of the starting material will disappear, and a C=N stretch will appear (~1640-1690 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the oxime ether product should be observed.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of oxime ethers. Its stability as a hydrochloride salt, coupled with straightforward activation and reaction protocols, makes it an invaluable tool for synthetic chemists. The presence of a reactive alkene moiety further enhances its utility, enabling its use in more complex synthetic strategies aimed at the rapid construction of molecular scaffolds relevant to drug discovery and materials science.
References
- 1. lobachemie.com [lobachemie.com]
- 2. HYDROXYLAMINE HYDROCHLORIDE [soest.hawaii.edu]
- 3. This compound | 54149-64-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. actylislab.com [actylislab.com]
- 9. medline.com [medline.com]
- 10. Buy O-Allylhydroxylamine hydrochloride | 38945-21-0 [smolecule.com]
- 11. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 12. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in oxime ligation with O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Technical Support Center: Oxime Ligation
Troubleshooting Low Yield in Oxime Ligation with O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reaction yields, specifically when using this compound. As Senior Application Scientists, we understand that seemingly minor variations in experimental conditions can have a significant impact on the outcome of a reaction. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your oxime ligation experiments.
Understanding the Reaction: The "Why" Behind the "How"
Oxime ligation is a robust and highly selective bioorthogonal reaction that forms a stable oxime bond between an aminooxy group and a carbonyl group (aldehyde or ketone).[1][2][3] The reaction is prized for its high chemoselectivity and ability to proceed under mild, biocompatible conditions, making it a valuable tool for bioconjugation.[1][4] However, several factors can influence the reaction kinetics and overall yield.
At its core, the reaction mechanism involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the oxime.[5] The efficiency of this process is highly dependent on the pH of the reaction medium and the presence of catalysts.[5][6]
dot graph OximeLigationMechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Carbonyl [label="Carbonyl\n(Aldehyde/Ketone)"]; Hydroxylamine [label="O-(2-Methyl-allyl)-hydroxylamine"]; Intermediate [label="Hemiaminal Intermediate", fillcolor="#FBBC05"]; Oxime [label="Oxime Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Water [label="H₂O"];
Carbonyl -> Intermediate [label="Nucleophilic Attack"]; Hydroxylamine -> Intermediate; Intermediate -> Oxime [label="Dehydration\n(-H₂O)"]; Intermediate -> Water [style=dashed]; } caption: "General mechanism of oxime ligation."
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for oxime ligation?
The optimal pH is dependent on whether a catalyst is being used.
-
Uncatalyzed Reactions: For reactions without a catalyst, a slightly acidic pH of around 4.5 is generally most effective.[5][6]
-
Catalyzed Reactions: With a suitable catalyst, the reaction can proceed efficiently at or near neutral pH (pH 7).[6][7] This is particularly advantageous when working with pH-sensitive biomolecules.[8]
Q2: Why is my reaction so slow at neutral pH?
The rate-limiting step in oxime ligation is typically the acid-catalyzed dehydration of the hemiaminal intermediate.[5] At neutral pH, the concentration of protons is low, leading to a significantly slower reaction rate.[5][6] This is why the use of a nucleophilic catalyst is often essential for efficient ligation under physiological conditions.[6][8]
Q3: What are the best catalysts for this reaction?
While aniline has been a traditional catalyst for oxime ligation, more efficient options are now available.[7][8][9]
-
m-Phenylenediamine (mPDA): This catalyst has been shown to be up to 15 times more efficient than aniline.[9][10] Its high aqueous solubility allows for greater rate acceleration.[9]
-
p-Phenylenediamine (pPDA): This is another highly effective catalyst at neutral pH, even at low concentrations.[8][11] It has been reported to provide a 19-fold faster rate of protein PEGylation compared to the equivalent aniline-catalyzed reaction.[8]
-
Substituted Anilines: Anilines with electron-donating groups in the para position can also be superior catalysts at neutral pH.[8]
Q4: I'm using a ketone, and the yield is very low. Why?
Ketones are generally less reactive than aldehydes in oxime ligation, primarily due to greater steric hindrance around the carbonyl carbon.[6][12] To improve yields with ketone substrates:
-
Increase the reaction temperature.[6]
-
Increase the concentration of both the reactants and the catalyst.[6]
Q5: Could my this compound be degraded?
Yes, the aminooxy group is highly reactive and can degrade over time.[6] It is also sensitive to impurities, such as acetone, which can be present in solvents.[2][6] It is crucial to use high-purity reagents and solvents and to properly store your hydroxylamine derivative.
Systematic Troubleshooting Guide
If you are experiencing low yields, follow this step-by-step guide to identify and resolve the issue.
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Start [label="Low Oxime Ligation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_pH [label="Verify Reaction pH"]; pH_Opt [label="Is pH Optimal?\n(4.5 uncatalyzed, ~7 catalyzed)", shape=diamond, fillcolor="#FBBC05"]; Adjust_pH [label="Adjust pH"]; Check_Catalyst [label="Evaluate Catalyst"]; Catalyst_Used [label="Catalyst Used?", shape=diamond, fillcolor="#FBBC05"]; Add_Catalyst [label="Add Catalyst\n(e.g., mPDA, pPDA)"]; Check_Concentration [label="Review Reactant/Catalyst\nConcentrations"]; Conc_Opt [label="Are Concentrations\nSufficient?", shape=diamond, fillcolor="#FBBC05"]; Increase_Conc [label="Increase Concentrations"]; Check_Purity [label="Assess Reagent Purity\nand Stability"]; Purity_OK [label="Are Reagents Pure\nand Stable?", shape=diamond, fillcolor="#FBBC05"]; Purify_Reagents [label="Purify/Replace Reagents"]; Consider_Substrate [label="Analyze Substrate\n(Aldehyde vs. Ketone)"]; Ketone [label="Is it a Ketone?", shape=diamond, fillcolor="#FBBC05"]; Optimize_Ketone [label="Optimize for Ketone\n(Higher Temp, Better Catalyst)"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_pH; Check_pH -> pH_Opt; pH_Opt -> Adjust_pH [label="No"]; Adjust_pH -> Check_Catalyst; pH_Opt -> Check_Catalyst [label="Yes"]; Check_Catalyst -> Catalyst_Used; Catalyst_Used -> Add_Catalyst [label="No"]; Add_Catalyst -> Check_Concentration; Catalyst_Used -> Check_Concentration [label="Yes"]; Check_Concentration -> Conc_Opt; Conc_Opt -> Increase_Conc [label="No"]; Increase_Conc -> Check_Purity; Conc_Opt -> Check_Purity [label="Yes"]; Check_Purity -> Purity_OK; Purity_OK -> Purify_Reagents [label="No"]; Purify_Reagents -> Consider_Substrate; Purity_OK -> Consider_Substrate [label="Yes"]; Consider_Substrate -> Ketone; Ketone -> Optimize_Ketone [label="Yes"]; Optimize_Ketone -> Success; Ketone -> Success [label="No"]; } caption: "Troubleshooting workflow for low yield oxime ligation."
Experimental Protocols
Protocol 1: General Oxime Ligation
This protocol provides a general method for oxime ligation. Optimization may be required based on your specific substrates.
Materials:
-
Aldehyde or ketone-containing molecule
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH can be adjusted as needed (e.g., pH 4.5 for uncatalyzed, pH 7.0 for catalyzed reactions)
-
Catalyst (optional): m-Phenylenediamine (mPDA) or p-Phenylenediamine (pPDA) stock solution (e.g., 100 mM in DMSO or aqueous buffer)[4]
-
High-purity solvents (e.g., ethanol, ethyl acetate)[2]
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and this compound (1.2 mmol) in the reaction buffer (10 mL).
-
If using a catalyst, add the stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10-100 mM).[4]
-
Stir the mixture at room temperature or an elevated temperature as needed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove any organic solvent using a rotary evaporator.
-
Add deionized water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by an appropriate method, such as column chromatography.
Protocol 2: Monitoring Reaction Progress by HPLC
This protocol allows for the quantitative monitoring of your oxime ligation reaction.
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of your carbonyl-containing molecule and this compound in the reaction buffer.
-
Reaction Initiation: At time zero, mix the reactant and catalyst (if used) solutions to start the reaction.
-
Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture.
-
Quenching and Analysis: Quench the reaction in the aliquots, for example, by dilution with a suitable mobile phase. Analyze the samples by Reverse-Phase HPLC (RP-HPLC) to separate the starting materials from the oxime product.[4]
-
Data Analysis: Quantify the amount of product formed at each time point by integrating the respective peak areas. Plot the product concentration versus time to determine the reaction kinetics.[4]
Quantitative Data Summary
The following table summarizes key parameters that can be optimized to improve your reaction yield.
| Parameter | Uncatalyzed Reaction | Catalyzed Reaction | Key Considerations |
| pH | 4.0 - 5.0[6][8] | 6.0 - 7.5[7][9] | pH affects the rate-limiting dehydration step. |
| Catalyst | N/A | mPDA, pPDA, substituted anilines[8][9] | Catalysts significantly accelerate the reaction at neutral pH. |
| Temperature | Room Temp. to 75°C[1][6] | Room Temp. to 37°C[4] | Higher temperatures can increase the reaction rate. |
| Concentration | Higher concentrations are favorable.[6] | Dependent on catalyst efficiency.[6] | The reaction is bimolecular; higher concentrations increase the rate. |
Final Recommendations
For researchers working with this compound and experiencing low yields, a systematic approach to troubleshooting is key.
-
Verify your pH: Ensure it is optimal for your chosen reaction conditions (catalyzed or uncatalyzed).
-
Employ a catalyst: For reactions at or near neutral pH, a high-efficiency catalyst like m-phenylenediamine or p-phenylenediamine is strongly recommended.
-
Check your reagents: Ensure the purity and stability of your this compound and carbonyl compound.
-
Optimize concentrations: Increasing reactant and catalyst concentrations can significantly improve reaction rates.
By carefully considering these factors and utilizing the provided protocols, you can effectively troubleshoot and optimize your oxime ligation reactions for improved yields and more reliable results.
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of O-(2-Methyl-allyl)-hydroxylamine hydrochloride in aqueous buffer
Introduction
Welcome to the technical support center for O-(2-Methyl-allyl)-hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reagent for oxime ligation and other bioconjugation applications in aqueous buffer systems. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting solutions but also the underlying scientific principles to empower you to navigate the nuances of your experimental work. This center is structured to address common and complex issues encountered in the lab, ensuring the integrity and success of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Reaction Issues
Question 1: My oxime ligation reaction with this compound is showing low to no yield. What are the primary factors I should investigate?
Answer: Low or no product yield in oxime ligations is a common challenge that can often be traced back to a few critical parameters. The reaction, which involves the formation of an oxime bond between the aminooxy group of your reagent and a carbonyl (aldehyde or ketone) on your molecule of interest, is highly sensitive to the reaction environment.[1][2]
Here are the primary factors to troubleshoot:
-
Suboptimal pH: The rate of oxime formation is critically dependent on the pH of the aqueous buffer.[1][3] For uncatalyzed reactions, the optimal pH range is typically between 4.0 and 5.0.[3] In this acidic environment, the carbonyl group is sufficiently protonated to enhance its electrophilicity, while a significant portion of the O-(2-Methyl-allyl)-hydroxylamine remains in its nucleophilic, unprotonated form. At a pH below 4, the aminooxy group becomes excessively protonated, reducing its nucleophilicity. Conversely, at a more neutral or basic pH, the rate of dehydration of the tetrahedral intermediate, a key step in oxime formation, slows down considerably.[3]
-
Inadequate Catalyst at Neutral pH: Many biomolecules are sensitive to acidic conditions, necessitating the reaction to be performed at a neutral pH (around 7.0). Under these conditions, the reaction is often sluggish.[1][4] The use of a nucleophilic catalyst, such as aniline or its derivatives, is crucial to accelerate the reaction.[4][5][6] These catalysts form a more reactive protonated Schiff base intermediate with the carbonyl compound, which is then readily attacked by the hydroxylamine.[3]
-
Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. If the concentrations of your reactants are too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.[1]
-
Reagent Instability: Although this compound is more stable than the free base, hydroxylamine solutions can be susceptible to decomposition, especially at a high pH and in the presence of multivalent cations.[7][8][9] It is always recommended to prepare solutions fresh before use.[7]
Question 2: I am observing the formation of multiple unexpected byproducts in my reaction mixture. What are the likely side reactions of this compound?
Answer: The formation of byproducts can arise from the inherent reactivity of both the hydroxylamine functional group and the 2-methyl-allyl (methallyl) moiety. Understanding these potential side reactions is key to optimizing your protocol and minimizing impurities.
-
Hydrolysis of the Oxime Product: While oxime bonds are generally stable, they can undergo hydrolysis, especially under strongly acidic conditions, to revert to the original carbonyl and hydroxylamine. The stability of the oxime bond is influenced by the structure of the carbonyl compound and the hydroxylamine.
-
Reactions involving the 2-Methyl-allyl Group: The double bond in the methallyl group can potentially undergo addition reactions, particularly in the presence of certain catalysts or reactive species that may be present in your system. While less reactive than a simple allyl group due to steric hindrance from the methyl group, it is not completely inert.[10]
-
Reductive Side Reactions: Hydroxylamines are known reducing agents.[7][11] Depending on the other components in your reaction mixture, O-(2-Methyl-allyl)-hydroxylamine could reduce sensitive functional groups, leading to undesired byproducts.
-
Formation of Stereoisomers: If your carbonyl compound is unsymmetrical, the resulting oxime can exist as a mixture of (E) and (Z) geometric isomers, which may appear as multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram.[12][13]
pH and Buffer Optimization
Question 3: How do I determine the optimal pH for my specific oxime ligation, and what buffer systems are recommended?
Answer: The optimal pH is a balance between maximizing the reaction rate and maintaining the stability of your starting materials and product.
-
For Acid-Stable Molecules: If your biomolecule can tolerate acidic conditions, a pH range of 4.0-5.0 is generally ideal for uncatalyzed reactions.[3] Acetate buffers are a common choice in this pH range.
-
For Acid-Sensitive Molecules: For molecules that are unstable in acidic conditions, performing the reaction at a neutral pH (6.5-7.5) with a catalyst is the recommended approach.[1][3] Phosphate buffers (e.g., PBS) are widely used in this range. It is important to note that buffer concentration can also impact the stability of certain molecules.[14]
| Condition | Recommended pH Range | Common Buffer Systems | Catalyst Required? |
| Acid-Stable Reactants | 4.0 - 5.0 | Sodium Acetate | No |
| Acid-Sensitive Reactants | 6.5 - 7.5 | Sodium Phosphate (PBS) | Yes (e.g., Aniline) |
In-depth Troubleshooting Protocols
Protocol 1: Troubleshooting Low Oxime Ligation Yield
This protocol provides a systematic approach to identifying and resolving the cause of low product yield.
1. Verify Reagent Quality and Concentration:
- Ensure your this compound is of high purity and has been stored correctly in a desiccated environment.[7]
- Prepare a fresh solution of the reagent immediately before use.[7]
- Accurately determine the concentration of your stock solutions.
2. pH Optimization Study:
- Prepare a series of small-scale reactions in buffers with varying pH values (e.g., acetate buffers at pH 4.0, 4.5, 5.0, and phosphate buffers at pH 6.5, 7.0, 7.5).
- If operating at neutral pH, include a reaction with a catalyst (e.g., 10-100 mM aniline).
- Monitor the reaction progress over time using an appropriate analytical technique (e.g., HPLC, LC-MS, or TLC).
- Plot product formation versus time to determine the optimal pH for your system.
3. Investigate Reactant Concentration Effects:
- Set up a series of reactions at the optimal pH with varying concentrations of both the carbonyl-containing molecule and this compound.
- Analyze the impact of concentration on the reaction rate and final yield.
4. Analytical Characterization of Byproducts:
- If significant byproducts are observed, attempt to isolate and characterize them using techniques like mass spectrometry and NMR. This can provide valuable insights into the nature of the side reactions occurring.
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to help visualize the key processes and decision-making steps in troubleshooting your experiments.
Caption: The general reaction pathway for oxime ligation.
Caption: A workflow for troubleshooting low yield in oxime ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. US5808150A - Stabilization of hydroxylamine solutions - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. Khan Academy [khanacademy.org]
- 14. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Welcome to the technical support center for O-(2-Methyl-allyl)-hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your chemical reactions. Here, we address common challenges and frequently asked questions in a direct Q&A format, focusing on the critical role of pH in achieving successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for forming an oxime with this compound?
The rate of oxime formation is highly dependent on the pH of the reaction medium.[1] Generally, the reaction is fastest under weakly acidic conditions, typically around pH 4.5.[2][3] This is because the reaction mechanism involves a delicate balance. The reaction needs to be acidic enough to protonate the carbonyl group of the aldehyde or ketone, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the hydroxylamine.[1] However, if the solution is too acidic (typically below pH 3), the hydroxylamine itself becomes protonated, rendering it non-nucleophilic and slowing down the reaction.[1][2]
In many biological applications, maintaining a neutral pH (around 7.0) is necessary to preserve the stability of biomolecules.[4][5] While the uncatalyzed reaction is significantly slower at neutral pH, the use of catalysts can greatly enhance the reaction rate under these physiological conditions.[3][5]
Q2: My reaction is slow or incomplete. How can I increase the reaction rate and yield?
Slow or incomplete reactions are common issues that can often be resolved by optimizing several factors:
-
pH Adjustment: As discussed in Q1, ensure your reaction is at the optimal pH. For uncatalyzed reactions, a pH of around 4.5 is generally most effective.[2][3] If you must work at a neutral pH, consider using a catalyst.
-
Catalyst Addition: The use of a nucleophilic catalyst, such as aniline or its derivatives, is crucial for accelerating oxime ligation, especially at neutral pH.[4][6] Aniline works by first reacting with the carbonyl compound to form a more reactive protonated Schiff base intermediate, which is then more readily attacked by the hydroxylamine.[4]
-
Choosing a More Efficient Catalyst: While aniline is a common catalyst, several of its derivatives have been shown to be more potent.[4] Electron-donating substituents on the aniline ring enhance catalytic activity.[5] Notably, p-phenylenediamine (PPD) and m-phenylenediamine (mPDA) have demonstrated significantly higher catalytic efficiency than aniline, in some cases increasing the reaction rate by up to 400-fold at pH 4.5 and 40-fold at neutral pH.[2][5][7] The higher aqueous solubility of these diamine derivatives also allows for the use of higher catalyst concentrations, further boosting the reaction rate.[7]
-
Reactant Concentration: The kinetics of oxime formation are concentration-dependent.[3] If your reactants are too dilute, the reaction rate will be slow. Increasing the concentration of either the this compound or the carbonyl compound can improve the reaction rate and yield.
-
Substrate Reactivity: Aldehydes are generally more reactive than ketones in oxime ligations, primarily due to less steric hindrance.[3][7] Reactions with ketones are inherently slower.[4] If you are working with a ketone, you may need to increase the reaction time, temperature (if reactant stability permits), or use a more efficient catalyst.[4]
Q3: What is the mechanism of oxime formation and how does pH influence it?
The formation of an oxime from a hydroxylamine and an aldehyde or ketone is a two-stage process:
-
Nucleophilic Addition: The reaction begins with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone.[1] This step is facilitated by acid catalysis, where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic.[1] This initial attack forms an unstable tetrahedral intermediate called a carbinolamine or hemiaminal.[1]
-
Dehydration: The carbinolamine intermediate then undergoes dehydration to form the final oxime product.[1] The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen then forms a double bond with the carbon, expelling the water molecule. A final deprotonation step yields the neutral oxime and regenerates the acid catalyst.[1]
The pH of the reaction medium plays a critical role in this mechanism. In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate is typically the rate-determining step.[2]
Caption: The relationship between pH and the rate of oxime formation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH | For uncatalyzed reactions, adjust the pH to 4.5. For reactions requiring neutral pH, use a catalyst.[2][3] |
| Low Reactant Concentration | Increase the concentration of this compound and/or the carbonyl substrate.[3] | |
| Inefficient or No Catalyst | At neutral pH, the use of a nucleophilic catalyst is crucial. Consider using aniline or a more efficient derivative like p-phenylenediamine (PPD) or m-phenylenediamine (mPDA).[4][5][7] | |
| Sterically Hindered Substrate | Reactions with ketones are slower than with aldehydes. Increase reaction time, temperature (if stability allows), and consider using a more potent catalyst.[4][7] | |
| Side Product Formation | Instability of Reactants | Ensure the purity of your starting materials. The aminooxy group can be reactive and may degrade or react with impurities.[3] |
| Incorrect pH | Extreme pH values can lead to degradation of reactants or products. Maintain the pH within the optimal range for your specific reaction. | |
| Difficulty in Product Purification | Unreacted Starting Materials | If the reaction has not gone to completion, you may have a mixture of starting materials and product. Optimize the reaction conditions for higher conversion. |
| Catalyst Removal | Some catalysts, like aniline, may be difficult to remove. Consider using a catalyst that is more soluble in a different solvent phase for easier separation, or employ purification techniques like chromatography.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Oxime Ligation
This protocol describes a general method for the conjugation of a molecule containing this compound to a protein with a carbonyl group.
Materials:
-
Protein containing an aldehyde or ketone group
-
This compound
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.0-7.0[10]
-
Catalyst (optional but recommended for neutral pH): Aniline or p-phenylenediamine (pPDA) stock solution (e.g., 100 mM in DMSO or aqueous buffer)[10]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[10]
Procedure:
-
Protein Preparation: Dissolve the protein containing the carbonyl group in the reaction buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[10]
-
Reactant Addition: Add the this compound to the protein solution. A 5- to 20-fold molar excess of the aminooxy compound is typically used.[10]
-
Catalyst Addition (Optional): To accelerate the reaction, especially at neutral pH, add the catalyst stock solution to the reaction mixture to achieve a final concentration of 10-100 mM.[10]
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactants and whether a catalyst is used.[10]
-
Monitoring the Reaction: Monitor the reaction progress by a suitable analytical method such as LC-MS or SDS-PAGE to confirm the formation of the conjugate.[10]
-
Purification: Purify the protein conjugate from unreacted small molecules and catalyst using an appropriate chromatography method (e.g., size-exclusion chromatography) or dialysis.[10]
Caption: A typical workflow for oxime ligation.
Protocol 2: Monitoring Reaction Progress by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a method for monitoring the progress of an oxime ligation reaction.[10]
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the aldehyde or ketone-containing molecule in the reaction buffer. Prepare a stock solution of this compound in the same buffer.
-
Reaction Setup: At time zero, mix the reactant and catalyst solutions to initiate the reaction. At various time points, withdraw aliquots of the reaction mixture.
-
Sample Quenching and Analysis: Quench the reaction in the aliquots, for example, by dilution with a suitable mobile phase. Analyze the samples by RP-HPLC to separate the starting materials from the oxime product.
-
Data Analysis: Quantify the amount of product formed at each time point by integrating the respective peak areas. Plot the product concentration versus time to determine the reaction kinetics.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP1270548A1 - Purification method of cyclohexanone-oxime - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Bioconjugates Synthesized with O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with bioconjugates synthesized using O-(2-Methyl-allyl)-hydroxylamine hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established biochemical principles and field-proven insights to ensure the successful purification of your valuable bioconjugates.
I. Understanding the Chemistry: The Oxime Linkage
Before troubleshooting purification, it is crucial to understand the chemistry of the reaction. This compound is used to create a stable oxime bond between a biomolecule (like a protein or antibody) and a payload molecule (such as a drug, dye, or probe). This reaction typically occurs between the hydroxylamine group of the reagent and a carbonyl group (an aldehyde or ketone) on the target molecule. The resulting 2-methyl-allyl group can then be used in subsequent "click" chemistry reactions, for example, with a tetrazine.
The stability of this oxime linkage is a key consideration for your purification strategy. Oxime bonds are generally stable under a wide range of physiological conditions, but can be susceptible to hydrolysis at very low pH (< 4) or in the presence of excess hydroxylamine or other nucleophiles.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses common issues encountered during the purification of bioconjugates formed via oxime ligation.
Question: My final product shows low purity on SDS-PAGE or HPLC, with significant amounts of unconjugated protein. What went wrong?
Answer:
Low conjugation efficiency is a frequent issue. The problem can stem from either the reaction itself or from the purification process inadvertently selecting for the unconjugated species.
Potential Causes & Solutions:
-
Suboptimal Reaction pH: The formation of an oxime bond is pH-dependent. The ideal pH is typically between 4 and 6. At lower pH values, the hydroxylamine is protonated and less nucleophilic. At higher pH values, the hydrolysis of the Schiff base intermediate can be favored.
-
Troubleshooting Step: Verify the pH of your reaction buffer. Perform small-scale test reactions across a pH range (e.g., 4.5, 5.5, 6.5) to determine the optimal condition for your specific biomolecule.
-
-
Inefficient Carbonyl Generation: The hydroxylamine reagent reacts with an aldehyde or ketone on your biomolecule. If this carbonyl group is not efficiently generated or is sterically hindered, the conjugation will be poor.
-
Troubleshooting Step: If you are generating the carbonyl group enzymatically (e.g., with galactose oxidase) or chemically (e.g., with sodium periodate), ensure these steps have gone to completion. Use an aldehyde-reactive probe to quantify the number of available carbonyl sites before starting the conjugation.
-
-
Inadequate Molar Excess of Reagent: While a molar excess of the hydroxylamine reagent is needed to drive the reaction, an insufficient excess will lead to an incomplete reaction.
-
Troubleshooting Step: Increase the molar excess of this compound in your reaction. A typical starting point is a 20- to 50-fold molar excess over the biomolecule.
-
Question: After purification by Size Exclusion Chromatography (SEC), my bioconjugate is pure, but the yield is very low. Where did my product go?
Answer:
Low yield after SEC, assuming good conjugation efficiency, often points to non-specific interactions with the chromatography resin or aggregation of the bioconjugate.
Potential Causes & Solutions:
-
Hydrophobic Interactions with the SEC Resin: The introduction of the 2-methyl-allyl group increases the hydrophobicity of the biomolecule. This can lead to interactions with the SEC column material, causing peak tailing and loss of product.
-
Troubleshooting Step: Modify your SEC mobile phase. Adding a small amount of an organic solvent like isopropanol (2-5%) or a non-ionic detergent can mitigate these hydrophobic interactions. Ensure your protein and the column are compatible with these additives.
-
-
Bioconjugate Aggregation: The increased hydrophobicity can also lead to self-association and aggregation of the bioconjugate molecules. These aggregates may precipitate out of solution or be filtered out during pre-chromatography steps.
-
Troubleshooting Step: Analyze your sample for aggregates using Dynamic Light Scattering (DLS) before and after conjugation. Include anti-aggregation excipients like arginine or polysorbate in your reaction and purification buffers.
-
-
Incorrect Column Choice: Using an SEC column with an inappropriate pore size can lead to poor separation and yield.
-
Troubleshooting Step: Ensure the molecular weight operating range of your SEC column is appropriate for your bioconjugate. The bioconjugate should elute well within the fractionation range of the column, not near the void or exclusion volume.
-
Question: I see multiple peaks in my Ion Exchange Chromatography (IEX) chromatogram. Is this expected?
Answer:
The appearance of multiple peaks in an IEX chromatogram is common and often expected. It reflects the heterogeneity of the bioconjugate population.
Potential Causes & Solutions:
-
Different Drug-to-Antibody Ratios (DARs): The conjugation reaction rarely produces a single species. You will likely have a mixture of molecules with zero, one, two, or more payloads attached. Each of these will have a slightly different surface charge and will therefore elute at a different salt concentration in IEX.
-
Interpretation: This is a feature, not a bug, of IEX for bioconjugate analysis. You can use this to characterize the charge variant profile of your product. The different peaks represent different DAR species.
-
-
Positional Isomers: The payload may be attached at different sites on the biomolecule, leading to different charge profiles and multiple peaks.
-
Unconjugated Biomolecule: One of the peaks will correspond to your starting, unconjugated biomolecule. This can be confirmed by running a standard of the starting material.
III. Frequently Asked Questions (FAQs)
Q1: What is the best first-step purification strategy to remove excess this compound?
A1: For initial cleanup and removal of small molecule reagents, Size Exclusion Chromatography (SEC) or buffer exchange methods like dialysis or Tangential Flow Filtration (TFF) are highly effective. These methods separate molecules based on size, efficiently removing the small hydroxylamine reagent (MW: 125.59 g/mol ) from the much larger bioconjugate.
| Method | Pros | Cons |
| Size Exclusion Chromatography (SEC) | High resolution, can separate aggregates. | Slower, potential for sample dilution. |
| Dialysis / TFF | Scalable, good for large volumes. | Lower resolution, may not remove all impurities. |
Q2: Can I use Reverse Phase Chromatography (RPC) to purify my protein bioconjugate?
A2: While RPC is a powerful high-resolution technique, it is generally not recommended for the purification of large protein bioconjugates like antibodies. The organic solvents and acidic conditions used in RPC are often denaturing, which can lead to irreversible loss of the protein's structure and function. However, for smaller, more robust biomolecules like peptides, RPC can be a viable option.
Q3: How can I confirm that my purification was successful and that the final product is the correct bioconjugate?
A3: A combination of analytical techniques is essential to confirm the identity and purity of your bioconjugate:
-
SDS-PAGE: To visualize the increase in molecular weight after conjugation.
-
Mass Spectrometry (MS): To confirm the exact mass of the bioconjugate and determine the distribution of species (e.g., different DARs).
-
UV-Vis Spectroscopy: To measure protein concentration (at 280 nm) and, if the payload has a unique absorbance, to help calculate the degree of conjugation.
-
Analytical HPLC (SEC or IEX): To assess the purity and heterogeneity of the final product.
Q4: My bioconjugate seems to be degrading during storage after purification. What could be the cause?
A4: Degradation post-purification can be due to instability of the oxime bond or the biomolecule itself.
-
Oxime Bond Hydrolysis: While generally stable, the oxime bond can hydrolyze if stored in buffers with a very low pH (<4). Ensure your final formulation buffer is in a stable pH range, typically pH 6.0 - 7.5.
-
Proteolysis or Aggregation: The biomolecule itself may be prone to degradation or aggregation.
-
Solution: Store your purified bioconjugate at -80°C in a formulation buffer containing appropriate cryoprotectants (e.g., sucrose, glycerol) and stabilizers (e.g., polysorbate). Perform long-term stability studies to find the optimal storage conditions.
-
IV. Experimental Workflow & Visualization
A typical workflow for the synthesis and purification of a bioconjugate using this compound is outlined below.
Caption: General workflow for bioconjugate synthesis, purification, and analysis.
V. References
-
Kalia, J. & Raines, R. T. Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. (2008). --INVALID-LINK--
-
Dirksen, A. & Dawson, P. E. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548. (2008). --INVALID-LINK--
-
Hawe, A., Sutter, M. & Jiskoot, W. Extrinsic fluorescent dyes as tools for protein stability studies: an update. Pharmaceutical Research, 25(7), 1487–1499. (2008). --INVALID-LINK--
-
GE Healthcare. Strategies for protein purification. GE Healthcare Life Sciences Handbook. (2010). --INVALID-LINK--
-
Bio-Rad Laboratories. Introduction to Reversed-Phase Chromatography. Bio-Rad Bulletin 1723. --INVALID-LINK--
How to improve the efficiency of O-(2-Methyl-allyl)-hydroxylamine hydrochloride coupling
As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with in-depth guidance on optimizing the coupling reaction of O-(2-Methyl-allyl)-hydroxylamine hydrochloride. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve high-efficiency couplings.
Introduction to Oxime Ligation
The coupling of this compound with an aldehyde or ketone is a cornerstone reaction in chemical biology and drug development, known as oxime ligation .[1][2] This reaction forms a stable oxime bond, connecting two molecules with high specificity and under mild conditions, making it invaluable for bioconjugation, labeling, and the synthesis of complex molecules.[1][2][3]
The hydrochloride salt is the stable storage form of the reagent. In solution, it dissociates to provide the active nucleophilic aminooxy group (R-ONH₂) that attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[4] While robust, the reaction's efficiency is highly sensitive to several parameters. This guide will help you navigate these variables to maximize your yield and reaction rate.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions about the fundamentals of the reaction.
Q1: What is the optimal pH for my oxime ligation?
The optimal pH is highly dependent on whether you are using a catalyst.[5]
-
Uncatalyzed Reactions: The reaction is fastest in a slightly acidic buffer, typically pH 4.0-5.0 .[1][5] This is because the reaction mechanism requires protonation of the carbonyl group, making it more electrophilic, but also requires the hydroxylamine to be in its neutral, nucleophilic form. An acidic pH represents a compromise where both species are sufficiently available.
-
Catalyzed Reactions: For applications involving sensitive biomolecules that cannot tolerate acidic conditions, the reaction can be performed efficiently at neutral pH (6.5-7.5) with the addition of a nucleophilic catalyst like aniline or its derivatives.[6][7] These catalysts are essential for achieving reasonable reaction rates at physiological pH.[1][6]
Q2: Why is my reaction so slow at neutral pH?
At neutral pH, the concentration of the protonated, activated carbonyl intermediate is very low.[1] This significantly slows the rate-limiting step of the reaction: the dehydration of the tetrahedral intermediate.[3] Without a catalyst, ligations at neutral pH can take many hours or even days, especially at low reactant concentrations.[2][5] This is the primary reason catalysts are employed for bioconjugation reactions under physiological conditions.[7][8]
Q3: Do I need to use a catalyst? Which one should I choose?
For reactions at or near neutral pH, a catalyst is crucial for efficient conversion.[5] While aniline is the classic catalyst, several derivatives offer superior performance.[6][7]
| Catalyst | Typical Concentration | Relative Efficiency | Key Considerations |
| Aniline | 10-100 mM | Baseline | The classical catalyst; effective but often requires high concentrations.[1][3] |
| p-Phenylenediamine (pPDA) | 2-10 mM | ~19-20x faster than aniline | Highly effective at neutral pH and more water-soluble than aniline.[7][8] |
| m-Phenylenediamine (mPDA) | 10-50 mM | Up to 15x faster than aniline | Another highly efficient catalyst, particularly for slow-reacting ketones.[9] |
Recommendation: For most applications at neutral pH, p-Phenylenediamine (pPDA) is an excellent starting point due to its high catalytic activity at low millimolar concentrations.[7][8]
Q4: How should I handle and store this compound?
The aminooxy group is highly reactive.[2]
-
Storage: The hydrochloride salt is stable and should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[10]
-
Handling: When preparing solutions, use high-purity solvents. Trace impurities, such as acetone in technical-grade solvents, can react with the hydroxylamine, consuming your reagent and lowering yields.[3] Prepare solutions fresh when possible.
Part 2: Troubleshooting Guide for Low Coupling Efficiency
This section provides a systematic approach to diagnosing and solving common problems leading to low yields or incomplete reactions.
Issue 1: Low or No Product Formation
If you observe minimal conversion of your starting materials, follow this diagnostic workflow.
Caption: Troubleshooting workflow for low reaction yield.
-
Step 1: Verify pH. The reaction is extremely pH-dependent.[4] Use a calibrated pH meter to confirm the pH of your reaction buffer. An incorrect pH is one of the most common causes of failure. For uncatalyzed reactions, a pH of 4.5 is generally optimal.[5] For catalyzed reactions, ensure the pH is near neutral (e.g., 7.0).[6]
-
Step 2: Evaluate Catalyst. At neutral pH, the absence of a catalyst will lead to a very slow reaction.[1] If you are using a catalyst, ensure it is at an effective concentration (e.g., 2-10 mM for pPDA).[7]
-
Step 3: Check Reagent Integrity. The aminooxy group can degrade. If your hydroxylamine stock is old or has been improperly stored, it may be inactive. Also, ensure your carbonyl-containing substrate has not degraded. Use high-grade solvents to avoid side reactions with contaminants.[3]
-
Step 4: Assess Substrate Reactivity. Ketones are inherently less reactive than aldehydes due to greater steric hindrance and electronic effects.[5][9] If you are coupling to a ketone, especially a hindered one, expect a slower reaction. You may need to increase the reaction time, temperature (e.g., to 37°C), or the concentration of the hydroxylamine and catalyst.[9][11]
Issue 2: Reaction Stalls or is Incomplete
If the reaction starts but fails to reach completion, consider these factors.
-
Reversible Hydrolysis: The oxime bond, while generally stable, can undergo hydrolysis, especially under strongly acidic conditions.[1] The reaction is an equilibrium. To drive it towards the product, you can use a slight excess (1.2-2.0 equivalents) of the hydroxylamine.
-
Low Reactant Concentration: Reaction kinetics are concentration-dependent.[5] If your reactants are highly dilute (<10 µM), the reaction rate can be impractically slow.[7] If possible, increase the concentration of one or both reactants.
-
Product Precipitation: If your product is poorly soluble in the reaction buffer, it may precipitate out, preventing the reaction from reaching completion. In this case, adding a small percentage of a miscible organic co-solvent like DMSO or DMF might be necessary.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyzed Coupling at Neutral pH
This protocol is suitable for bioconjugation or for substrates sensitive to acidic conditions.
-
Prepare Stock Solutions:
-
Carbonyl Substrate: Prepare a 10 mM stock solution of your aldehyde or ketone in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
Hydroxylamine: Prepare a 20 mM stock solution of this compound in the same buffer. Prepare this solution fresh.
-
Catalyst: Prepare a 100 mM stock solution of p-Phenylenediamine (pPDA) in the same buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reagents to the desired final concentrations. For a typical reaction:
-
Carbonyl Substrate: 1 mM
-
This compound: 1.5 mM (1.5 eq)
-
p-Phenylenediamine (pPDA): 10 mM
-
-
Adjust the final volume with reaction buffer.
-
-
Incubation:
-
Incubate the reaction at room temperature (20-25°C). For slow-reacting substrates like ketones, incubation at 37°C can accelerate the reaction.[11]
-
-
Monitoring:
-
Monitor the reaction progress by a suitable analytical method, such as LC-MS or HPLC, until the starting material is consumed. Reactions are often complete within 1-4 hours.
-
Protocol 2: Uncatalyzed Coupling at Acidic pH
This protocol is for acid-stable small molecules where a catalyst is not required.
-
Prepare Solutions:
-
Buffer: Prepare a 100 mM acetate or citrate buffer, pH 4.5.
-
Reactants: Dissolve the carbonyl compound and this compound (1.2-1.5 equivalents) directly in the reaction buffer to their desired final concentrations (e.g., 10 mM).
-
-
Reaction Setup:
-
Combine the reactant solutions in a reaction vessel.
-
Stir the mixture at room temperature.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, the reaction can be neutralized with a base (e.g., saturated NaHCO₃ solution) and the product extracted with an organic solvent like ethyl acetate.
-
Mechanism Visualization: Aniline Catalysis
The diagram below illustrates the catalytic cycle for aniline in oxime formation, which explains its rate-enhancing effect at neutral pH.
Caption: Aniline-catalyzed oxime formation mechanism.[3][6]
Aniline first reacts with the carbonyl to form a protonated Schiff base. This intermediate is significantly more electrophilic and susceptible to attack by the hydroxylamine than the original protonated carbonyl, thereby accelerating the overall reaction rate.[3][6]
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for O-(2-Methyl-allyl)-hydroxylamine hydrochloride applications
Technical Support Center: O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Introduction
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile aminooxy-containing reagent for bioconjugation, labeling, and synthesis. The primary application of this compound lies in its ability to react with aldehydes and ketones to form a highly stable oxime bond, a cornerstone of chemoselective and bioorthogonal ligation chemistry.[1][2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate experimental challenges and achieve optimal results.
Chemical Profile: this compound
| Property | Value | Source |
| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | [3] |
| CAS Number | 54149-64-3 | [3][4] |
| Molecular Formula | C₄H₁₀ClNO | [3] |
| Molecular Weight | 123.58 g/mol | [3] |
| Form | Solid | N/A |
| Storage | Store desiccated at room temperature, protect from moisture. | [5] |
Core Reaction Mechanism: Oxime Ligation
The utility of this compound is centered on the oxime ligation reaction. This process involves the nucleophilic attack of the aminooxy nitrogen on an electrophilic carbonyl carbon (from an aldehyde or ketone). The reaction proceeds through a tetrahedral intermediate, which then dehydrates to form the final, stable oxime linkage. The reaction rate is significantly influenced by pH and can be accelerated by specific nucleophilic catalysts like aniline.[1][6][7]
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound? This reagent is a hydrochloride salt, which enhances its stability compared to the free base.[5] It should be stored in a tightly sealed container at room temperature, protected from moisture (desiccated), to prevent hydrolysis and degradation.[5] When weighing and handling, use standard personal protective equipment (gloves, safety glasses) in a well-ventilated area or chemical hood.
Q2: Why is the reaction pH so critical for oxime ligation? The pH of the reaction medium is a critical parameter that dictates the rate of oxime formation. A weakly acidic environment (pH 4-5) is generally optimal for uncatalyzed reactions.[8] This is a delicate balance: the acid catalyzes the reaction by protonating the carbonyl oxygen, making it more electrophilic. However, at a pH that is too low, the aminooxy nucleophile becomes excessively protonated, reducing its nucleophilicity and slowing the reaction.[2][9] For applications requiring physiological pH (around 7), the use of a catalyst is essential to achieve a reasonable reaction rate.[2][8]
Q3: Is a catalyst necessary for my reaction? At neutral pH, the oxime ligation reaction is often very slow.[7][8] Therefore, for most bioconjugation applications performed at or near physiological pH (6.0-7.5), a nucleophilic catalyst is crucial to accelerate the reaction and achieve high yields in a practical timeframe.[8] Aniline and its derivatives (e.g., p-phenylenediamine) are the most common and effective catalysts.[1][10] They function by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the hydroxylamine.[1]
Q4: Can this reagent react with other functional groups besides aldehydes and ketones? The high nucleophilicity of the aminooxy group, a result of the alpha effect, makes it highly selective for electrophilic carbonyls.[2] While it can react with other highly reactive electrophiles, its chemoselectivity for aldehydes and ketones is a key feature that makes it a "bioorthogonal" ligation tool, meaning it generally does not cross-react with other functional groups found in biological systems like amines or thiols under typical reaction conditions.[1][2]
Troubleshooting Guide
This section addresses common problems encountered during oxime ligation experiments in a direct question-and-answer format.
Q1: My reaction yield is very low, or the reaction failed completely. What are the most common causes?
Low yield is a frequent issue that can almost always be traced back to one of several key factors.[8] By systematically checking these variables, you can diagnose and solve the problem.
-
Suboptimal pH: As discussed, pH is paramount. If your buffer is outside the optimal range (typically 4-5 for uncatalyzed, or 6-7 for catalyzed reactions), the rate can plummet. Verify the pH of your final reaction mixture.[8]
-
Ineffective or Absent Catalyst: If you are running the reaction at a pH > 6.0 without a catalyst, the reaction will be extremely slow, resulting in poor conversion. Ensure you have added an effective catalyst, like aniline, at an appropriate concentration (typically 10-100 mM).[8][10]
-
Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent.[8] If your biomolecule or hydroxylamine reagent are too dilute (e.g., low micromolar), the reaction rate will be very slow. If possible, increase the concentration of one or both reactants.[9][11]
-
Reagent Instability or Impurity: The aminooxy group can degrade over time or react with trace carbonyl impurities, such as acetone, which is a common laboratory solvent.[1][8] Ensure your solvents are free of carbonyl contaminants and use a fresh stock of the hydroxylamine reagent if degradation is suspected.
-
Steric Hindrance: A sterically congested ketone or aldehyde will react more slowly than an unhindered one. If your carbonyl is sterically hindered, you may need to increase the reaction time, temperature, or catalyst concentration to drive the reaction to completion.
Q2: The reaction is proceeding very slowly. How can I increase the rate without compromising yield?
A slow reaction is a common challenge, especially with sensitive biomolecules that cannot tolerate harsh conditions.
-
Optimize Catalyst Concentration: If you are already using a catalyst, you can try increasing its concentration. For aniline, concentrations up to 100 mM are often used.[10]
-
Increase Reactant Molar Excess: Using a larger molar excess of the this compound (e.g., 20-fold or higher) relative to the carbonyl-containing molecule can help drive the equilibrium toward product formation.[10]
-
Elevate the Temperature: Increasing the temperature from room temperature to 37°C can significantly boost the reaction rate.[9][10] However, monitor the stability of your biomolecule at higher temperatures to avoid denaturation.
-
Consider a More Efficient Catalyst: For particularly challenging ligations, m-phenylenediamine (mPDA) has been shown to be a more efficient catalyst than aniline for some systems, leading to faster kinetics.[12]
Q3: I see my desired product by LC-MS, but purification is difficult, or the final yield is low after purification. What can I do?
Purification challenges often arise from unreacted starting materials or the catalyst.
-
Quench Excess Hydroxylamine: Before purification, you can quench the unreacted aminooxy reagent by adding a small, volatile aldehyde or ketone, such as acetone or benzaldehyde.[13] This forms a small-molecule oxime that is easily separated during purification.
-
Optimize Purification Method: Size-exclusion chromatography (SEC) or dialysis are highly effective for separating a labeled protein from small molecules like the catalyst and excess hydroxylamine reagent.[10] For smaller peptide conjugates, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.[13]
-
Catalyst Removal: Aniline can sometimes be difficult to remove. Ensure your purification method has sufficient resolution to separate it from your product. Multiple dialysis steps or a well-optimized SEC column are usually effective.
Troubleshooting Workflow
Use the following decision tree to systematically diagnose issues with your oxime ligation experiment.
Experimental Protocols
Protocol 1: General Procedure for Conjugation to an Aldehyde/Ketone-Modified Protein
This protocol provides a general method for labeling a protein containing a carbonyl group with this compound.
Materials:
-
Protein containing an aldehyde or ketone group (1-10 mg/mL).[10]
-
This compound.
-
Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.[10]
-
Catalyst Stock: 1 M Aniline in DMSO.
-
Purification System: Size-exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO).[10]
Procedure:
-
Protein Preparation: Dissolve the carbonyl-modified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL (typically 10-100 µM).[10]
-
Reagent Preparation: Prepare a stock solution of this compound in the Reaction Buffer (e.g., 100 mM).
-
Reaction Setup:
-
To your protein solution, add the this compound stock solution to achieve a final 10- to 20-fold molar excess over the protein.[10]
-
Add the Aniline catalyst stock solution to the reaction mixture to achieve a final concentration of 50-100 mM.[10]
-
Causality Note: The aniline catalyst is essential at this neutral pH to ensure an efficient reaction rate. The molar excess of the hydroxylamine reagent helps to drive the reaction to completion.
-
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 2-12 hours. The optimal time depends on the reactivity of the specific protein and should be determined empirically.
-
Monitoring (Optional): Monitor the reaction progress by withdrawing small aliquots at various time points and analyzing via LC-MS or SDS-PAGE to confirm the mass shift corresponding to the conjugate formation.[10]
-
Purification: Once the reaction is complete, purify the protein conjugate from unreacted hydroxylamine and aniline catalyst using SEC or extensive dialysis against a suitable buffer (e.g., PBS).[10]
Protocol 2: Monitoring Reaction Progress by Reverse-Phase HPLC (RP-HPLC)
This protocol is suitable for monitoring reactions involving smaller molecules like peptides.
Procedure:
-
Stock Solutions: Prepare stock solutions of your carbonyl-containing peptide and this compound in the reaction buffer.
-
Reaction Initiation: At time zero (t=0), mix the reactants and catalyst to initiate the reaction. Immediately withdraw a small aliquot (e.g., 10 µL) and quench it by diluting into a larger volume of a suitable mobile phase (e.g., 90 µL of 95:5 Water:Acetonitrile with 0.1% TFA). This is your t=0 sample.
-
Time Points: At various subsequent time points (e.g., 10 min, 30 min, 1 hr, 4 hr), withdraw and quench aliquots in the same manner.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC using a C18 column. Develop a gradient method that effectively separates the starting materials from the more hydrophobic oxime product. Monitor at a suitable wavelength (e.g., 220 nm or 280 nm for peptides).
-
Data Analysis: Quantify the reaction progress by integrating the peak areas of the starting material and the product at each time point. Plot the percentage of product formed versus time to determine the reaction kinetics.[10]
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]
Removing excess O-(2-Methyl-allyl)-hydroxylamine hydrochloride from reaction mixture
Welcome to the technical support center for handling O-(2-Methyl-allyl)-hydroxylamine hydrochloride in your reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of this reagent post-reaction. As every synthetic procedure is unique, this resource offers a range of strategies and explains the causality behind each experimental choice, empowering you to tailor a purification protocol that best suits your specific needs.
Troubleshooting Guide: Common Issues and Solutions
This section directly addresses the most frequent challenges encountered when excess this compound is present in a reaction mixture.
| Issue | Potential Cause | Recommended Solution |
| Product is contaminated with starting material. | Incomplete reaction or inefficient removal of excess hydroxylamine reagent. | 1. Confirm Reaction Completion: Use Thin Layer Chromatography (TLC) to ensure the starting carbonyl compound is fully consumed.[1] 2. Implement an Acidic Wash: Perform an aqueous workup with a dilute acid to protonate and extract the basic hydroxylamine. (See Protocol 1) |
| Emulsion forms during aqueous extraction. | High concentration of reactants or byproducts acting as surfactants. | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. 2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. 3. Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® may be effective. |
| Product co-elutes with hydroxylamine on silica gel. | Similar polarities of the product and the hydroxylamine reagent. | 1. Acid-Base Extraction First: Perform an aqueous workup (Protocol 1) before attempting column chromatography to remove the bulk of the hydroxylamine. 2. Adjust Solvent System: If co-elution is still an issue, consider a different solvent system for chromatography. A gradient of ethyl acetate in hexanes is a common starting point. |
| Low recovery of the desired oxime product. | 1. Product is partially water-soluble. 2. Hydrolysis of the oxime during acidic workup. | 1. Back-Extraction: After the initial extraction, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Use Mild Acid: Employ a dilute acid (e.g., 1M HCl) and minimize the duration of contact with the acidic aqueous phase to reduce the risk of hydrolysis.[1] |
| Difficulty in achieving product crystallization. | 1. Presence of impurities inhibiting crystal lattice formation. 2. Inappropriate solvent system. | 1. Pre-purification: Use aqueous extraction or column chromatography to improve the purity of the crude product before attempting recrystallization. 2. Solvent Screening: Experiment with different solvent pairs. For O-allyl oximes, mixtures like ethanol/water or ethyl acetate/hexanes can be effective.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is an acidic wash effective for removing this compound?
The removal of excess this compound via an acidic wash is a classic acid-base extraction technique. The hydroxylamine derivative, in its free base form, contains a basic nitrogen atom. When the organic reaction mixture is washed with a dilute aqueous acid (e.g., 1M HCl), the acid protonates the basic nitrogen of the hydroxylamine, forming a water-soluble ammonium salt. This salt then preferentially partitions into the aqueous layer, effectively removing it from the organic phase containing your desired, typically less polar, oxime product.
Q2: How do I monitor the removal of this compound during purification?
Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[3]
-
Visualization: this compound and the resulting oxime product can be visualized on a TLC plate. While the oxime may be UV-active if it contains a chromophore, the hydroxylamine reagent is not. Staining the TLC plate is therefore essential. A potassium permanganate (KMnO₄) stain is a good general choice as it reacts with the double bond in the 2-methyl-allyl group and the hydroxylamine moiety, appearing as a yellow spot on a purple background.
-
Procedure: Spot your crude reaction mixture, the organic layer after each wash, and a co-spot of the starting materials on a TLC plate. Develop the plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the hydroxylamine spot from your organic layer indicates successful removal.
Q3: Can I use a base to remove the excess hydroxylamine hydrochloride?
While it may seem counterintuitive, an initial wash with a weak base like sodium bicarbonate can be beneficial. O-(2-Methyl-allyl)-hydroxylamine is supplied as a hydrochloride salt. The initial basic wash will neutralize the HCl, converting the reagent to its free base form, which is more readily extracted by a subsequent acidic wash. However, a strong base should be avoided as it can potentially hydrolyze your oxime product.
Q4: Are there modern alternatives to traditional extraction methods?
Yes, the use of scavenger resins is a highly effective and modern approach to simplify purification.[4] These are solid-supported reagents that react with and bind to specific types of molecules. For removing excess hydroxylamine, an aldehyde- or isocyanate-functionalized resin can be used. The excess hydroxylamine reacts with the resin, and the solid resin is then simply filtered off, leaving the purified product in solution. This method can significantly reduce the need for aqueous workups and chromatography.
Experimental Protocols
Protocol 1: Aqueous Acid-Base Extraction
This is the most common and generally effective method for removing excess this compound.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Solvent Dilution: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane). This will ensure your product is fully dissolved in the organic phase.
-
Initial Water Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove any water-soluble byproducts. Drain the aqueous layer.
-
Acidic Wash: Add a volume of dilute aqueous acid (e.g., 1M HCl) equal to the organic layer volume. Gently invert the funnel 10-15 times, venting frequently to release any pressure.[5] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer, which now contains the protonated hydroxylamine salt.
-
Repeat Acidic Wash: Repeat the acidic wash (steps 4-5) one or two more times to ensure complete removal of the hydroxylamine. Monitor the effectiveness of the washes by TLC analysis of the organic layer.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Visual Workflow for Method Selection
Caption: Decision tree for selecting the appropriate purification method.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating your desired oxime from any remaining hydroxylamine and other impurities based on their differential adsorption to a stationary phase.[6]
-
Preliminary Purification: It is highly recommended to perform an aqueous acid-base extraction (Protocol 1) before chromatography to remove the bulk of the polar hydroxylamine salt.
-
TLC Analysis: Determine an appropriate solvent system for your column by running TLC plates. A good starting point for O-allyl oximes is a mixture of ethyl acetate and hexanes.[7] Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (as a slurry).
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. If you are using a gradient, gradually increase the polarity of the eluent (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified oxime.
Protocol 3: Purification by Recrystallization
If your oxime product is a solid, recrystallization can be an excellent final purification step.[8]
-
Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures. Common solvent pairs for recrystallization include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve your crude solid product in the minimum amount of the hot (boiling) solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. For disposal, neutralize any excess reagent with a dilute acid and dispose of it in accordance with your institution's hazardous waste guidelines.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. ias.ac.in [ias.ac.in]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Chromatography [chem.rochester.edu]
- 8. Home Page [chem.ualberta.ca]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. szabo-scandic.com [szabo-scandic.com]
Technical Support Center: Characterization of Byproducts in O-(2-Methyl-allyl)-hydroxylamine Hydrochloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing O-(2-Methyl-allyl)-hydroxylamine hydrochloride in their synthetic workflows. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the formation and characterization of byproducts in reactions involving this versatile reagent. Our goal is to equip you with the expertise to anticipate, identify, and mitigate the formation of unwanted side products, ensuring the integrity and efficiency of your chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is predominantly used for the synthesis of oxime ethers from aldehydes and ketones.[1][2] This reaction is a cornerstone in various fields, including medicinal chemistry and materials science, for several reasons:
-
Protection of Carbonyl Groups: The formation of a stable oxime ether serves as an effective method to protect aldehyde and ketone functionalities during multi-step syntheses.
-
Bio-conjugation: The oxime ligation is a highly efficient and bioorthogonal reaction, making it suitable for labeling and modifying biomolecules that contain or can be engineered to have a carbonyl group.[3]
-
Synthesis of Bioactive Molecules: Oxime ethers themselves are a class of compounds with a wide range of biological activities, including antimicrobial, anticancer, and antidepressant properties.[4]
Q2: What are the expected major byproducts in a typical oxime ether synthesis using this compound?
While the formation of the desired oxime ether is generally efficient, several byproducts can arise depending on the reaction conditions and the nature of the starting materials. The most commonly encountered byproducts include:
-
Geometric Isomers (E/Z) of the Oxime Ether: When reacting with non-symmetrical ketones or aldehydes, O-(2-Methyl-allyl)-hydroxylamine can form two geometric isomers of the oxime ether (historically referred to as syn and anti).[5][6] These isomers often exhibit different physical properties and can be challenging to separate.
-
Over-alkylation Products: Although less common with the hydrochloride salt, if a strong base is used in excess, there is a possibility of N-alkylation of the hydroxylamine or the product oxime ether, leading to more complex mixtures.
-
Products of Allylic Rearrangement: Under certain conditions, particularly in the presence of acid, the 2-methyl-allyl group can undergo rearrangement. This can lead to the formation of isomeric oxime ethers where the double bond has shifted.[3][7]
Q3: How does pH influence the reaction and the formation of byproducts?
The pH of the reaction medium is a critical parameter in oxime ether synthesis. The reaction rate is highly pH-dependent, with the optimal range typically being mildly acidic (around pH 4.5).[3]
-
Low pH (<3): At highly acidic pH, the nitrogen atom of the hydroxylamine becomes protonated, which significantly reduces its nucleophilicity and slows down the initial attack on the carbonyl carbon.[3]
-
Neutral pH (~7): The reaction is considerably slower at neutral pH because the rate-determining step, the dehydration of the hemiaminal intermediate, is acid-catalyzed.[3]
-
High pH (>8): While a basic medium can deprotonate the hydroxylamine hydrochloride to the free base, excessively high pH can promote side reactions, such as aldol condensation of the carbonyl starting material or base-catalyzed isomerization of the allyl group.[8]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during reactions with this compound.
Problem 1: Low Yield of the Desired Oxime Ether
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Adjust the pH of the reaction mixture to the optimal range of 4.5-5.5 using a suitable buffer (e.g., acetate buffer). Monitor the pH throughout the reaction.[3] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature moderately or extending the reaction time. |
| Reagent Instability | Prepare solutions of this compound fresh before use. The free base can be unstable over long periods. |
| Steric Hindrance | If the carbonyl group is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times. However, be mindful that this can also increase the formation of byproducts. |
Problem 2: Formation of Multiple Products Observed by TLC or LC-MS
Possible Causes & Solutions
| Possible Cause | Identification & Mitigation |
| E/Z Isomers | The presence of two closely eluting spots on TLC or two peaks with the same mass in LC-MS is indicative of E/Z isomers. Characterize each isomer using 2D NMR techniques (e.g., NOESY). For separation, consider preparative HPLC or column chromatography with a high-resolution stationary phase. |
| Allylic Rearrangement | If an unexpected isomer is detected, consider the possibility of an allylic rearrangement. This can be confirmed by detailed NMR analysis, looking for changes in the chemical shifts and coupling constants of the allyl protons. To minimize this, run the reaction under milder acidic conditions or at a lower temperature.[3][7] |
| Side Reactions of Starting Material | If the starting aldehyde or ketone is prone to self-condensation (e.g., aldol reaction) under the reaction conditions, this can lead to a complex mixture of products. Consider adding the hydroxylamine reagent at a lower temperature and then slowly warming the reaction mixture. |
Experimental Protocols for Byproduct Characterization
Protocol 1: General Procedure for Oxime Ether Synthesis
-
Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution).
-
Add this compound (1.1 - 1.5 eq).
-
If starting with the hydrochloride salt, add a mild base such as sodium acetate or pyridine to adjust the pH to approximately 4.5-5.5.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization of Byproducts
-
High-Performance Liquid Chromatography (HPLC): Develop a gradient HPLC method to separate the desired product from potential byproducts. A C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to determine the molecular weights of the components in the reaction mixture. This is crucial for identifying isomers (same molecular weight) and other byproducts (different molecular weights).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the structure of the product and byproducts. Pay close attention to the signals in the olefinic region (for the allyl group) and the signals of the protons alpha to the oxime nitrogen.
-
¹³C NMR: Confirms the carbon framework of the products.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Essential for unambiguously assigning the structure of byproducts, especially for differentiating between E/Z isomers and products of allylic rearrangement. NOESY experiments can help determine the spatial proximity of protons and thus the geometry around the C=N bond.
-
Visualizing Reaction Pathways and Potential Byproducts
The following diagrams illustrate the intended reaction pathway and potential side reactions.
References
- 1. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Acid-catalysed intramolecular allylic rearrangement of methyl ethers in aqueous solvent. Evidence for the intermediacy of ion–molecule pairs in solvolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]
- 6. Oxime - Wikipedia [en.wikipedia.org]
- 7. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 8. New catalysts for the base-promoted isomerization of epoxides to allylic alcohols. Broadened scope and near-perfect asymmetric induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Kinetics of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride Ligations
Welcome to the technical support center for optimizing your oxime ligation reactions using O-(2-Methyl-allyl)-hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of their conjugation experiments. Here, we will delve into the mechanistic underpinnings of the reaction, provide actionable troubleshooting advice, and offer detailed protocols to accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an uncatalyzed oxime ligation?
For uncatalyzed reactions, a slightly acidic pH in the range of 4 to 5 is generally optimal.[1][2] This is because the reaction mechanism involves a rate-limiting acid-catalyzed dehydration of a hemiaminal intermediate.[3][4] At a neutral pH, the uncatalyzed reaction is often very slow.[2]
Q2: How do nucleophilic catalysts like aniline accelerate the reaction?
Nucleophilic catalysts, such as aniline and its derivatives, significantly enhance the rate of oxime formation, especially at neutral pH.[1][3] The catalyst first reacts with the aldehyde or ketone to form a more reactive Schiff base intermediate. This intermediate then readily undergoes transimination with the hydroxylamine to form the final oxime product.[5]
Q3: Can I perform the ligation at neutral pH?
Yes, with the use of a suitable catalyst, oxime ligations can be performed efficiently at or near neutral pH (pH 7).[2] This is particularly beneficial when working with biomolecules that are not stable under acidic conditions.[1][6]
Q4: What are the key differences in reactivity between aldehydes and ketones?
Aldehydes are generally more reactive than ketones in oxime ligations, primarily due to less steric hindrance.[2] Reactions with ketones are inherently slower and may require more vigorous optimization of reaction conditions to achieve high yields.[2]
Q5: How should I handle and store this compound?
This compound should be stored in a cool, shaded, and dry place under an inert gas, with the container tightly closed.[7] It is important to avoid contact with skin and eyes, as it can cause irritation.[7] The aminooxy group is highly reactive and can degrade over time or react with impurities, so ensuring the purity of your starting materials is crucial.[2]
Troubleshooting Guide
This section addresses common problems encountered during oxime ligations and provides systematic approaches to resolve them.
Problem 1: My ligation reaction is slow or the yield is low.
This is a frequent challenge, often stemming from suboptimal reaction conditions.
Initial Diagnostic Questions:
-
What is the pH of your reaction mixture?
-
Are you using a catalyst? If so, which one and at what concentration?
-
What are the concentrations of your reactants?
-
Are you reacting an aldehyde or a ketone?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for slow or low-yielding oxime ligations.
Detailed Solutions:
-
pH Optimization:
-
Uncatalyzed Reactions: For reactions without a catalyst, ensure the pH is in the optimal range of 4-5.[2]
-
Catalyzed Reactions: If you need to work at a neutral pH, the addition of a nucleophilic catalyst is essential.[2] Aniline is a commonly used catalyst, and its derivatives, such as p-phenylenediamine, have been shown to be even more effective, offering rate enhancements of up to 120-fold compared to uncatalyzed reactions at pH 7.[1][6]
-
-
Catalyst Considerations:
-
Choice of Catalyst: While aniline is effective, p-substituted anilines with electron-donating groups, like p-phenylenediamine, are superior catalysts at neutral pH.[1][6] For challenging ligations, such as those involving ketones, m-phenylenediamine (mPDA) can be particularly beneficial.[2] Arginine has also been reported to catalyze oxime ligations at neutral pH.[8]
-
Catalyst Concentration: The concentration of the catalyst can have a significant impact. For aniline, concentrations of 10-100 mM are often used.[3] Higher catalyst concentrations can lead to rate increases of up to 40-fold at neutral pH.[3]
-
-
Concentration Effects:
-
Temperature:
-
Solvent Effects:
-
While aqueous buffers are common, the use of organic co-solvents or even neat acetic acid can accelerate the reaction, especially for less reactive ketones.[2]
-
-
The "Freezing Effect":
-
Counterintuitively, freezing the reaction mixture at -20°C has been shown to accelerate the reaction rate at neutral pH, which is thought to be due to a concentrating effect of the reactants in the frozen state.[2]
-
Problem 2: I am observing significant side product formation.
Side reactions can consume your starting materials and complicate purification.
Potential Causes and Solutions:
-
Impure Solvents or Reagents: Trace impurities, such as acetone in solvents, can react with the highly reactive aminooxy group.[2] Always use high-purity solvents and reagents.
-
Dimerization with Certain Catalysts: When using catalysts with multiple amine groups, such as p-phenylenediamine, dimerization of the catalyst with the carbonyl compound can sometimes occur. If this is suspected, switching to a catalyst with a single amine group, like aniline, may resolve the issue.[5]
-
Instability of Reactants: Ensure your this compound is of high quality and has been stored properly to prevent degradation.
Experimental Protocols
Protocol 1: General Procedure for Catalyzed Oxime Ligation at Neutral pH
This protocol provides a starting point for a typical ligation reaction.
-
Prepare Stock Solutions:
-
Dissolve the carbonyl-containing molecule (aldehyde or ketone) in a suitable buffer (e.g., phosphate buffer, 100 mM, pH 7.0) to a final concentration of 1-10 mM.
-
Dissolve this compound in the same buffer to a concentration 1.2 to 2 times that of the carbonyl compound.
-
Prepare a stock solution of the catalyst (e.g., aniline or p-phenylenediamine) in the same buffer to a concentration of 100 mM to 1 M.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of the carbonyl-containing molecule with the this compound solution.
-
Add the catalyst stock solution to the reaction mixture to achieve a final catalyst concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. For slower reactions, the temperature can be increased.[2]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by a suitable analytical method, such as LC-MS or HPLC.
-
-
Purification:
-
Once the reaction is complete, purify the desired oxime conjugate using standard techniques like HPLC or column chromatography.
-
Protocol 2: Accelerated Ligation for Time-Sensitive Applications
This protocol is adapted for situations requiring rapid conjugation, such as in radiolabeling.[5][9]
-
Reagent Preparation:
-
Dissolve the carbonyl-containing compound and this compound in an anhydrous solvent like DMF.
-
Prepare a solution of the catalyst (e.g., aniline or p-phenylenediamine) in the same solvent.
-
-
High-Temperature Ligation:
-
Pre-heat the solutions of the reactants and catalyst to 75°C.[5]
-
Combine the pre-heated solutions and maintain the reaction temperature at 75°C for 5-15 minutes.
-
-
Quenching and Purification:
-
If necessary, quench the reaction by adding a suitable reagent (e.g., neat TFA).[5]
-
Proceed immediately to purification.
-
Quantitative Data Summary
| Parameter | Condition | Effect on Reaction Rate | Reference |
| pH (Uncatalyzed) | pH 4-5 | Optimal for uncatalyzed reactions | [2][3] |
| pH (Uncatalyzed) | pH 7 | Very slow | [2] |
| Catalyst (Aniline) | 100 mM, pH 4.5 | Up to 400-fold increase | [3] |
| Catalyst (Aniline) | High concentration, pH 7 | Up to 40-fold increase | [3] |
| Catalyst (p-Phenylenediamine) | 10 mM, pH 7 | ~120-fold faster than uncatalyzed, ~19-fold faster than aniline | [1][4] |
| Temperature | 75°C | Reaction complete in as little as 5 minutes | [2][5] |
| Freezing | -20°C | Rate acceleration at neutral pH | [2] |
Mechanistic Overview
The formation of an oxime from a hydroxylamine and a carbonyl compound proceeds through a two-step mechanism.
Caption: General mechanism of oxime ligation.
The first step is the nucleophilic attack of the hydroxylamine on the carbonyl carbon to form a tetrahedral hemiaminal intermediate. This step is generally fast.[3] The second, and typically rate-limiting, step is the acid-catalyzed dehydration of this intermediate to yield the final oxime product.[3][4] The requirement for acid catalysis in the dehydration step explains why uncatalyzed reactions are faster at acidic pH. Nucleophilic catalysts accelerate the overall process by facilitating the formation of a more reactive intermediate.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alkoxyamines in Bioconjugation: A Comparative Analysis Featuring O-(2-Methyl-allyl)-hydroxylamine hydrochloride
For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of the appropriate chemical tools is paramount to success. The formation of a stable oxime bond between an alkoxyamine and a carbonyl group (an aldehyde or ketone) stands as a robust and widely adopted strategy for the covalent linkage of biomolecules. This guide provides an in-depth technical comparison of O-(2-Methyl-allyl)-hydroxylamine hydrochloride with other commonly employed alkoxyamines, offering field-proven insights and supporting experimental frameworks to inform your selection process.
The Central Role of Oxime Ligation in Bioconjugation
Bioconjugation, the science of covalently linking molecules, is fundamental to the development of targeted therapeutics like antibody-drug conjugates (ADCs), diagnostic agents, and tools for basic research.[1] The ideal bioconjugation reaction is highly chemoselective, proceeds under mild, physiological conditions, and forms a stable linkage that can withstand the biological environment. Oxime ligation, the reaction between an alkoxyamine and a carbonyl, admirably fulfills these criteria. The resulting oxime bond (C=N-O) is significantly more stable to hydrolysis than the analogous imine (C=N) or hydrazone (C=N-N) linkages, a critical feature for in vivo applications.[2][3]
The mechanism of oxime formation involves the nucleophilic attack of the alkoxyamine on the carbonyl carbon, followed by dehydration. This reaction is often catalyzed by nucleophilic catalysts like aniline and its derivatives, which can dramatically increase the reaction rate at neutral pH.[4][5][6][7]
A Comparative Look at Alkoxyamines for Oxime Ligation
While the oxime bond itself provides stability, the choice of the alkoxyamine reagent can significantly influence the kinetics of the ligation, the properties of the resulting conjugate, and the potential for downstream modifications. Here, we compare this compound with other prevalent alkoxyamines.
This compound: A Profile
This compound introduces a unique structural motif into the bioconjugation toolkit. The presence of the methyl group on the allyl moiety is predicted to influence both steric and electronic properties of the molecule.
-
Steric Considerations: The methyl group on the C2 position of the allyl group introduces steric bulk near the reactive aminooxy functionality. This increased steric hindrance could potentially slow down the rate of oxime formation compared to less hindered alkoxyamines like O-methylhydroxylamine or O-allylhydroxylamine. However, this same steric bulk may also contribute to the hydrolytic stability of the resulting oxime bond by shielding it from attacking water molecules.[1]
-
Electronic Effects: The allyl group itself can influence the reactivity of the aminooxy group through electronic effects. The double bond in the allyl group can participate in resonance, which may modulate the nucleophilicity of the nitrogen atom. The additional methyl group, being electron-donating, might slightly increase the electron density on the oxygen and nitrogen atoms, potentially impacting reactivity.
-
Functionality for Further Modification: The allyl group provides a handle for secondary "click" chemistry reactions, such as thiol-ene or tetrazine ligations, allowing for the introduction of additional functionalities to the bioconjugate. The methyl group may influence the reactivity of the double bond in these subsequent reactions.
Comparison with Other Common Alkoxyamines
To provide a clear perspective, let's compare this compound with other frequently used alkoxyamines.
| Alkoxyamine | Key Structural Feature | Predicted Impact on Bioconjugation |
| O-Methylhydroxylamine hydrochloride | Smallest alkyl substituent | Fastest kinetics among simple alkyl alkoxyamines due to minimal steric hindrance. |
| O-Allylhydroxylamine hydrochloride | Terminal double bond | Offers a reactive handle for secondary "click" chemistry . Kinetics may be slightly slower than O-methyl due to the larger group. |
| This compound | Methyl-substituted allyl group | Potential for slower kinetics due to steric hindrance from the methyl group. The allyl group allows for secondary modifications . The methyl group may influence the stability of the oxime bond and the reactivity of the double bond. |
| O-(Carboxymethyl)hydroxylamine hemihydrochloride | Carboxylic acid group | Increased hydrophilicity , which can be advantageous for the solubility of the alkoxyamine and the final bioconjugate. The carboxylate can also serve as a handle for further modifications. |
Experimental Design for Comparative Analysis
To empirically validate the predicted performance of this compound, a series of head-to-head comparative experiments are essential. The following protocols provide a framework for such an analysis.
Workflow for Comparing Alkoxyamine Performance
Caption: A streamlined workflow for the comparative evaluation of different alkoxyamines in bioconjugation.
Detailed Protocol 1: Kinetic Analysis of Oxime Ligation
This protocol outlines a method to determine the observed rate constant (k_obs) for the reaction of different alkoxyamines with a model aldehyde-containing peptide.
Materials:
-
Model Peptide with an N-terminal aldehyde (e.g., synthesized with a formylglycine residue)
-
This compound
-
O-Methylhydroxylamine hydrochloride
-
O-Allylhydroxylamine hydrochloride
-
Aniline catalyst stock solution (e.g., 1 M in DMSO)
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 7)
-
HPLC system with a C18 column
Procedure:
-
Preparation:
-
Prepare 10 mM stock solutions of each alkoxyamine in the Reaction Buffer.
-
Prepare a 1 mg/mL stock solution of the aldehyde-peptide in the Reaction Buffer.
-
Prepare a 100 mM working solution of aniline catalyst in the Reaction Buffer.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the following for each alkoxyamine to be tested:
-
Aldehyde-peptide solution (to a final concentration of 100 µM)
-
Alkoxyamine solution (to a final concentration of 1 mM)
-
Aniline catalyst solution (to a final concentration of 10 mM)
-
Reaction Buffer to the final volume.
-
-
Initiate the reaction by adding the alkoxyamine and vortex gently.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of the Quenching Solution.
-
Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the starting peptide and the appearance of the oxime-conjugated product.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material and the product at each time point.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the linear portion of the curve.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln([P]t/[P]0) versus time, where [P] is the concentration of the peptide.
-
Detailed Protocol 2: Stability Assessment of Oxime Conjugates
This protocol describes a method to compare the hydrolytic stability of oxime bonds formed from different alkoxyamines.
Materials:
-
Purified oxime-conjugated peptides from Protocol 1.
-
Stability Buffers at various pH values (e.g., pH 5.0, 7.4, 9.0).
-
HPLC system with a C18 column.
Procedure:
-
Incubation:
-
Dilute each purified oxime-conjugated peptide into the different Stability Buffers to a final concentration of 100 µM.
-
Incubate the samples at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 24, 48, 72, 96 hours), withdraw an aliquot from each sample.
-
Analyze the samples directly by RP-HPLC to quantify the amount of intact conjugate remaining.
-
-
Data Analysis:
-
Plot the percentage of intact conjugate versus time for each condition.
-
Determine the half-life (t_1/2) of each conjugate at each pH by fitting the data to a first-order decay model.
-
Expected Outcomes and Interpretation
Based on chemical principles, we can anticipate the following outcomes from the comparative experiments:
-
Kinetics: O-Methylhydroxylamine is expected to exhibit the fastest reaction rate due to minimal steric hindrance. O-(2-Methyl-allyl)-hydroxylamine will likely have a slower reaction rate than both O-methyl- and O-allylhydroxylamine due to the steric bulk of the methyl group.
-
Stability: The oxime bond formed from O-(2-Methyl-allyl)-hydroxylamine may exhibit enhanced stability compared to the others, as the methyl group could sterically shield the C=N bond from hydrolysis.
Visualizing the Chemical Landscape
Caption: Structures of common alkoxyamines and the general scheme for oxime ligation.
Conclusion and Recommendations
The selection of an alkoxyamine for bioconjugation is a critical decision that should be guided by the specific requirements of the application. While this compound may exhibit slower reaction kinetics compared to less sterically hindered analogs, its potential for enhanced stability and the presence of a modifiable allyl group make it a compelling candidate for applications where long-term stability of the conjugate is paramount. For applications demanding rapid conjugation, O-methylhydroxylamine remains a strong choice. O-allylhydroxylamine offers a balance of reactivity and the versatility of a clickable handle.
Ultimately, the empirical data generated through the detailed experimental protocols provided in this guide will enable researchers to make an informed decision, ensuring the selection of the optimal alkoxyamine to advance their research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced catalysis of oxime-based bioconjugations by substituted anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nucleophilic catalysis of oxime ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of O-allylhydroxylamine vs O-(2-Methyl-allyl)-hydroxylamine hydrochloride in Bioconjugation
For researchers, scientists, and professionals in drug development, the selection of reagents for bioconjugation is a critical decision that influences the efficiency, yield, and stability of the final product. Among the arsenal of bioorthogonal reactions, oxime ligation stands out for its reliability and the stability of the resulting covalent bond. This guide provides an in-depth comparison of two key reagents in this field: O-allylhydroxylamine hydrochloride and its methylated analogue, O-(2-Methyl-allyl)-hydroxylamine hydrochloride. Through a detailed analysis of their chemical properties and the foundational principles of reaction kinetics, this document aims to equip researchers with the knowledge to make an informed choice for their specific applications.
Introduction to Oxime Ligation and the Role of Alkoxyamines
Oxime ligation is a chemoselective reaction between an alkoxyamine and a carbonyl group (an aldehyde or a ketone) to form a stable oxime bond. This reaction is a cornerstone of bioconjugation due to its ability to proceed under mild, aqueous conditions, thereby preserving the integrity of sensitive biomolecules. The efficiency of this ligation is paramount, particularly in applications such as the development of antibody-drug conjugates (ADCs), where high yields and specific conjugations are essential for therapeutic efficacy.
The nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon is the initial and often rate-determining step in oxime formation. The reactivity of the alkoxyamine is therefore a key determinant of the overall reaction rate. This guide focuses on how a subtle structural modification—the addition of a methyl group to the allyl moiety—can impact the efficiency of this widely used bioconjugation reaction.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physical and chemical properties of these reagents is the first step in evaluating their suitability for a given application. Both compounds are typically supplied as hydrochloride salts to improve their stability and solubility in aqueous buffers.
| Property | O-allylhydroxylamine hydrochloride | This compound |
| Molecular Formula | C₃H₈ClNO[1] | C₄H₁₀ClNO[2] |
| Molecular Weight | 109.55 g/mol [1] | 123.58 g/mol [2] |
| Appearance | White to pale yellow crystalline solid | Data not readily available, likely a white or off-white solid |
| Melting Point | ~170-175 °C (decomposes) | Data not readily available |
| Solubility | Soluble in water and methanol | Expected to be soluble in water and polar organic solvents |
The slight increase in molecular weight for the methylated compound is the most apparent difference. While specific solubility data for this compound is not widely published, its structural similarity and the presence of the hydrophilic hydrochloride salt suggest it will also be soluble in aqueous media, a prerequisite for most bioconjugation reactions.
Reaction Efficiency: A Mechanistic Perspective
In the absence of direct, side-by-side kinetic studies comparing these two specific reagents, we can predict their relative efficiencies by examining the electronic and steric effects of the methyl substituent on the allyl group.
The Oxime Ligation Mechanism
The formation of an oxime proceeds through a two-step mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable C=N double bond of the oxime.
The nucleophilicity of the hydroxylamine is a critical factor influencing the rate of the first step.
Diagram of the Oxime Ligation Mechanism
Caption: General mechanism of oxime formation.
Electronic Effects of the Methyl Group
The methyl group is a weak electron-donating group through an inductive effect. This effect increases the electron density on the adjacent atoms. In the case of O-(2-Methyl-allyl)-hydroxylamine, this electron-donating effect could slightly increase the electron density on the oxygen atom and, to a lesser extent, the nitrogen atom of the hydroxylamine moiety. An increase in electron density on the nitrogen would enhance its nucleophilicity, potentially leading to a faster rate of nucleophilic attack on the carbonyl carbon.
Steric Effects of the Methyl Group
Steric hindrance plays a significant role in reaction kinetics. The presence of a bulky group near the reactive center can impede the approach of the reactants, thereby slowing down the reaction. The methyl group in O-(2-Methyl-allyl)-hydroxylamine is positioned on the carbon atom adjacent to the oxygen of the alkoxyamine. While not directly attached to the nucleophilic nitrogen, its presence increases the overall steric bulk of the molecule compared to O-allylhydroxylamine. This increased steric hindrance could potentially hinder the optimal orientation of the hydroxylamine for attacking the carbonyl group, which may lead to a decrease in the reaction rate.
Predicted Overall Efficiency
The efficiency of this compound relative to O-allylhydroxylamine hydrochloride will be determined by the interplay of these opposing electronic and steric effects.
-
Scenario 1: Electronic Effects Dominate. If the electron-donating effect of the methyl group significantly enhances the nucleophilicity of the hydroxylamine, a faster reaction rate might be observed.
-
Scenario 2: Steric Effects Dominate. If the steric hindrance introduced by the methyl group is the more significant factor, a slower reaction rate is expected.
In most similar chemical systems, steric effects tend to have a more pronounced impact on reaction rates than the weak inductive effect of a single methyl group. Therefore, it is reasonable to hypothesize that O-allylhydroxylamine will exhibit a higher reaction efficiency in oxime ligation compared to this compound under identical conditions.
Experimental Protocols for Comparative Kinetic Analysis
To empirically determine the relative efficiencies of these two reagents, a well-controlled kinetic study is essential. The following are detailed protocols for monitoring the progress of an oxime ligation reaction using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Monitoring Oxime Ligation by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constant for the formation of an oxime from a model aldehyde and each of the two hydroxylamine reagents.
Materials:
-
Model aldehyde (e.g., benzaldehyde)
-
O-allylhydroxylamine hydrochloride
-
This compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O, pD 7.4)
-
Internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of the aldehyde in the deuterated buffer.
-
Prepare individual stock solutions of O-allylhydroxylamine hydrochloride and this compound in the same buffer.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In an NMR tube, combine the aldehyde stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the aldehyde.
-
Initiate the reaction by adding the hydroxylamine stock solution to the NMR tube, quickly mix, and start acquiring spectra at regular time intervals.
-
-
Data Acquisition and Analysis:
-
Acquire a series of ¹H NMR spectra over the course of the reaction.
-
For each spectrum, integrate the signals corresponding to a characteristic proton of the aldehyde and a characteristic proton of the oxime product, relative to the integral of the internal standard.
-
Calculate the concentration of the aldehyde and the oxime product at each time point.
-
Plot the concentration of the reactant versus time and determine the initial reaction rate.
-
Calculate the second-order rate constant (k) using the rate law: Rate = k[aldehyde][hydroxylamine].
-
Experimental Workflow for NMR Kinetic Analysis
Caption: Workflow for comparative kinetic analysis using NMR.
Protocol 2: Monitoring a Bioconjugation Reaction by LC-MS
Objective: To monitor the progress of the conjugation of an aldehyde-containing biomolecule with each of the two hydroxylamine reagents.
Materials:
-
Aldehyde-functionalized protein or peptide
-
O-allylhydroxylamine hydrochloride
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1% formic acid)
-
LC-MS system with a suitable column (e.g., reverse-phase C4 or C18 for proteins/peptides)
Procedure:
-
Reaction Setup:
-
Prepare a solution of the aldehyde-functionalized biomolecule in the reaction buffer.
-
Prepare stock solutions of O-allylhydroxylamine hydrochloride and this compound in the same buffer.
-
Initiate the reaction by adding a molar excess of the hydroxylamine reagent to the biomolecule solution.
-
-
Time-Course Sampling:
-
At various time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquots by adding the quenching solution.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by LC-MS.
-
The LC method should be able to separate the unconjugated biomolecule from the conjugated product.
-
The mass spectrometer will confirm the identity of the peaks based on their mass-to-charge ratio.
-
-
Data Analysis:
-
For each time point, determine the relative abundance of the unconjugated and conjugated biomolecule by integrating the peak areas from the chromatogram.
-
Plot the percentage of conjugated product versus time for each hydroxylamine reagent to compare their reaction rates.
-
Conclusion and Recommendations
Based on fundamental principles of organic chemistry, O-allylhydroxylamine hydrochloride is predicted to be a more efficient reagent for oxime ligation than this compound. The increased steric hindrance from the methyl group in the latter is likely to outweigh the minor electronic benefit of its electron-donating nature.
For applications requiring rapid and efficient conjugation, particularly with sterically hindered carbonyls or low concentrations of reactants, O-allylhydroxylamine hydrochloride would be the recommended choice. However, for applications where a slower, more controlled reaction is desired, or where the subtle electronic differences might be advantageous, this compound could be considered.
Ultimately, the choice of reagent should be guided by empirical data. The experimental protocols provided in this guide offer a robust framework for researchers to perform their own comparative studies and select the optimal reagent for their specific bioconjugation needs.
References
Comparative Guide to the Mass Spectrometry Analysis of Proteins Modified with O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Introduction: Unmasking Protein Carbonylation with Mass Spectrometry
Protein carbonylation, the irreversible oxidative modification of amino acid side chains (primarily Proline, Arginine, Lysine, and Threonine) into reactive ketone or aldehyde groups, is a hallmark of oxidative stress. This modification can lead to a loss of protein function and is implicated in a host of diseases and aging processes.[1] The direct detection of these carbonyl groups by mass spectrometry (MS) is challenging due to their low abundance and the subtle mass change they impart.[2][3] Consequently, chemical derivatization strategies are essential to "tag" these carbonyls, enhancing their detectability and enabling robust quantification.[4][5]
This guide provides an in-depth analysis of O-(2-Methyl-allyl)-hydroxylamine hydrochloride, a derivatization reagent designed for the mass spectrometric profiling of carbonylated proteins. We will explore the underlying chemistry, present a validated experimental workflow, and objectively compare its performance against other common derivatization agents, providing the technical insights necessary for researchers to make informed decisions in their experimental design.
The Chemistry of Oxime Formation: A Stable Tag for Carbonyls
This compound leverages the classic reaction between a hydroxylamine and a carbonyl group to form a stable oxime.[6][7][8] The reaction proceeds via nucleophilic addition of the nitrogen atom of the hydroxylamine to the electrophilic carbonyl carbon on the protein side chain, followed by dehydration to yield the C=N oxime linkage.
The key features of this reagent are:
-
Specificity: The hydroxylamine moiety reacts specifically with aldehyde and ketone carbonyls under mild acidic conditions.
-
Stability: The resulting oxime bond is significantly more stable than analogous hydrazone bonds (formed by hydrazide reagents), particularly under the acidic conditions often used in reverse-phase liquid chromatography for MS analysis.[9]
-
Unique Mass Signature: The 2-methyl-allyl group (C₄H₇N) adds a specific and unique mass of +69.058 Da to the modified peptide, allowing for confident identification in high-resolution mass spectrometry data.
Caption: Reaction of a protein carbonyl with O-(2-Methyl-allyl)-hydroxylamine to form a stable oxime.
Comprehensive Experimental Workflow
A successful proteomics experiment hinges on a robust and reproducible workflow. The following protocol outlines the key steps from sample preparation to data acquisition for the analysis of carbonylated proteins using this compound.
Caption: End-to-end workflow for analyzing carbonylated proteins using chemical derivatization and LC-MS/MS.
Detailed Experimental Protocol
1. Protein Sample Preparation:
-
Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration using a standard method like the BCA assay. Aliquot approximately 100 µg of protein per sample for derivatization.
2. Derivatization with this compound:
-
Causality: The reaction requires mildly acidic conditions to protonate the carbonyl oxygen, making the carbon more electrophilic for the attack by the hydroxylamine.
-
To the 100 µg protein sample, add this compound to a final concentration of 10-20 mM.
-
Adjust the pH of the reaction mixture to 4.5 using a suitable buffer (e.g., 100 mM MES buffer).
-
Incubate the reaction at 37°C for 2-4 hours with gentle agitation.
3. Reagent Removal:
-
Causality: Excess derivatization reagent can interfere with downstream steps, particularly by modifying the trypsin protease or competing for ionization during MS analysis.
-
Remove the excess reagent by buffer exchange using a 10 kDa molecular weight cutoff spin filter or via acetone precipitation of the proteins.
4. Protein Digestion:
-
Resuspend the derivatized protein in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate free cysteine residues by adding Iodoacetamide (IAA) to a final concentration of 20 mM and incubating at room temperature in the dark for 30 minutes.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
5. Peptide Cleanup and LC-MS/MS Analysis:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Analyze the cleaned peptides by LC-MS/MS on a high-resolution mass spectrometer.[10][11]
-
Data Acquisition: Use a data-dependent acquisition (DDA) method, ensuring that the precursor scan is performed at high resolution (>60,000) to accurately measure the mass of the modified peptides.
Comparative Analysis of Carbonyl Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific goals of the experiment, such as the need for enrichment or the type of instrumentation available. Here, we compare this compound with other widely used alternatives.
| Feature | O-(2-Methyl-allyl)-hydroxylamine | Biotin Hydrazide | 2,4-Dinitrophenylhydrazine (DNPH) | Aminoxy Isobaric Tags (e.g., aminoxyTMT) |
| Reactive Group | Hydroxylamine | Hydrazide | Hydrazine | Aminoxy (Hydroxylamine) |
| Resulting Bond | Oxime | Hydrazone | Hydrazone | Oxime |
| Bond Stability | High (Stable at low pH) | Moderate (Less stable at low pH)[9] | Moderate (Less stable at low pH) | High (Stable at low pH) |
| Mass Shift (Da) | +69.058 | +226.107 | +180.033 (net of H₂) | Varies by tag (e.g., TMT adds ~229 Da) |
| Enrichment | No (Direct detection) | Yes (Avidin/Streptavidin affinity)[1] | Yes (Anti-DNP antibody)[5] | Yes (Anti-tag antibody) |
| Primary Use Case | Direct detection and quantification of carbonyl sites without enrichment. | Enrichment of low-abundance carbonylated peptides prior to MS. | Western Blot detection and enrichment for proteomics. | Multiplexed quantitative proteomics of carbonylated peptides. |
| MS Compatibility | Excellent | Good, but biotin can be "sticky" and cause non-specific binding. | Fair; can be challenging to ionize and fragment efficiently. | Excellent; designed for MS-based quantification. |
| Toxicity | Moderate; handle with care. | Low | High; toxic and potentially explosive. | Low |
Field-Proven Insights: Making the Right Choice
-
For Discovery and Site Identification without Bias: O-(2-Methyl-allyl)-hydroxylamine is an excellent choice. It provides a stable tag with a clean fragmentation pattern, ideal for identifying the precise location of carbonylation without the potential biases introduced by affinity enrichment steps. Its primary advantage is in direct, unbiased profiling.
-
For Detecting Low-Abundance Modifications: When carbonylation is expected to be substoichiometric, enrichment is often necessary.[12] Biotin hydrazide is the workhorse in this domain.[1] The high affinity of the biotin-avidin interaction allows for significant enrichment of modified peptides from a complex digest, dramatically increasing the likelihood of their detection.[1]
-
For Multiplexed Quantitative Studies: When comparing carbonyl levels across multiple samples (e.g., control vs. treated), aminoxy-based isobaric tags are superior. These reagents, like aminoxyTMT, not only form a stable oxime linkage but also incorporate a reporter ion that allows for the relative quantification of the same peptide from up to 11 different samples in a single MS run.[2]
-
For Validation by Immunoblotting: DNPH remains the gold standard for detecting total protein carbonylation via Western Blot, often referred to as an "OxyBlot". While it can be used for proteomics, its MS performance is generally inferior to more modern reagents.[5]
Safety and Handling Considerations
Hydroxylamine derivatives should be handled with appropriate care. According to safety data sheets, Hydroxylamine hydrochloride, the parent compound, is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[13][14] O-Allylhydroxylamine hydrochloride, a similar compound, also causes skin and eye irritation.[15] Always consult the specific Safety Data Sheet (SDS) for this compound before use and handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
This compound is a potent and reliable tool for the mass spectrometry-based analysis of protein carbonylation. Its key strengths lie in the formation of a highly stable oxime linkage and the introduction of a unique mass signature, facilitating unambiguous identification and site localization. While it lacks an affinity handle for enrichment, it excels in applications requiring direct and unbiased profiling of the "carbonylome." For researchers aiming to detect very low-level modifications or perform multiplexed quantification, alternative reagents like biotin hydrazide or aminoxy-isobaric tags, respectively, present more suitable, complementary approaches. The optimal choice of reagent is ultimately dictated by the specific biological question and the experimental context.
References
- 1. PROTEOMIC IDENTIFICATION OF CARBONYLATED PROTEINS AND THEIR OXIDATION SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Screening oxime libraries by means of mass spectrometry (MS) binding assays: Identification of new highly potent inhibitors to optimized inhibitors γ-aminobutyric acid transporter 1: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Identification of Four Novel Types of in Vitro Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Covalent Chemical Tools for Profiling Post-Translational Modifications [frontiersin.org]
- 13. shepherd.edu [shepherd.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Analysis of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride Reaction Products
Introduction: Why NMR is the Gold Standard for Analyzing O-(2-Methyl-allyl)-hydroxylamine Reactions
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a versatile reagent in synthetic organic chemistry, primarily utilized for the formation of oxime ethers through condensation reactions with aldehydes and ketones.[1] These oxime ethers are valuable intermediates in the synthesis of various nitrogen-containing compounds and biologically active molecules.[2]
Given the subtlety of the transformations—the formation of a C=N bond and the conversion of a hydroxylamine to an oxime ether—Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool. It allows for unambiguous structural elucidation, differentiation between isomers, and assessment of reaction completion and purity. This guide provides a comparative framework for interpreting the ¹H and ¹³C NMR spectra of reaction products derived from this compound, grounded in established principles and experimental data.
Part 1: The Starting Material - A Baseline ¹H NMR Spectrum
Before analyzing reaction products, a thorough understanding of the starting material's NMR spectrum is crucial. The ¹H NMR spectrum of this compound serves as our reference point. The key is to identify its unique signals, whose disappearance or shift will signify a successful reaction.
Expected ¹H NMR Signals for this compound:
| Protons | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Notes |
| NH₃⁺ | -O-NH₃⁺ Cl⁻ | ~11.0 - 12.0 | Broad Singlet (br s) | Highly deshielded and acidic protons. Signal position is concentration-dependent and exchanges with D₂O. |
| O-CH₂ | =C-CH₂ -O- | ~4.4 - 4.6 | Singlet (s) | Protons are adjacent to an electronegative oxygen atom, causing a downfield shift.[3][4][5] They are allylic but the adjacent oxygen has a stronger deshielding effect. |
| C=CH₂ | -C(CH₃ )=CH₂ | ~4.9 - 5.1 | Two Singlets (s) | These are geminal vinylic protons. They are often not coupled to each other and may appear as two distinct singlets or a very narrow multiplet.[6] |
| CH₃ | -C(CH₃ )=CH₂ | ~1.7 - 1.8 | Singlet (s) | Allylic methyl protons.[3][4][5] |
Part 2: The Primary Transformation - Oxime Ether Synthesis
The most common application of this compound is its reaction with carbonyl compounds (aldehydes and ketones) to yield O-allyl oxime ethers. This reaction provides a clear and illustrative case for comparative NMR analysis.
Reaction Workflow
The general process involves the condensation of the hydroxylamine with a carbonyl compound, typically under mild basic or acidic conditions to facilitate the reaction and neutralize the hydrochloride salt.[1][7]
Caption: General workflow from reaction to NMR-based structure elucidation.
Comparative ¹H NMR Analysis: Aldehyde vs. Ketone Products
The key to confirming product formation is to look for the disappearance of the broad NH₃⁺ signal and the appearance of new signals characteristic of the oxime ether and the carbonyl partner. The signals from the 2-methyl-allyl group will also experience predictable shifts.
General Reaction Scheme:
Caption: Formation of an O-allyl oxime ether from a carbonyl compound.
Table 2: Comparative ¹H NMR Data for Oxime Ether Products
| Protons | Starting Material (δ, ppm) | Product from Aldehyde (e.g., Benzaldehyde) (δ, ppm) | Product from Ketone (e.g., Acetophenone) (δ, ppm) | Analysis of Change |
| NH₃⁺ | ~11.0 - 12.0 | Absent | Absent | Diagnostic: Disappearance confirms reaction of the hydroxylamine. |
| O-CH₂ | ~4.4 - 4.6 | ~4.6 - 4.7 | ~4.6 - 4.7 | Slight Downfield Shift: The C=N-O moiety is slightly more electron-withdrawing than the NH₃⁺-O group, causing minor deshielding.[8] |
| C=CH₂ | ~4.9 - 5.1 | ~4.9 - 5.1 | ~4.9 - 5.1 | Minimal Change: These protons are relatively far from the reaction center and show little to no shift. |
| Allyl-CH₃ | ~1.7 - 1.8 | ~1.7 - 1.8 | ~1.7 - 1.8 | Minimal Change: Similar to the vinylic protons, these are largely unaffected. |
| N=CH | N/A | ~8.1 - 8.3 (s) | N/A | Diagnostic (Aldehyde): Appearance of a new singlet in the downfield region is characteristic of the imine proton.[7] |
| N=C-CH₃ | N/A | N/A | ~2.2 - 2.3 (s) | Diagnostic (Ketone): Appearance of a new singlet, characteristic of the methyl group attached to the imine carbon.[2] |
| Aromatic/Alkyl (R, R') | N/A | ~7.3 - 7.7 (m) | ~7.3 - 7.7 (m) | Confirmatory: Signals corresponding to the protons of the original aldehyde or ketone will be present. |
The Question of Isomerism: E/Z Oximes
When reacting with unsymmetrical ketones or most aldehydes, oxime ethers can form as a mixture of E and Z isomers. NMR is exceptionally powerful for identifying and quantifying these isomers.
-
Causality: The different spatial arrangement of the O-allyl group relative to the substituents on the imine carbon leads to distinct chemical environments for nearby protons.
-
NMR Manifestation: Protons on the carbon alpha to the C=N bond will show two different chemical shifts for the E and Z isomers. For example, in the product from an aldehyde, the N=CH proton may appear as two distinct singlets. The integration of these signals directly corresponds to the isomeric ratio. The chemical shift differences are often small but resolvable with a high-field NMR instrument.[9]
Part 3: Deeper Insight with ¹³C NMR Analysis
While ¹H NMR is often sufficient, ¹³C NMR provides complementary data that confirms the carbon skeleton of the product.
Table 3: Key ¹³C NMR Signal Comparison
| Carbon | Starting Material (Approx. δ, ppm) | Oxime Ether Product (Approx. δ, ppm) | Analysis of Change |
| C=N | N/A | ~150 - 160 | Diagnostic: The appearance of a signal in this range is the most definitive evidence of oxime formation.[2][10] |
| O-CH₂ | ~75 - 77 | ~75 - 77 | Minimal Change: The chemical environment of this carbon does not change dramatically. |
| Allyl C=C | ~140 | ~140 | Minimal Change. |
| Allyl =CH₂ | ~115 | ~117 | Minimal Change. |
| Allyl -CH₃ | ~19 | ~19 | Minimal Change. |
Part 4: Validated Experimental Protocols
The following protocols are designed to be self-validating, where successful synthesis can be directly confirmed by the NMR analysis methods described above.
Protocol 1: Synthesis of O-(2-Methyl-allyl)benzaldoxime
-
Reagents: To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.0 eq), and sodium acetate (1.1 eq).
-
Solvent: Dissolve the mixture in ethanol (approx. 0.5 M concentration).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting aldehyde spot has been consumed.
-
Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude oil via flash column chromatography if necessary.
-
Validation: The ¹H NMR of the purified product should show the absence of the NH₃⁺ signal and the aldehyde proton (~10 ppm) and the appearance of the N=CH proton at ~8.1 ppm.
Protocol 2: NMR Sample Preparation
-
Sample: Dissolve ~5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak (δ 7.26 ppm for CDCl₃) as a reference.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. For detailed analysis of coupling constants or overlapping multiplets, 2D NMR experiments like COSY can be employed.[11]
Conclusion
NMR spectroscopy is an indispensable tool for researchers working with this compound. By establishing a clear NMR baseline with the starting material, chemists can confidently analyze reaction mixtures and purified products. The key diagnostic markers for the common oxime ether formation are the disappearance of the hydroxylamine NH₃⁺ signal and the emergence of characteristic signals for the newly formed C=N bond—specifically the N=CH proton from aldehydes or the alpha-protons from ketones. This comparative guide provides the foundational knowledge and experimental framework to leverage NMR for efficient and accurate characterization in drug development and synthetic chemistry.
References
- 1. arpgweb.com [arpgweb.com]
- 2. Study of the Room‐Temperature Synthesis of Oxime Ethers by using a Super Base - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. yccskarad.com [yccskarad.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
A Comparative Guide to HPLC Methods for Purity Analysis of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride
Introduction
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a crucial starting material in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The purity of this reagent is of paramount importance as any impurities can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product.[3] Therefore, robust and reliable analytical methods for determining the purity of this compound are essential for quality control in pharmaceutical development and manufacturing.
This guide provides an in-depth comparison of three distinct High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this compound. As a small, polar, and non-chromophoric molecule, it presents unique analytical challenges that necessitate specialized approaches beyond standard reversed-phase HPLC.[4][5] We will explore Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Hydrophilic Interaction Chromatography (HILIC), and Pre-column Derivatization followed by RP-HPLC, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.
The Analytical Challenge: Direct HPLC-UV Analysis
Direct analysis of this compound by conventional reversed-phase HPLC with UV detection is often impractical. The molecule lacks a significant UV-absorbing chromophore, leading to poor sensitivity.[5] Furthermore, its high polarity results in minimal retention on non-polar stationary phases (like C18) under typical reversed-phase conditions, causing it to elute in or near the solvent front, where it can co-elute with other polar impurities.[6]
To overcome these challenges, the following specialized HPLC techniques are evaluated.
Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle and Rationale
Ion-Pair Reversed-Phase HPLC is a powerful technique for retaining and separating ionic and highly polar compounds on a reversed-phase column.[7] The method involves adding an ion-pairing reagent to the mobile phase. This reagent, typically a long-chain alkyl sulfonate for basic analytes, forms a neutral ion pair with the charged analyte. The resulting neutral complex is more hydrophobic and can be retained by the non-polar stationary phase, allowing for chromatographic separation.
For this compound, which exists as a cation in acidic mobile phases, an anionic ion-pairing reagent like sodium hexanesulfonate is suitable. Adjusting the concentration of the ion-pairing reagent and the pH of the mobile phase provides control over the retention of the analyte.
Experimental Protocol: IP-RP-HPLC
1. Chromatographic Conditions:
- Column: C18 or C8, 5 µm, 4.6 x 250 mm
- Mobile Phase A: 10 mM Sodium Hexanesulfonate in 20 mM Phosphate Buffer, pH 2.5
- Mobile Phase B: Acetonitrile
- Gradient: 5% B to 40% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detector: UV at 210 nm (for low-level detection of the amine functionality)
- Injection Volume: 10 µL
2. Sample Preparation:
- Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of Mobile Phase A to obtain a 1 mg/mL solution.
Workflow for IP-RP-HPLC Analysis
Caption: Workflow for IP-RP-HPLC Purity Analysis.
Method 2: Hydrophilic Interaction Chromatography (HILIC)
Principle and Rationale
Hydrophilic Interaction Chromatography (HILIC) is an alternative chromatographic mode ideal for the separation of highly polar and hydrophilic compounds.[8][9] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) mixed with a smaller amount of aqueous buffer.[6][10][11] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[9] More polar analytes are more strongly retained.
This technique is well-suited for this compound due to its high polarity, offering good retention and separation from less polar impurities.
Experimental Protocol: HILIC
1. Chromatographic Conditions:
- Column: HILIC (Amide or Silica), 3 µm, 4.6 x 100 mm
- Mobile Phase A: Acetonitrile with 0.1% Formic Acid
- Mobile Phase B: Water with 0.1% Formic Acid
- Gradient: Start at 95% A, decrease to 60% A over 15 minutes
- Flow Rate: 1.2 mL/min
- Column Temperature: 40 °C
- Detector: UV at 210 nm and/or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD) for universal detection.
- Injection Volume: 5 µL
2. Sample Preparation:
- Accurately weigh approximately 50 mg of this compound and dissolve in 50 mL of a 90:10 (v/v) mixture of acetonitrile and water to obtain a 1 mg/mL solution. Note: The sample diluent should have a high organic content to ensure good peak shape.
Workflow for HILIC Analysis
Caption: Workflow for HILIC Purity Analysis.
Method 3: Pre-column Derivatization with RP-HPLC
Principle and Rationale
To overcome the poor UV absorbance of O-(2-Methyl-allyl)-hydroxylamine, a pre-column derivatization step can be employed.[4] This involves reacting the analyte with a derivatizing agent to form a stable, highly UV-absorbent product. Benzaldehyde is a suitable reagent that reacts with hydroxylamines to form a stable benzaldoxime derivative.[12][13][14] The resulting derivative is less polar and possesses a strong chromophore, making it ideal for analysis by standard RP-HPLC with UV detection.[15]
This method significantly enhances sensitivity and allows for the detection and quantification of trace-level impurities. The reaction conditions (e.g., temperature, time, reagent concentration) must be optimized to ensure complete and reproducible derivatization.
Experimental Protocol: Pre-column Derivatization with RP-HPLC
1. Derivatization Procedure:
- Standard Solution: Prepare a stock solution of this compound in diluent (e.g., 50:50 acetonitrile:water).
- Sample Solution: Prepare a stock solution of the sample in the same diluent.
- To 1 mL of the standard or sample solution in a vial, add 0.5 mL of a benzaldehyde solution (e.g., 1% in acetonitrile) and 0.1 mL of a buffer (e.g., sodium acetate buffer, pH 5).
- Cap the vial and heat at 60 °C for 30 minutes.
- Cool to room temperature before injection.
2. Chromatographic Conditions:
- Column: C18, 5 µm, 4.6 x 150 mm
- Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
- Mobile Phase B: Acetonitrile with 0.1% TFA
- Gradient: 30% B to 80% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Detector: UV at 254 nm
- Injection Volume: 10 µL
Workflow for Pre-column Derivatization RP-HPLC Analysis
Caption: Workflow for Pre-column Derivatization RP-HPLC Analysis.
Comparison of HPLC Methods
| Feature | Ion-Pair RP-HPLC | HILIC | Pre-column Derivatization RP-HPLC |
| Principle | Forms neutral ion pairs for retention on a non-polar phase. | Partitioning between a polar stationary phase and a high-organic mobile phase.[8] | Chemical conversion to a UV-active derivative for analysis on a non-polar phase.[4] |
| Sensitivity | Moderate. Limited by the weak chromophore of the analyte. | Moderate with UV. High with CAD/ELSD. | Very High. The derivative has a strong chromophore.[13] |
| Selectivity | Good for ionic impurities. Can be adjusted by ion-pair concentration and pH.[7] | Excellent for polar impurities. Orthogonal selectivity to RP-HPLC.[10] | Excellent. Chromatographic separation of derivatized impurities. |
| Speed | Moderate. Re-equilibration can be slow. | Fast. Low viscosity of the mobile phase allows for higher flow rates. | Slower due to the additional derivatization step. |
| Robustness | Moderate. Ion-pairing reagents can be harsh on columns and require long equilibration times. | Good. Requires careful control of mobile phase water content. | Good, once derivatization is optimized and validated. |
| Ease of Use | Complex. Mobile phase preparation is critical. Dedicated column recommended. | Moderate. Requires understanding of HILIC principles for method development. | Complex due to the extra derivatization step. |
| LC-MS Compatibility | Poor. Non-volatile buffers and ion-pairing reagents suppress MS signal. | Excellent. High organic content of the mobile phase enhances MS ionization.[9] | Good. Volatile mobile phases can be used. |
| Best For | Routine QC where sensitivity is not the primary concern. | Purity analysis and identification of unknown polar impurities, especially with MS. | Trace-level impurity analysis and quantification of genotoxic impurities.[5] |
Potential Impurities to Monitor
Based on the analogous synthesis of O-allylhydroxylamine hydrochloride, potential process-related impurities in this compound could include:[16]
-
Starting Materials: Unreacted N-hydroxycarbamate precursors, 2-methyl-allyl bromide.
-
By-products: Di-substituted products like N,O-bis(2-methyl-allyl)-hydroxylamine derivatives.
-
Degradation Products: Hydrolysis or oxidation products.
Conclusion and Recommendations
The choice of HPLC method for the purity analysis of this compound depends on the specific analytical objective.
-
For routine quality control where high sensitivity is not required and a simple UV detector is available, Ion-Pair RP-HPLC offers a viable solution.
-
For comprehensive impurity profiling and identification , especially when coupled with mass spectrometry, HILIC is the superior choice due to its orthogonal selectivity for polar compounds and excellent MS compatibility.
-
For the quantification of trace-level or potentially genotoxic impurities , Pre-column Derivatization with RP-HPLC is the most sensitive and specific method, making it ideal for release testing and ensuring the highest quality of the starting material.
Each method presents a self-validating system when properly developed and validated according to ICH guidelines.[17] By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the purity and quality of this compound.
References
- 1. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrophilic Interaction Chromatography - Columns | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biocompare.com [biocompare.com]
- 12. biomedgrid.com [biomedgrid.com]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. asianjpr.com [asianjpr.com]
- 15. Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique – Oriental Journal of Chemistry [orientjchem.org]
- 16. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 17. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
Alternative reagents to O-(2-Methyl-allyl)-hydroxylamine hydrochloride for oxime formation
Introduction
The formation of oximes, a cornerstone reaction in organic synthesis, is critical for the creation of a diverse array of functional groups and biologically active molecules. For decades, the go-to reagent for converting aldehydes and ketones into oximes has been hydroxylamine hydrochloride.[1] However, the classical approach often necessitates harsh reaction conditions and can be hampered by the reagent's potential instability, leading to challenges in yield and safety.[1] This has spurred the scientific community to explore and develop safer, more efficient, and environmentally conscious alternatives.
This guide provides an in-depth, objective comparison of various alternative reagents and methodologies to the traditional use of hydroxylamine hydrochloride, with a particular focus on reagents that offer milder reaction conditions, improved yields, and broader substrate applicability. We will delve into the mechanistic nuances of these alternatives, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
While O-(2-Methyl-allyl)-hydroxylamine hydrochloride offers a specific O-alkoxyamine for specialized applications, the focus of this guide is to provide a broader overview of alternative reagents to the parent hydroxylamine hydrochloride, which will inherently include various O-substituted hydroxylamines and other novel approaches.
The-Conventional-Method:-Hydroxylamine-Hydrochloride
The traditional synthesis of oximes involves the condensation reaction between an aldehyde or a ketone and hydroxylamine hydrochloride.[1][2] This reaction is typically carried out in the presence of a base, such as pyridine or sodium acetate, to neutralize the hydrochloric acid generated and liberate the free hydroxylamine nucleophile.[1] Often, the reaction requires heating to proceed at a reasonable rate.[1]
While this method is well-established and widely used, it is not without its drawbacks:
-
Harsh Conditions: The need for heating and sometimes strong bases can be detrimental to sensitive functional groups elsewhere in the molecule.
-
Safety Concerns: Hydroxylamine itself can be unstable.
-
Long Reaction Times: In many cases, the reactions can be slow, leading to decreased laboratory efficiency.[1]
-
Low Yields: For less reactive carbonyl compounds, such as certain ketones, the yields can be unsatisfactory.[1]
-
Toxicity and Environmental Impact: The use of solvents like pyridine raises environmental and health concerns.[1]
Emerging-Alternatives-for-Milder-and-More-Efficient-Oxime-Formation
In recent years, significant progress has been made in developing alternative reagents and methodologies for oxime synthesis that address the limitations of the classical approach. These alternatives can be broadly categorized into:
-
O-Substituted Hydroxylamines (Alkoxyamines): These reagents offer enhanced stability and reactivity, enabling milder reaction conditions.
-
Catalytic Systems: The use of catalysts can significantly accelerate the reaction, often under neutral or near-neutral pH.
-
Green Chemistry Approaches: Methodologies that utilize alternative energy sources or solvent-free conditions to promote the reaction.
O-Substituted-Hydroxylamines:-A-Gateway-to-Enhanced-Reactivity-and-Stability
O-substituted hydroxylamines, also known as alkoxyamines, have emerged as powerful alternatives for oxime formation, particularly in the realm of bioconjugation and materials science where mild conditions are paramount.[3] These reagents react with aldehydes and ketones to form stable O-substituted oxime ethers.
A key advantage of using O-substituted hydroxylamines is their increased stability compared to hydroxylamine itself.[4] Furthermore, the electronic and steric properties of the O-substituent can be tuned to modulate reactivity.
Notable-O-Substituted-Hydroxylamine-Reagents:
-
O-Arylhydroxylamines: These reagents can be synthesized through methods like the palladium-catalyzed O-arylation of ethyl acetohydroximate.[5]
-
O-Benzyl Hydroxylamines: These are commonly used in the synthesis of oxime derivatives and have been evaluated as potential enzyme inhibitors.
-
Hydroxylamine-O-sulfonic acid (HOSA): This reagent can act as an electrophilic source of nitrogen and has been used for the synthesis of N-N and N-O bonds with high diastereoselectivity in certain applications.[6]
The choice of the O-substituent can influence the properties of the resulting oxime. For instance, the introduction of specific functional groups can aid in purification or impart desired biological activity.
Catalytic-Approaches-to-Accelerate-Oxime-Formation
The discovery of catalysts that can accelerate oxime formation under mild, physiological conditions has been a significant breakthrough.
Aniline-and-its-Derivatives:
Aniline and its derivatives have been identified as effective catalysts for oxime ligation.[7][8] They operate by forming a transient, more reactive Schiff base with the carbonyl compound, which is then readily attacked by the hydroxylamine.
A notable advancement in this area is the discovery of m-phenylenediamine (mPDA) as a highly efficient catalyst, demonstrating significantly faster reaction kinetics than aniline, especially for ketone substrates.[7]
Mechanism of Aniline-Catalyzed Oxime Formation:
Caption: Aniline-catalyzed oxime formation proceeds via a Schiff base intermediate.
Other-Catalytic-Systems:
-
Bismuth(III) Oxide (Bi₂O₃): This inexpensive and non-hazardous catalyst has been shown to be effective for oxime synthesis under solvent-free grinding conditions.[1][9]
-
Natural Acids: Fruit juices containing natural acids have been explored as environmentally friendly catalysts.
-
Oxalic Acid: In combination with hydroxylamine hydrochloride, oxalic acid has been used as an effective catalyst under reflux conditions in acetonitrile.[10]
-
Titanosilicate-based catalysts: For industrial applications, ammoximation catalysts containing titanosilicate, palladium, and gold have been developed for high-yield oxime production from ketones using hydrogen, oxygen, and ammonia.[11]
Green-Chemistry-Methodologies
In line with the principles of green chemistry, several alternative energy sources and solvent-free methods have been developed to promote oxime formation.
-
Ultrasound-Assisted Synthesis: Sonication has been demonstrated to accelerate the reaction between carbonyl compounds and hydroxylamine hydrochloride, leading to higher yields in shorter reaction times under milder conditions.[12]
-
Microwave-Assisted Synthesis: Microwave irradiation offers a significant rate enhancement compared to conventional heating methods for the synthesis of oximes.
-
Solvent-Free Grinding: This mechanochemical approach, often in the presence of a catalyst like Bi₂O₃, provides an environmentally friendly and efficient route to oximes.[1][9]
Performance-Comparison-of-Alternative-Methods
To provide a clear comparison, the following table summarizes the performance of various alternative methods for oxime formation.
| Method/Reagent | Catalyst/Condition | Substrate Scope | Reaction Time | Yields | Key Advantages |
| Hydroxylamine HCl (Conventional) | Base (e.g., Pyridine), Heat | Broad | Long | Variable, often low for ketones | Well-established |
| O-Substituted Hydroxylamines | Often catalyst-free or mild acid/base | Broad | Moderate | Generally good to excellent | Stable reagents, tunable properties |
| Aniline Catalysis | Aniline | Aldehydes and ketones | Moderate | Good | Mild conditions, suitable for bioconjugation |
| m-Phenylenediamine Catalysis | m-Phenylenediamine | Especially effective for ketones | Short | Excellent | Faster kinetics than aniline |
| Bismuth(III) Oxide | Solvent-free grinding | Broad | Short | Excellent | Green, mild, inexpensive |
| Ultrasound Irradiation | Water/Ethanol | Broad | Short | High | Mild conditions, rapid |
| Microwave Irradiation | Various catalysts | Broad | Very Short | High | Significant rate enhancement |
Experimental-Protocols
General-Procedure-for-Oxime-Formation-using-Solvent-Free-Grinding-with-Bi₂O₃
This protocol is adapted from the work of Boruah et al.[9]
Experimental Workflow:
Caption: Solvent-free synthesis of oximes using Bi₂O₃.
Step-by-Step Methodology:
-
In a mortar, combine the aldehyde or ketone (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and bismuth(III) oxide (0.6 mmol).
-
Grind the mixture vigorously with a pestle at room temperature for the time required (typically monitored by Thin Layer Chromatography - TLC).
-
Upon completion of the reaction, add ethyl acetate (2 x 10 mL) to the reaction mixture.
-
Filter the mixture to separate the insoluble Bi₂O₃ catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the concentrated solution to precipitate the oxime product.
-
Collect the pure oxime by filtration and dry under vacuum.[9]
Protocol-for-m-Phenylenediamine-Catalyzed-Oxime-Ligation
This protocol is based on the findings of Kölmel and coworkers.[7]
Step-by-Step Methodology:
-
Prepare a stock solution of the m-phenylenediamine (mPDA) catalyst in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).
-
In a reaction vessel, combine the aldehyde or ketone substrate, the alkoxyamine reagent, and the buffer.
-
Initiate the reaction by adding the mPDA catalyst solution to the desired final concentration (e.g., 25 µM to 50 mM, depending on the substrates).
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by a suitable analytical method, such as fluorescence spectroscopy (if using a fluorescently labeled alkoxyamine) or LC-MS.[7]
Conclusion
The landscape of oxime synthesis has evolved significantly beyond the traditional reliance on hydroxylamine hydrochloride. The development of O-substituted hydroxylamines, highly efficient catalytic systems like m-phenylenediamine, and green chemical methodologies such as solvent-free grinding and ultrasound irradiation offers researchers a powerful toolkit to perform this important transformation under milder, safer, and more efficient conditions. The choice of the optimal reagent and method will depend on the specific substrate, desired scale, and the context of the overall synthetic strategy. By understanding the principles and practicalities of these alternatives, scientists can enhance the robustness and sustainability of their chemical syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxime - Wikipedia [en.wikipedia.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 6. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. WO2018088436A1 - Ammoxmation catalyst and process for producing oxime - Google Patents [patents.google.com]
- 12. scielo.org.za [scielo.org.za]
A Senior Application Scientist's Guide to Validating Site-Specificity in Protein Labeling with O-(2-Methyl-allyl)-hydroxylamine hydrochloride
For researchers, scientists, and professionals in drug development, the precise, covalent modification of proteins is a foundational technique. Whether constructing antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, or immobilizing enzymes, the ability to control the exact location of a molecular label is paramount. O-(2-Methyl-allyl)-hydroxylamine hydrochloride has emerged as a valuable reagent for such site-specific modifications via oxime ligation. However, the central challenge remains: how does one rigorously validate that the labeling is occurring at the intended site and nowhere else?
This guide provides an in-depth, objective comparison of labeling strategies centered around this compound and its alternatives. More importantly, it furnishes the detailed experimental methodologies required to validate the site-specificity of protein conjugation, ensuring the integrity and reproducibility of your results.
The Principle of Site-Specificity with this compound
This compound participates in oxime ligation, a bioorthogonal reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone)[1]. The site-specificity of this reaction is therefore dictated by the location of the carbonyl group on the protein. This carbonyl functionality is typically introduced through one of two primary strategies:
-
Enzymatic Modification: Enzymes such as formylglycine-generating enzyme (FGE) can be used to convert a specific cysteine or serine residue within a defined consensus sequence into a formylglycine, which contains an aldehyde group[2].
-
Incorporation of Unnatural Amino Acids (uAAs): Genetic code expansion techniques allow for the incorporation of uAAs containing ketone or aldehyde moieties, such as p-acetyl-L-phenylalanine, at any desired position in the protein sequence[3][4].
The subsequent reaction with this compound then theoretically proceeds only at this engineered site. The "2-Methyl-allyl" group provides a handle for further "click" chemistry reactions if desired.
Comparative Analysis of Protein Labeling Strategies
To understand the advantages and limitations of using this compound, it's essential to compare it with other common site-specific and non-specific labeling methods.
| Method | Target Residue(s) | Site-Specificity | Key Advantages | Key Limitations |
| This compound (Oxime Ligation) | Engineered Aldehyde/Ketone | High | Bioorthogonal, stable oxime bond, mild reaction conditions.[1] | Requires protein engineering (enzymatic modification or uAA incorporation). |
| NHS Ester Chemistry | Lysine, N-terminus | Low | Simple, robust, commercially available reagents. | Heterogeneous labeling, potential to alter protein function.[5] |
| Maleimide Chemistry | Cysteine | Moderate to High | Relatively specific for sulfhydryl groups. | Can react with other nucleophiles at high pH, may require engineering a cysteine.[5][6] |
| Enzymatic Labeling (e.g., Sortase A) | Specific recognition sequence | High | Highly precise, gentle conditions. | Dependent on specific enzymes and recognition sequences, which may limit versatility.[7][8] |
Validating Site-Specificity: A Step-by-Step Experimental Workflow
Rigorous validation is non-negotiable. The following experimental workflow provides a comprehensive approach to confirming the site-specificity of labeling with this compound.
Workflow Overview
References
- 1. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoenzymatic Labeling of Proteins: Techniques and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Labeling: Methods, Mechanisms, and Applications in Advanced Biological Research - MetwareBio [metwarebio.com]
- 8. sinobiological.com [sinobiological.com]
Introduction to Orthogonal Ligation and the Unique Position of the Allyl Group
< < A Comparative Guide to the Orthogonality of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride in Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of chemical biology and drug development, the ability to selectively form a covalent bond between two molecules in a complex biological environment is paramount. This principle, known as bioorthogonal chemistry, relies on reactions that proceed with high specificity and yield under physiological conditions, without interfering with native biochemical processes.[1] One of the most established and reliable methods for achieving this is through oxime ligation—the reaction between a hydroxylamine and a carbonyl (aldehyde or ketone) to form a stable oxime bond.[1][2]
This compound introduces a unique feature into this landscape: a cleavable linker. While the oxime bond itself is known for its exceptional stability, the presence of the 2-methyl-allyl group provides a chemically controlled point of cleavage. This "traceless" release capability is highly desirable in applications such as prodrug activation and the controlled release of bioconjugates.[3]
The core value of O-(2-Methyl-allyl)-hydroxylamine lies in its dual nature: it participates in a highly stable and orthogonal ligation reaction, yet the resulting conjugate can be selectively disassembled on demand. This guide will compare this reagent to other common bioconjugation chemistries, focusing on the practical implications of reaction kinetics, stability, and the strategic advantage of the cleavable allyl group.
Comparative Analysis of Bioconjugation Reagents
The selection of a bioorthogonal reaction is a critical decision in experimental design, often dictated by a balance between reaction kinetics, the stability of the resulting linkage, and the biocompatibility of the reagents.[1] Below, we compare O-(2-Methyl-allyl)-hydroxylamine-mediated oxime ligation with other prominent strategies.
Quantitative Performance Comparison
The second-order rate constant (k₂) is a crucial parameter for evaluating the efficiency of a bioorthogonal reaction, as it reflects the reaction's speed at given reactant concentrations.[1] Faster kinetics are particularly important for labeling low-abundance biomolecules or capturing rapid cellular processes.[1]
| Ligation Chemistry | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Resulting Linkage | Key Advantages | Considerations |
| O-(2-Methyl-allyl)-hydroxylamine (Oxime Ligation) | ~0.01 (uncatalyzed)[4] | Oxime | High stability of the oxime bond[2][4]; Cleavable under specific conditions[3][5] | Slower kinetics without a catalyst[4][6] |
| Hydrazine Derivatives (Hydrazone Ligation) | Generally faster than uncatalyzed oxime formation[4] | Hydrazone | Faster kinetics at neutral pH[4]; pH-sensitive cleavage[4] | Lower stability compared to oximes, especially in acidic conditions[4] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | 0.1 - 1.0+ | Triazole | Very fast kinetics; High bioorthogonality | Reagents can be sterically demanding |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Up to 10³ | Dihydropyridazine | Extremely fast kinetics; Excellent for in vivo applications | Tetrazine reagents can have limited stability |
| Staudinger Ligation | ~0.001 | Amide | High selectivity; First bioorthogonal reaction developed[6] | Slow kinetics[6]; Phosphine reagents can be prone to oxidation[6] |
Table 1: Comparison of key performance metrics for various bioorthogonal ligation chemistries. Data is compiled from multiple sources to provide a general overview.
The Strategic Advantage of a Cleavable Linker
The allyl group in this compound is stable under a wide range of chemical conditions, including those used for peptide synthesis and purification.[7][8] However, it can be selectively removed under mild conditions using transition metal catalysts, most commonly palladium complexes like Pd(PPh₃)₄.[5][8][9] This allows for the release of the conjugated molecule in its native form.
This "catch and release" strategy is particularly valuable in:
-
Prodrug Therapy: A drug can be rendered inactive by conjugation and then activated at a specific site by a targeted catalyst.[3]
-
Affinity Purification: A biomolecule of interest can be captured on a solid support and then released under gentle conditions.
-
Dynamic Cellular Imaging: The ability to cleave a fluorescent probe allows for the study of temporal changes in biomolecule localization and function.
Experimental Protocols
The successful application of bioorthogonal chemistries relies on well-defined and optimized experimental procedures.[1] Below are representative protocols for oxime ligation using this compound and the subsequent cleavage of the allyl group.
Protocol for Protein Labeling via Oxime Ligation
This protocol describes a general method for conjugating an O-(2-Methyl-allyl)-hydroxylamine-functionalized molecule to a protein containing a carbonyl group.
Materials:
-
Protein containing an aldehyde or ketone group
-
This compound[10]
-
Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 6.0-7.0[11]
-
Catalyst (optional): Aniline or p-phenylenediamine (pPDA) stock solution (e.g., 100 mM in DMSO or aqueous buffer)[11][12]
-
Purification system (e.g., size-exclusion chromatography, dialysis)[11]
Procedure:
-
Protein Preparation: Dissolve the protein containing the carbonyl group in the reaction buffer to a final concentration of 1-10 µM.[12]
-
Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer.
-
Ligation Reaction: Add the O-(2-Methyl-allyl)-hydroxylamine solution to the protein solution to a final concentration of 5-10 fold molar excess.[12]
-
Catalysis (Optional but Recommended): To accelerate the reaction, especially at neutral pH, add the aniline or pPDA catalyst stock solution to a final concentration of 2-10 mM.[12] p-Phenylenediamine is often a more efficient catalyst than aniline.[11][13]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.[12] The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.[11]
-
Purification: Once the reaction is complete, purify the conjugate to remove excess reagents and catalyst using a suitable method like size-exclusion chromatography or dialysis.[11]
Protocol for Cleavage of the Allyl Group
This protocol outlines a general procedure for the deprotection of the allyl group from the oxime conjugate using a palladium catalyst.
Materials:
-
Allyl-protected oxime conjugate
-
Solvent: Dichloromethane (DCM) or a mixture of DMSO/THF/HCl[7]
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][8]
-
Scavenger: Phenylsilane[9] or polymethylhydrosiloxane (PMHS) with ZnCl₂[8]
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: Dissolve the allyl-protected conjugate in the chosen solvent under an inert atmosphere.
-
Addition of Reagents: Add the scavenger (e.g., phenylsilane, 3-5 equivalents) to the solution.
-
Catalyst Addition: Add the palladium catalyst (typically 0.1-0.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. The reaction can be accelerated using microwave irradiation.[7][9]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is typically filtered to remove the catalyst and then purified by chromatography to isolate the deprotected product.
Mechanistic Insights and Visualizations
Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimizing experimental designs.
Oxime Ligation Mechanism
The formation of an oxime bond is a condensation reaction that proceeds via nucleophilic attack of the aminooxy group on the carbonyl carbon. The reaction is pH-dependent, with a slightly acidic pH of 4-5 generally being optimal for uncatalyzed reactions.[12] At neutral pH, the reaction is often slow, but can be significantly accelerated by nucleophilic catalysts like aniline.[12][14]
Caption: General mechanism of oxime bond formation.
Allyl Group Cleavage Mechanism
The palladium-catalyzed deallylation involves the formation of a π-allyl palladium complex. A nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected molecule.[5]
Caption: Simplified mechanism of palladium-catalyzed allyl group cleavage.
Conclusion and Future Outlook
This compound offers a powerful tool for researchers requiring both the stability of an oxime linkage and the flexibility of a cleavable linker. While its uncatalyzed reaction kinetics are slower than some "click" chemistries, the reaction can be effectively accelerated with catalysts, making it suitable for a wide range of biological applications.[1][12] The true strength of this reagent lies in its orthogonality and the strategic advantage of its cleavable allyl group, enabling sophisticated experimental designs in drug delivery, proteomics, and cellular imaging.
The continued development of more efficient catalysts and milder cleavage conditions will further expand the utility of this and similar reagents. As the demand for more precise control over biological systems grows, the ability to both form and break specific covalent bonds on demand will become increasingly critical.
References
- 1. benchchem.com [benchchem.com]
- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of Bond Cleavage Chemistry in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Facile and selective cleavage of allyl ethers, amines and esters using polymethylhydrosiloxane-ZnCl2/Pd(PPh3)4 [organic-chemistry.org]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydroxylamine Derivatives in Modern Organic Synthesis
In the intricate world of organic synthesis, the ability to selectively introduce nitrogen-containing functionalities is paramount. Hydroxylamine derivatives have emerged as a versatile and powerful class of reagents, enabling a wide array of transformations that are crucial for the construction of complex molecules, from pharmaceuticals to advanced materials. This guide provides a comparative analysis of key hydroxylamine derivatives, offering insights into their reactivity, applications, and practical considerations to aid researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Enduring Utility of the N-O Bond
Hydroxylamine (NH₂OH) and its derivatives are characterized by the presence of a reactive nitrogen-oxygen single bond. This unique structural feature imparts a dual nucleophilic and electrophilic character, making them valuable reagents in a multitude of organic transformations. The reactivity and application of a hydroxylamine derivative are profoundly influenced by the nature of the substituents on the nitrogen and/or oxygen atoms. This guide will explore the comparative utility of several key classes of these reagents, from simple salts to complex catalytic systems.
The Workhorse Reagents: Hydroxylamine Salts for Oxime and Nitrone Formation
Hydroxylamine hydrochloride (NH₂OH·HCl) and hydroxylamine sulfate ((NH₂OH)₂·H₂SO₄) are the most fundamental and widely used derivatives. Their primary application lies in the synthesis of oximes and nitrones through condensation with aldehydes and ketones.[1][2]
Comparative Insights:
-
Stability and Handling: Free hydroxylamine is unstable and can be explosive.[3][4] The hydrochloride and sulfate salts are significantly more stable, crystalline solids, making them safer and easier to handle in a laboratory setting.[3]
-
Reactivity: The free base, typically generated in situ by the addition of a base like sodium hydroxide or pyridine, is the reactive species.[5] The choice of salt can influence the reaction pH and workup procedure.
-
Applications: Oximes are versatile intermediates used in the synthesis of nitriles, amines, and amides via the Beckmann rearrangement.[2] They also serve as protecting groups for carbonyl compounds. Nitrones, formed from the reaction of N-substituted hydroxylamines with carbonyls, are powerful 1,3-dipoles used in cycloaddition reactions to construct five-membered heterocyclic rings.[6][7][8]
Experimental Workflow: Oxime Formation
Caption: General workflow for oxime synthesis.
Representative Protocol: Synthesis of Cyclohexanone Oxime
-
To a solution of cyclohexanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude cyclohexanone oxime.
-
Recrystallize from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure product.
Modulating Reactivity: O-Substituted Hydroxylamine Derivatives
Substituting the hydrogen of the hydroxyl group with an alkyl or aryl group gives rise to O-substituted hydroxylamines. This modification significantly alters the steric and electronic properties of the reagent, influencing its reactivity in oxime formation and other reactions.[9][10]
Comparative Insights:
-
Steric Effects: Bulky O-substituents can hinder the approach of the nucleophilic nitrogen to the carbonyl carbon, potentially slowing down the reaction rate.[10]
-
Electronic Effects: Electron-withdrawing groups on the O-substituent can decrease the nucleophilicity of the nitrogen atom, while electron-donating groups can enhance it.[10]
-
Applications: O-substituted hydroxylamines are primarily used to synthesize O-substituted oximes, which are important intermediates in the synthesis of various nitrogen-containing compounds and can exhibit biological activity.
The Power of the Radical: N-Hydroxyphthalimide (NHPI) in C-H Functionalization
N-Hydroxyphthalimide (NHPI) is a highly versatile and inexpensive organocatalyst that has gained significant attention for its role in promoting a wide range of free-radical reactions.[11] It serves as a precursor to the phthalimide N-oxyl (PINO) radical, a potent hydrogen atom abstractor.[11][12]
Comparative Insights vs. Traditional Radical Initiators:
-
Mild Reaction Conditions: NHPI-catalyzed reactions often proceed under mild conditions, using molecular oxygen or other co-catalysts, avoiding the use of toxic and explosive traditional radical initiators like AIBN or benzoyl peroxide.[11]
-
Broad Substrate Scope: This system is effective for the C-H functionalization of a wide variety of substrates, including benzylic, propargylic, and aliphatic C-H bonds.[11][12]
-
Versatility: NHPI can be used in combination with transition metals or as a purely organic catalyst to achieve various transformations, including oxidations, aminations, and fluorinations.[11][13]
Mechanism of NHPI-Catalyzed C-H Amination
Caption: Catalytic cycle of NHPI-mediated C-H amination.[12]
Electrophilic Amination: The Role of Hydroxylamine-O-sulfonic Acid (HOSA)
Hydroxylamine-O-sulfonic acid (HOSA) is a valuable reagent for the direct introduction of an amino group (NH₂).[14] It acts as an amino cation equivalent and is particularly useful for the amination of a wide range of nucleophiles.[15]
Comparative Insights:
-
Direct Amination: HOSA provides a direct route to primary amines, avoiding the multiple steps often required with other methods like reductive amination.
-
Versatility: It can be used to aminate carbon, nitrogen, sulfur, and phosphorus atoms.[14][15][16] For instance, it is used in the amination of phenylboronic acids to produce anilines under transition-metal-free conditions.
-
Safety: While a powerful reagent, HOSA is a stable, crystalline solid that is easier to handle than many other highly reactive aminating agents.
Silylated Hydroxylamines: Protected and Lipophilic Reagents
N,O-Bis(trimethylsilyl)hydroxylamine and N,N,O-tris(trimethylsilyl)hydroxylamine are protected, lipophilic forms of hydroxylamine.[17][18] The trimethylsilyl (TMS) groups render the molecule more soluble in organic solvents and modulate its reactivity.
Comparative Insights:
-
Enhanced Solubility: The silyl groups increase the solubility in non-polar organic solvents, which can be advantageous in certain reaction systems.
-
Controlled Reactivity: These reagents react with electrophiles, such as acid chlorides, primarily at the nitrogen atom.[17] They are also used for the preparation of N-methyl nitrones from aldehydes and ketones.[19]
-
Milder Reaction Conditions: The use of silylated hydroxylamines can sometimes allow for transformations under milder conditions compared to using hydroxylamine salts with a strong base.
Comparative Summary of Hydroxylamine Derivatives
| Derivative | Primary Application(s) | Key Advantages | Limitations |
| Hydroxylamine Hydrochloride/Sulfate | Oxime and nitrone formation[1][2] | Stable, inexpensive, widely available[3] | Requires a base to generate the reactive free base[5] |
| O-Substituted Hydroxylamines | Synthesis of O-substituted oximes[9] | Allows for modulation of steric and electronic properties[10] | Can have reduced reactivity with sterically hindered carbonyls[10] |
| N-Hydroxyphthalimide (NHPI) | Catalytic C-H functionalization, radical reactions[11][20] | Mild reaction conditions, broad substrate scope, inexpensive[11][13] | Often requires a co-catalyst or initiator[11] |
| Hydroxylamine-O-sulfonic Acid (HOSA) | Electrophilic amination[14] | Direct introduction of NH₂ group, versatile aminating agent[14][15] | Can be highly reactive |
| Silylated Hydroxylamines | Protected form of hydroxylamine, nitrone synthesis[17][19] | Enhanced solubility in organic solvents, controlled reactivity[17] | Higher cost, moisture sensitive |
Conclusion: Selecting the Optimal Reagent for Your Synthetic Challenge
The diverse family of hydroxylamine derivatives offers a rich toolbox for the modern synthetic chemist. The choice of a specific derivative is dictated by the desired transformation, the nature of the substrate, and the required reaction conditions. While simple hydroxylamine salts remain the go-to reagents for straightforward oxime and nitrone syntheses, more specialized derivatives like NHPI and HOSA have opened new avenues for complex C-H functionalization and direct amination reactions. A thorough understanding of the comparative reactivity and applications of these reagents is crucial for the efficient and successful synthesis of valuable target molecules.
References
- 1. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gneechemical.com [gneechemical.com]
- 4. Hydroxylamine - Sciencemadness Wiki [sciencemadness.org]
- 5. icheme.org [icheme.org]
- 6. Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. organicreactions.org [organicreactions.org]
- 8. The [3 + 2] Nitrone–Olefin Cycloaddition Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. C-H Oxidation with NHPI Catalyst | Chem-Station Int. Ed. [en.chem-station.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 16. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 17. N,O-BIS(TRIMETHYLSILYL)HYDROXYLAMINE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 18. echemi.com [echemi.com]
- 19. N-methyl-N,O-bis(trimethylsilyl)hydroxylamine: preparation, properties, and utilization - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 20. nbinno.com [nbinno.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Understanding the Hazard Profile
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a substituted hydroxylamine derivative. While specific toxicity data for this compound is limited, the parent compound, hydroxylamine hydrochloride, is known to be a corrosive, toxic, and reactive substance.[1][2][3][4][5][6][7][8] Therefore, it is crucial to handle this compound with the same level of caution.
Key Hazards of Hydroxylamine Derivatives:
-
Toxicity: Harmful if swallowed or in contact with skin.[4][5][6][8] Some hydroxylamine compounds are suspected of causing cancer.[4][6][8]
-
Corrosivity: Can cause severe skin burns and eye damage.[1][2][9] May be corrosive to metals.[4][6][8][9]
-
Reactivity: Can be unstable and may decompose violently when heated. It is incompatible with strong oxidizing agents, combustible materials, organic materials, and alkalis.[2]
-
Environmental Hazards: Very toxic to aquatic life.[4][5][6][8][9]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed. | [4][5][6][8] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | [4][5] |
| Skin Corrosion/Irritation | Causes skin irritation or severe burns. | [1][2][4][9] |
| Eye Damage/Irritation | Causes serious eye irritation or damage. | [1][2][4][9] |
| Sensitization | May cause an allergic skin reaction. | [4][5][9] |
| Carcinogenicity | Suspected of causing cancer. | [4][6][8] |
| Corrosive to Metals | May be corrosive to metals. | [4][6][8][9] |
| Aquatic Hazard | Very toxic to aquatic life. | [4][5][6][8][9] |
II. Pre-Disposal Safety and Handling
Before beginning any disposal procedures, it is critical to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).
Essential PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.
Safe Handling Practices:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid generating dust.[3]
-
Prevent contact with skin, eyes, and clothing.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, heat, and moisture.[1][2]
III. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not attempt to dispose of this compound down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, must also be disposed of as hazardous waste. Place these items in a separate, sealed plastic bag or container labeled as "Contaminated Debris."
Step 2: Waste Container Labeling
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date of accumulation
-
The associated hazards (e.g., Toxic, Corrosive)
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Ensure the container is kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
-
Follow all institutional procedures for requesting a hazardous waste pickup.
IV. Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs outside a fume hood, open windows if it is safe to do so.
-
Containment:
-
For a solid spill , carefully cover the material with an inert absorbent material such as sand or vermiculite to avoid generating dust. Do not use combustible materials like paper towels for the initial containment.
-
For a liquid spill (if the compound is in solution), use an inert absorbent material to contain the spill.
-
-
Collection:
-
Carefully sweep or scoop the contained material into a designated hazardous waste container. Use non-sparking tools.
-
-
Decontamination:
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
All materials used for decontamination (e.g., wipes, absorbent pads) must be collected and disposed of as hazardous waste.
-
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS office, following all internal reporting procedures.
V. Disposal Workflow Diagram
The following diagram illustrates the proper disposal workflow for this compound.
References
- 1. soest.hawaii.edu [soest.hawaii.edu]
- 2. leap.epa.ie [leap.epa.ie]
- 3. fishersci.com [fishersci.com]
- 4. shepherd.edu [shepherd.edu]
- 5. media.laballey.com [media.laballey.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. actylislab.com [actylislab.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to the Safe Handling of O-(2-Methyl-allyl)-hydroxylamine hydrochloride
Hazard Assessment: Understanding the Risks
O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a hydroxylamine derivative. Compounds in this class are known to be reactive and possess significant health hazards. Based on analogous compounds, a thorough risk assessment must presume the following:
-
Corrosivity: Assumed to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][3][5][10] The hydrochloride salt can contribute to its acidic and corrosive nature.
-
Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][4][5][6][12] Systemic effects may include impacts on the blood (methemoglobinemia), cardiovascular system, and respiratory tract.[1][10]
-
Sensitization: May cause an allergic skin reaction, leading to dermatitis upon repeated exposure.[1][3][4][5][6]
-
Chronic Health Effects: Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[5][6][11][12] Mutagenic effects have also been noted for related compounds.[1]
-
Reactivity and Stability: Hydroxylamine and its derivatives can be unstable. They may be sensitive to heat, shock, or friction, and some can decompose explosively when heated.[9][10][13] They are incompatible with strong oxidizing agents.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Weighing and preparing solutions | - Chemical splash goggles and a face shield.- A lab coat and chemically resistant apron.- Heavy-duty, chemically resistant gloves (e.g., nitrile or neoprene).- Respiratory protection (a NIOSH-approved respirator with particulate filters, used within a chemical fume hood).[2][8][9][10] |
| Routine handling of dilute solutions | - Chemical splash goggles.- A lab coat.- Chemically resistant gloves (e.g., nitrile). |
| Handling in case of a spill | - A full-face respirator with appropriate cartridges.- A chemically resistant suit.- Heavy-duty, chemically resistant gloves and boots. |
| Waste disposal | - Chemical splash goggles and a face shield.- A lab coat and chemically resistant apron.- Heavy-duty, chemically resistant gloves. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
3.1. Preparation and Weighing:
-
Work in a designated area: All handling of solid this compound should be conducted within a certified chemical fume hood to control dust and vapors.[9][11]
-
Assemble all necessary equipment: Before starting, ensure all glassware, spatulas, and other equipment are clean and readily accessible.
-
Don appropriate PPE: Refer to the PPE table above.
-
Weigh the compound carefully: Use a tared weighing paper or container. Avoid creating dust by handling the material gently.[2][8] If dusting is a concern, moistening the material slightly with a compatible solvent may be an option, but this should be assessed for compatibility first.
-
Prepare solutions in the fume hood: Add the solid to the solvent slowly and stir to dissolve. Be aware of any potential for exothermic reactions.
3.2. Storage:
-
Store in a cool, dry, well-ventilated area: Keep the container tightly closed to prevent absorption of moisture.[2][3][7][9]
-
Segregate from incompatible materials: Store away from strong oxidizing agents, bases, and metals.[3][13]
-
Use appropriate containers: Store in the original container or a compatible, well-labeled secondary container.[2][8]
-
Store locked up: Given the potential hazards, access to this compound should be restricted.[2][3][9]
Emergency Procedures: Be Prepared
Immediate and correct response to an emergency is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4][10] Seek immediate medical attention.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][10] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2][4] Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical.[10] Seek immediate medical attention.[3][9]
Spill Response Workflow:
The following diagram outlines the procedural flow for responding to a chemical spill.
Caption: Workflow for a chemical spill response.
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Follow institutional guidelines: Adhere strictly to your institution's hazardous waste disposal procedures.
-
Consult with EHS: Your institution's Environmental Health and Safety (EHS) department can provide specific guidance on the proper disposal of this chemical.
-
Do not dispose of down the drain: This compound is very toxic to aquatic life, and disposal into the sewer system is prohibited.[3][5][9]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. medline.com [medline.com]
- 6. shepherd.edu [shepherd.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. szabo-scandic.com [szabo-scandic.com]
- 9. fishersci.com [fishersci.com]
- 10. HYDROXYLAMINE HYDROCHLORIDE [soest.hawaii.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
